5-Bromoquinoline-8-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDUUZMMJKRMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731459 | |
| Record name | 5-Bromoquinoline-8-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10731459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928839-62-7 | |
| Record name | 5-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-Bromoquinoline-8-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Bromoquinoline-8-carboxylic Acid
Abstract
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive analysis of the primary synthetic pathways to this target molecule, designed for researchers, chemists, and drug development professionals. We delve into two core strategies: de novo construction of the substituted quinoline ring system and post-synthetic functionalization of a pre-formed quinoline core. Each pathway is examined through the lens of mechanistic rationale, experimental feasibility, and strategic optimization. Detailed protocols, comparative analyses, and visual schematics are provided to equip the practicing scientist with the knowledge required to select and execute the most efficient synthesis for their specific application.
Introduction: The Strategic Value of Substituted Quinolines
The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs, most notably in the realms of antimalarial and antibacterial therapies.[1] The strategic placement of functional groups, such as halogens and carboxylic acids, dramatically modulates the biological activity and physicochemical properties of the quinoline system.
1.1 Significance of the 8-Carboxy-5-Bromo Substitution Pattern
The 5-bromo and 8-carboxy substituents on the quinoline ring serve distinct and synergistic roles. The carboxylic acid at the C-8 position can act as a key hydrogen bond donor/acceptor or a metal-chelating group, crucial for binding to biological targets like enzymes and receptors.[2] The bromine atom at the C-5 position introduces lipophilicity, can serve as a metabolic blocking site, and provides a reactive handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries.
This guide explores the chemical logic and practical execution of synthesizing this high-value compound, providing a foundation for its application in advanced research and development.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic approach to this compound reveals two primary strategic disconnections. The choice between these pathways hinges on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Caption: Core retrosynthetic strategies for this compound.
-
Pathway I (De Novo Construction): This strategy involves forming the quinoline ring from an acyclic, highly substituted aniline precursor. This approach is atom-economical but can be limited by the commercial availability of the required starting materials and the harsh conditions of classic quinoline syntheses, which may not be compatible with all functional groups.
-
Pathway II (Post-Synthetic Functionalization): This strategy begins with a simpler, readily available quinoline derivative and introduces the required bromo and carboxyl functionalities in subsequent steps. This approach often offers greater flexibility and milder reaction conditions but may involve more synthetic steps.
Pathway I: De Novo Quinoline Ring Construction via Skraup Synthesis
The Skraup synthesis is a powerful, albeit aggressive, method for constructing the quinoline core.[3][4] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5]
3.1 Mechanistic Rationale
The reaction proceeds through several key stages:
-
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6]
-
Michael Addition: The aniline precursor undergoes a conjugate (Michael) addition to acrolein.
-
Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a dihydroquinoline.
-
Oxidation: An oxidizing agent (classically the nitrobenzene corresponding to the aniline used) oxidizes the dihydroquinoline to the aromatic quinoline product.[4]
3.2 Proposed Synthesis from 4-Bromo-2-aminobenzoic Acid
To obtain the target molecule directly, one would theoretically start with 4-Bromo-2-aminobenzoic acid.
Caption: Proposed Skraup synthesis of the target molecule.
3.3 Field-Proven Insights and Challenges
While theoretically direct, this pathway presents significant practical challenges:
-
Harsh Conditions: The strongly acidic and high-temperature conditions of the Skraup reaction can easily lead to the decarboxylation of the starting material, resulting in the formation of 5-bromoquinoline as a major byproduct.
-
Reaction Violence: The archetypal Skraup reaction is notoriously exothermic and can be violent if not carefully controlled.[4] The use of moderators like ferrous sulfate is often necessary.
-
Low Yields: The combination of potential decarboxylation and the formation of polymeric tars from acrolein self-condensation often leads to low yields of the desired carboxylic acid product.
For these reasons, Pathway I is generally considered less practical for the laboratory-scale synthesis of this specific target compared to the functionalization strategies outlined below.
Pathway II: Functionalization of a Pre-formed Quinoline Core
This strategy is often preferred due to its modularity, milder conditions, and more predictable outcomes. We will explore two viable sub-strategies.
Sub-Strategy A: Regioselective Bromination of Quinoline-8-carboxylic Acid
This is arguably the most logical and efficient route. It involves the synthesis of the quinoline-8-carboxylic acid precursor followed by a directed bromination.
4.1.1 Synthesis of the Quinoline-8-carboxylic Acid Precursor
Quinoline-8-carboxylic acid can be prepared via the Pfitzinger reaction or, more commonly, by the oxidation of a readily available precursor like 8-methylquinoline.
Caption: Oxidation of 8-methylquinoline to the carboxylic acid.
4.1.2 Regioselective Bromination: Mechanism and Conditions
The quinoline ring system is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The carboxylic acid at C-8 is also a deactivating, meta-directing group. Therefore, substitution will occur on the carbocyclic (benzene) ring. The C-5 and C-7 positions are the most activated sites for electrophilic attack. Studies on the bromination of 8-substituted quinolines confirm that substitution occurs preferentially at the 5- and 7-positions.[7] By carefully controlling the stoichiometry of the brominating agent, selective mono-bromination at the C-5 position can be achieved.
Caption: Regioselective bromination of the quinoline-8-carboxylic acid precursor.
4.1.3 Detailed Experimental Protocol: Synthesis via Bromination
This protocol is a representative procedure based on established methods for quinoline bromination.[7]
Step 1: Synthesis of Quinoline-8-carboxylic Acid
-
To a stirred solution of 8-methylquinoline (1 eq.) in pyridine and water, add potassium permanganate (KMnO₄, 3-4 eq.) portion-wise, maintaining the temperature below 50°C.
-
Heat the mixture at reflux for 4-6 hours until the purple color of the permanganate has discharged.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrates and concentrate under reduced pressure.
-
Acidify the residue with concentrated hydrochloric acid (HCl) to a pH of ~3-4 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield Quinoline-8-carboxylic acid.
Step 2: Synthesis of this compound
-
In a flask protected from light, dissolve Quinoline-8-carboxylic acid (1 eq.) in concentrated sulfuric acid at 0°C.
-
Slowly add N-Bromosuccinimide (NBS, 1.05 eq.) in small portions, ensuring the temperature remains below 10°C.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate or ammonium hydroxide solution until a precipitate forms.
-
Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Sub-Strategy B: Carboxylation of 5-Bromoquinoline
This alternative route involves synthesizing 5-bromoquinoline first and then introducing the C-8 carboxyl group.
4.2.1 Synthesis of 5-Bromoquinoline
5-Bromoquinoline is readily accessible via a Sandmeyer reaction from 5-aminoquinoline or through the direct electrophilic bromination of quinoline.[8] The Sandmeyer route often provides higher purity and regioselectivity.
4.2.2 Introduction of the C-8 Carboxyl Group
Direct carboxylation at the C-8 position is challenging. A more reliable method involves the introduction of a functional group handle at C-8 that can be subsequently converted to a carboxylic acid. A practical intermediate is 5-bromoquinoline-8-carbaldehyde.[9] This aldehyde can be synthesized and then oxidized to the target carboxylic acid.
Caption: Experimental workflow for the synthesis via carboxylation of 5-bromoquinoline.
4.2.3 Detailed Experimental Protocol: Synthesis via Oxidation of Aldehyde
Step 1: Synthesis of 5-Bromoquinoline (Sandmeyer Reaction) [8]
-
Dissolve 5-aminoquinoline (1 eq.) in aqueous hydrobromic acid (HBr) and cool to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr.
-
Add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂) will occur.
-
Warm the mixture to 50-75°C for 1-2 hours to complete the reaction.
-
Cool, basify with sodium hydroxide, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify by column chromatography to yield 5-bromoquinoline.
Step 2: Oxidation of 5-Bromoquinoline-8-carbaldehyde to the Carboxylic Acid
-
Dissolve 5-bromoquinoline-8-carbaldehyde (1 eq.) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone), at room temperature.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Quench the reaction appropriately (e.g., with isopropanol for KMnO₄ or Jones reagent).
-
Perform an acidic workup. Filter the precipitated product, wash with water, and dry to obtain this compound.
Comparative Analysis of Synthetic Pathways
The selection of an optimal synthetic route depends on several factors, which are summarized below.
| Feature | Pathway I (Skraup) | Pathway II-A (Bromination) | Pathway II-B (Carboxylation) |
| Number of Steps | 1 (Theoretically) | 2 | 2-3 |
| Starting Materials | 4-Bromo-2-aminobenzoic acid (less common) | 8-Methylquinoline (common) | 5-Aminoquinoline (common) or 5-Bromoquinoline |
| Reaction Conditions | Very Harsh (Strong Acid, High Temp) | Moderate to Harsh (Strong Acid) | Moderate |
| Key Challenges | Decarboxylation, Low Yield, Safety | Regiocontrol of bromination | Introduction of C8-functionality |
| Scalability | Poor | Good | Good |
| Overall Viability | Low | High (Recommended) | High |
Conclusion and Recommendation
This guide has detailed the primary synthetic strategies for obtaining this compound. While the de novo Skraup synthesis (Pathway I) is conceptually direct, its harsh conditions and potential for side reactions make it practically challenging for this specific target.
The post-synthetic functionalization approaches (Pathway II) offer significantly more reliable and flexible routes. Pathway II-A, involving the regioselective bromination of quinoline-8-carboxylic acid, stands out as the most efficient and recommended strategy. This route utilizes readily available starting materials and involves well-understood, high-yielding transformations, making it ideal for both laboratory-scale synthesis and potential scale-up operations. Pathway II-B provides a solid alternative, particularly if the 5-bromoquinoline-8-carbaldehyde intermediate is accessible. By understanding the mechanistic principles and practical considerations of each pathway, researchers can confidently produce this valuable compound for their discovery programs.
References
- 1. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. iipseries.org [iipseries.org]
- 7. acgpubs.org [acgpubs.org]
- 8. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromoquinoline-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 5-bromoquinoline-8-carboxylic acid. This document is meticulously crafted to provide researchers, scientists, and drug development professionals with a thorough understanding of the core physicochemical properties of this intriguing heterocyclic compound. In the realm of medicinal chemistry, the quinoline scaffold is a cornerstone, known for its versatile pharmacological activities. The introduction of a bromine atom and a carboxylic acid group at specific positions on this scaffold, as in this compound, can significantly influence its biological and chemical behavior. This guide moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for the practical application of this knowledge in a laboratory setting. Every protocol described herein is designed as a self-validating system, ensuring technical accuracy and trustworthiness.
Compound Identity and Structure
This compound is a halogenated derivative of quinoline-8-carboxylic acid. The presence of the electron-withdrawing bromine atom at the 5-position and the acidic carboxylic acid group at the 8-position of the quinoline ring system are key determinants of its chemical reactivity and potential biological activity.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 928839-62-7 | [BLD Pharm][2] |
| Molecular Formula | C₁₀H₆BrNO₂ | [PubChem][1] |
| Molecular Weight | 252.06 g/mol | [PubChem][1] |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)C(=O)O)Br | [PubChem][1] |
| InChI Key | SMDUUZMMJKRMDS-UHFFFAOYSA-N | [PubChem][1] |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively available in the public domain, we can infer and predict these properties based on its structure and data from related compounds.
Table 2: Core Physicochemical Data
| Property | Value | Method | Source |
| Melting Point | No data available | Experimental | - |
| Boiling Point | No data available | Experimental | - |
| Aqueous Solubility | Predicted to be sparingly soluble | - | Inferred |
| pKa | No data available | Experimental | - |
| LogP (Octanol-Water Partition Coefficient) | 2.4 | Computed (XLogP3) | [PubChem][1] |
Expert Insights:
-
Solubility: The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent. In acidic solutions, the carboxylic acid will be protonated and less soluble, while in basic solutions, it will form a more soluble carboxylate salt. The bulky, hydrophobic quinoline ring and the bromine atom will generally limit its aqueous solubility.
-
pKa: The pKa of the carboxylic acid group is expected to be in the range of 3-5, typical for aromatic carboxylic acids. The electron-withdrawing nature of the quinoline ring system may slightly increase its acidity compared to benzoic acid. The nitrogen atom of the quinoline ring will have a pKa of around 4-5, making it weakly basic.
-
LogP: The computed LogP value of 2.4 indicates a moderate level of lipophilicity. This is a crucial parameter for cell membrane permeability. A balanced LogP is often sought in drug candidates to ensure sufficient solubility and membrane transport.
Experimental Protocols for Physicochemical Characterization
To obtain reliable experimental data, the following standard methodologies are recommended.
Synthesis of this compound
A plausible synthetic route to this compound involves the oxidation of the corresponding aldehyde, 5-bromoquinoline-8-carbaldehyde, which is commercially available.[3][4][5]
Protocol: Oxidation of 5-Bromoquinoline-8-carbaldehyde
-
Dissolution: Dissolve 5-bromoquinoline-8-carbaldehyde (1.0 eq) in a suitable solvent such as a mixture of tert-butanol and water.
-
Addition of Oxidizing Agent: To the stirred solution, add a solution of potassium permanganate (KMnO₄) (approx. 1.5-2.0 eq) in water dropwise at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filtration and Acidification: Filter the reaction mixture to remove the MnO₂ precipitate. Wash the precipitate with water. Acidify the filtrate with a dilute solution of hydrochloric acid (HCl) to a pH of approximately 2-3.
-
Isolation: The desired product, this compound, should precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Workflow for the synthesis of this compound.
Determination of Physicochemical Properties
Melting Point Determination:
-
Apparatus: Capillary melting point apparatus.
-
Procedure: A small, dry sample of the purified compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is raised at a slow, controlled rate (1-2 °C/min) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. A sharp melting range is indicative of high purity.
Solubility Determination (Shake-Flask Method):
-
Apparatus: Temperature-controlled shaker, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial. The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The suspension is then centrifuged or filtered to remove the undissolved solid. The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method like HPLC or UV-Vis spectrophotometry.
pKa Determination (Potentiometric Titration):
-
Apparatus: Calibrated pH meter, burette, magnetic stirrer.
-
Procedure: A solution of the compound of known concentration is prepared in water or a co-solvent if solubility is limited. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant. A titration curve (pH vs. volume of titrant) is plotted. The pKa value(s) can be determined from the midpoint of the buffer region(s) of the curve.
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted):
-
The aromatic protons on the quinoline ring will appear in the downfield region, typically between 7.0 and 9.0 ppm.
-
The carboxylic acid proton will be a broad singlet, highly deshielded, appearing at δ > 10 ppm.
-
The coupling patterns (doublets, triplets, etc.) of the aromatic protons will provide information about their relative positions.
¹³C NMR Spectroscopy (Predicted):
-
The carbon atoms of the quinoline ring will resonate in the aromatic region (110-160 ppm).
-
The carbonyl carbon of the carboxylic acid will be significantly downfield, typically in the range of 165-185 ppm.
UV-Vis Spectroscopy:
-
Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π-π* transitions of the aromatic system. The exact λmax values and molar absorptivities would need to be determined experimentally.
Caption: Workflow for spectroscopic analysis.
Relevance in Drug Discovery and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[7] Quinoline-carboxylic acids, in particular, have shown significant potential as inhibitors of various enzymes.
Potential Therapeutic Applications:
-
Anticancer Activity: Many quinoline derivatives exhibit antiproliferative effects against various cancer cell lines.[7] The mechanism of action can vary, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[8]
-
Enzyme Inhibition: Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a target for anticancer and immunosuppressive drugs.[9][10]
-
Anti-inflammatory and Antioxidant Properties: Some quinoline-related carboxylic acid derivatives have demonstrated anti-inflammatory and antioxidant activities.[7]
Structure-Activity Relationship (SAR) Insights:
The introduction of a bromine atom at the 5-position can influence the compound's properties in several ways:
-
Increased Lipophilicity: The bromine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
-
Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron density of the quinoline ring, potentially affecting its binding affinity to biological targets.
-
Metabolic Stability: The presence of a halogen can sometimes block sites of metabolism, leading to a longer half-life in the body.
The carboxylic acid group at the 8-position is a key functional group that can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the active site of a target protein.
Conclusion and Future Directions
This compound is a compound of significant interest for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed protocols for its synthesis and characterization. While there is a lack of specific experimental data in the public domain, the information presented here provides a solid foundation for researchers to initiate their own studies.
Future work should focus on the experimental determination of the key physicochemical parameters outlined in this guide. Furthermore, the biological activity of this compound should be systematically evaluated against a panel of relevant biological targets, such as protein kinases and dihydroorotate dehydrogenase, to explore its therapeutic potential. The insights gained from such studies will be invaluable in guiding the design and development of novel quinoline-based therapeutic agents.
References
- 1. This compound | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 928839-62-7|this compound|BLD Pharm [bldpharm.com]
- 3. 5-Bromoquinoline-8-carbaldehyde | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-Bromoquinoline-8-carboxylic Acid (CAS No. 928839-62-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoquinoline-8-carboxylic acid, identified by the CAS number 928839-62-7, is a halogenated heterocyclic compound that has emerged as a valuable building block in the landscape of medicinal chemistry and materials science.[1][2] Its rigid quinoline scaffold, combined with the reactive handles of a carboxylic acid and a bromine atom, provides a versatile platform for the synthesis of complex molecular architectures with diverse biological activities. This guide offers a comprehensive overview of its chemical properties, synthesis, and burgeoning applications, with a particular focus on its utility in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C10H6BrNO2 and a molecular weight of 252.06 g/mol .[1][3]
| Property | Value | Source |
| CAS Number | 928839-62-7 | [1] |
| Molecular Formula | C10H6BrNO2 | [1] |
| Molecular Weight | 252.06 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC2=C(C=CC(=C2N=C1)C(=O)O)Br | [1] |
| Topological Polar Surface Area | 50.2 Ų | [3] |
| Storage Temperature | Room temperature, sealed in a dry environment. | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves the oxidation of a suitable precursor, 5-bromo-8-methylquinoline.[4] This transformation leverages the relative stability of the quinoline ring system to allow for the selective oxidation of the methyl group to a carboxylic acid.
Experimental Protocol: Oxidation of 5-bromo-8-methylquinoline
This protocol is based on established chemical transformations for the synthesis of quinoline carboxylic acids.[4]
Step 1: Preparation of 5-bromo-8-methylquinoline
The starting material, 5-bromo-8-methylquinoline, can be synthesized through various methods, including the Skraup synthesis or subsequent modification of the quinoline core.
Step 2: Oxidation to this compound
-
Dissolution: Dissolve 5-bromo-8-methylquinoline in a 3:2 mixture of concentrated sulfuric acid (H₂SO₄) and water (H₂O) to create a 0.1 M solution. This acidic medium facilitates the subsequent oxidation.
-
Addition of Oxidant: To the solution, add chromium trioxide (CrO₃) in a 10-fold molar excess (10 equivalents). Chromium trioxide is a powerful oxidizing agent capable of converting the methyl group to a carboxylic acid.
-
Reaction Conditions: Heat the reaction mixture to 90°C and maintain this temperature for 2 hours with continuous stirring. The elevated temperature is necessary to drive the oxidation to completion.
-
Work-up and Isolation: After the reaction is complete, carefully pour the mixture into ice water. This will quench the reaction and precipitate the crude product.
-
Purification: Collect the precipitate by filtration. The resulting orange solid is this compound. A reported yield for this reaction is 62%.[4]
-
Characterization: The product can be further purified by recrystallization from a suitable solvent. Characterization can be performed using techniques such as Mass Spectrometry, which should show a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ at 252 and 254, reflecting the isotopic distribution of bromine.[4]
References
An In-depth Technical Guide to the Crystal Structure of 5-Bromoquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromoquinoline-8-carboxylic acid is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, which is a cornerstone in the development of numerous therapeutic agents, understanding its three-dimensional structure is paramount for rational drug design and the engineering of novel materials. This guide provides a comprehensive overview of this compound, with a focus on its structural characteristics. While a definitive public crystal structure determination is not available at the time of this writing, this document outlines the established synthetic routes, a detailed, field-proven workflow for its crystal structure elucidation via single-crystal X-ray diffraction, and an expert analysis of its anticipated structural features and intermolecular interactions based on analogous compounds. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this promising molecule.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of a wide array of pharmaceuticals with diverse therapeutic applications, including anti-malarial, anti-cancer, and anti-inflammatory agents. The introduction of a bromine atom and a carboxylic acid moiety at the 5- and 8-positions, respectively, is expected to significantly modulate the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and hydrogen bonding capabilities. The carboxylic acid group, in particular, is a key functional group in over 450 approved drugs, often playing a crucial role in target binding and pharmacokinetic profiles[1]. Consequently, a detailed understanding of the solid-state structure of this compound is a critical prerequisite for its development as a therapeutic agent or a functional material.
Synthesis and Crystallization
The preparation of high-purity single crystals is the rate-limiting step in any crystallographic study[2]. The following sections detail a robust synthetic protocol and a generalized crystallization methodology for this compound.
Synthesis of this compound
A validated two-step synthesis for this compound has been reported, starting from 5-bromo-8-methylquinoline[1][3].
Step 1: Synthesis of 5-bromo-8-methylquinoline This precursor can be synthesized through established methods for the bromination of quinoline derivatives[4].
Step 2: Oxidation to this compound The oxidation of the methyl group at the 8-position to a carboxylic acid is the final step in the synthesis[1][3].
Experimental Protocol:
-
Dissolve 5-bromo-8-methylquinoline in a 3:2 mixture of sulfuric acid and water to create a 0.1 M solution.
-
Add 10 equivalents of chromium trioxide (CrO₃) to the solution.
-
Heat the reaction mixture to 90°C for 2 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water to remove any residual acid.
-
The resulting orange solid is this compound, which can be further purified by recrystallization[1][3].
Crystallization
The growth of diffraction-quality single crystals is a meticulous process that involves the slow approach to supersaturation.
Experimental Protocol for Crystallization:
-
Solvent Screening: Begin by testing the solubility of the purified this compound in a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, and toluene).
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the outer, larger volume of the container, place a solvent in which the compound is less soluble (an anti-solvent). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and then slowly cool it to room temperature or below.
Workflow for Crystal Structure Determination
The following diagram and protocol outline a standard workflow for the determination of the crystal structure of this compound using single-crystal X-ray diffraction.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary data collection is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected.
-
Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for experimental factors.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The final data is typically deposited in a crystallographic database in the CIF format.
Anticipated Crystal Structure and Intermolecular Interactions
Based on the known crystal structures of related aromatic carboxylic acids and quinoline derivatives, several key structural features can be anticipated for this compound.
Molecular Geometry
The quinoline ring is expected to be largely planar. The carboxylic acid group may be twisted out of the plane of the quinoline ring due to steric hindrance with the peri-hydrogen atom.
Intermolecular Interactions
The solid-state structure will likely be dominated by a network of intermolecular hydrogen bonds. A common and highly stable motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds[5].
Caption: Potential Intermolecular Interactions.
In addition to the carboxylic acid dimer, other interactions such as C-H···O hydrogen bonds and π-π stacking between the quinoline rings are also likely to play a role in stabilizing the crystal packing. The presence of the bromine atom could also lead to halogen bonding interactions.
Tabulated Physicochemical and Anticipated Crystallographic Data
| Property | Value/Anticipated Value | Source |
| Molecular Formula | C₁₀H₆BrNO₂ | [6] |
| Molecular Weight | 252.06 g/mol | [6] |
| CAS Number | 928839-62-7 | [6] |
| Crystal System | Monoclinic or Orthorhombic | Expert Anticipation |
| Space Group | P2₁/c or P-1 (for dimers) | Expert Anticipation |
| Key Intermolecular Interactions | O-H···O hydrogen bonds, π-π stacking | [5][7] |
Potential Applications in Drug Development
Quinoline-based carboxylic acids have shown promise as anti-proliferative, anti-oxidative, and anti-inflammatory agents. The specific substitution pattern of this compound makes it an interesting candidate for further investigation in these areas. The carboxylic acid moiety can act as a bioisostere for other functional groups, and its ability to chelate metal ions could also be explored for therapeutic or diagnostic applications.
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. The anticipated structural features, dominated by strong intermolecular hydrogen bonding, provide a solid basis for understanding its physicochemical properties. The detailed workflow for its crystal structure determination serves as a practical guide for researchers. Further studies, including co-crystallization and biological activity screening, are warranted to fully explore the potential of this intriguing molecule in drug discovery and materials science.
References
- 1. This compound | 928839-62-7 [chemicalbook.com]
- 2. cenmed.com [cenmed.com]
- 3. 5-Bromoquinoline-8-carboxaldehyde | C10H6BrNO | CID 16414243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Versatile Heterocyclic Scaffold
An In-Depth Technical Guide to 5-Bromoquinoline-8-carboxylic Acid: Synthesis, Reactivity, and Applications
This compound is a halogenated heterocyclic compound built upon the quinoline framework. Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for a wide spectrum of biological activities and unique physicochemical properties.[1][2][3] This guide provides a detailed exploration of this compound, a strategically important building block whose value lies in its dual functionality: a carboxylic acid group ripe for derivatization and a bromine atom positioned for advanced coupling chemistries.
This molecule serves as a pivotal precursor for the synthesis of novel therapeutic agents, functional materials, and complex coordination polymers. For researchers and drug development professionals, understanding its synthesis, reactivity, and potential applications is key to unlocking new avenues in chemical and pharmaceutical innovation.
Physicochemical and Structural Data
A clear understanding of a compound's fundamental properties is the starting point for any scientific investigation. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 928839-62-7 | PubChem[4], ChemicalBook[5] |
| Molecular Formula | C₁₀H₆BrNO₂ | PubChem[4] |
| Molecular Weight | 252.06 g/mol | PubChem[4] |
| Appearance | Orange solid | ChemicalBook[5] |
| SMILES | C1=CC2=C(C=CC(=C2N=C1)C(=O)O)Br | PubChem[4] |
| InChIKey | SMDUUZMMJKRMDS-UHFFFAOYSA-N | PubChem[4] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is most effectively achieved through the oxidation of its methyl-substituted precursor, 5-bromo-8-methylquinoline. This transformation leverages a strong oxidizing agent to convert the methyl group into a carboxylic acid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from established methodologies for the oxidation of alkyl-substituted quinolines.[5]
Objective: To synthesize this compound via the oxidation of 5-bromo-8-methylquinoline.
Materials:
-
5-bromo-8-methylquinoline (1 equivalent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water (H₂O)
-
Chromium Trioxide (CrO₃) (10 equivalents)
-
Ice
Procedure:
-
Prepare the Reaction Solvent: Carefully prepare a 3:2 (v/v) solution of concentrated sulfuric acid and deionized water. This exothermic process should be performed in an ice bath with slow addition of acid to water.
-
Dissolve Starting Material: Dissolve the 5-bromo-8-methylquinoline in the prepared H₂SO₄-H₂O solution to create a 0.1 M solution.
-
Initiate Oxidation: To the stirred solution, carefully add chromium trioxide (10 equivalents) in portions. The temperature of the reaction mixture will increase.
-
Reaction Maintenance: Heat the reaction mixture to 90 °C and maintain this temperature for 2 hours, monitoring the reaction progress if possible (e.g., by TLC).
-
Product Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a large volume of crushed ice. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any residual acid. Dry the product under vacuum to yield this compound as an orange solid.[5] The reported yield for this method is 62%.[5]
Self-Validation and Causality: The use of a strong oxidizing agent like CrO₃ in a highly acidic medium is crucial for the complete oxidation of the relatively stable aryl-methyl group to a carboxylic acid. The acidic environment protonates the quinoline nitrogen, increasing the compound's solubility and activating the ring system, while the high temperature provides the necessary energy to overcome the activation barrier of the C-H bond cleavage. The precipitation in ice water serves a dual purpose: it quenches the reaction and exploits the low solubility of the carboxylic acid product in cold aqueous media for efficient isolation.
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound stems from its two distinct functional handles, which allow for orthogonal chemical modifications.
Reactivity Map
Caption: Reactivity and derivatization pathways for the core molecule.
Applications in Medicinal Chemistry
The quinoline nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs.[1][6] Derivatives have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][7][8]
-
Amide and Ester Formation: The carboxylic acid at the 8-position is a key site for modification. It can be readily converted into amides or esters by coupling with various amines or alcohols. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents, which can modulate properties like solubility, cell permeability, and target binding affinity.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the 5-position is a versatile handle for creating carbon-carbon and carbon-heteroatom bonds.[8] Reactions such as the Suzuki-Miyaura coupling (with boronic acids) or Buchwald-Hartwig amination (with amines) enable the introduction of new aryl, heteroaryl, or amino groups. This strategy is fundamental for building molecular complexity and accessing novel chemical space in the search for potent and selective drug candidates.
Role in Coordination Chemistry and Materials Science
This compound is a heteroditopic ligand, meaning it possesses two different coordinating sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group.[9] This dual nature makes it an excellent candidate for constructing coordination polymers and Metal-Organic Frameworks (MOFs).
-
Ligand Design: The rigid quinoline backbone provides a well-defined geometry, while the carboxylate group offers a versatile binding mode (monodentate or bidentate). This allows for the targeted design of multi-dimensional structures when combined with various metal ions.[9]
-
Functional Materials: By analogy with other functionalized quinoline and isoquinoline ligands, the resulting coordination polymers could exhibit interesting properties for applications in gas storage, catalysis, or as fluorescent chemosensors for detecting metal ions.[1][9][10] The bromine atom can also serve as a site for post-synthetic modification of the resulting framework, further tuning its properties.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4]
-
H302: Harmful if swallowed (Acute toxicity, oral).[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation. Its straightforward synthesis and, more importantly, its orthogonal functional handles—the carboxylic acid and the bromine atom—provide a robust platform for generating diverse molecular architectures. For scientists in drug discovery, it offers a reliable starting point for building libraries of novel compounds with potential therapeutic value. For materials scientists, it is a well-defined building block for creating functional coordination polymers with tailored properties. A thorough understanding of its chemistry is essential for leveraging its full potential in advancing these critical fields of research.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 928839-62-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. rroij.com [rroij.com]
5-Bromoquinoline-8-carboxylic acid and its derivatives
An In-Depth Technical Guide to 5-Bromoquinoline-8-carboxylic Acid and Its Derivatives: Synthesis, Mechanisms, and Therapeutic Potential
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide focuses on a specific, highly functionalized derivative, This compound , and its synthetic progeny. From the perspective of a Senior Application Scientist, this document elucidates the rationale behind its synthesis, explores its derivatization into bioactive amides and esters, and delves into the validated mechanisms of action that position these compounds as promising candidates for anticancer and antibacterial drug development. We will dissect the structure-activity relationships (SAR) that underscore their potential, providing detailed experimental protocols and data-driven insights for researchers in drug discovery and development.
The this compound Scaffold: A Profile
The strategic placement of a bromine atom at the C-5 position and a carboxylic acid at the C-8 position of the quinoline ring creates a molecule with significant potential. The bromine atom, a lipophilic halogen, can enhance membrane permeability and engage in halogen bonding, a critical interaction in modern drug design. The carboxylic acid at C-8 acts as a versatile synthetic handle for derivatization and can participate in crucial hydrogen bonding or ionic interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 928839-62-7 | [1] |
| Molecular Formula | C₁₀H₆BrNO₂ | |
| Molecular Weight | 252.06 g/mol | |
| IUPAC Name | This compound | |
| Hazard Codes | H302, H315, H319, H335 | |
| Description | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. |
Synthesis and Derivatization: From Core to Candidate
The synthesis of the core scaffold and its subsequent derivatization is a critical process, where methodological choices directly impact yield, purity, and the viability of downstream applications.
Synthesis of the Core Scaffold
A reliable route to this compound involves the oxidation of its aldehyde precursor, 5-bromoquinoline-8-carbaldehyde, which is commercially available.[1][2][3] This method is favored for its high conversion rate and operational simplicity.
Experimental Protocol 1: Synthesis of this compound
-
Rationale: This protocol utilizes a strong oxidizing agent (Potassium permanganate) to convert the aldehyde functional group of the starting material into a carboxylic acid. The reaction is conducted in an aqueous acetone solution to ensure solubility of the organic starting material while allowing the aqueous permanganate to react. A basic workup is required to deprotonate the carboxylic acid for purification, followed by acidification to precipitate the final product.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-bromoquinoline-8-carbaldehyde (1.0 eq) in a 3:1 mixture of acetone and water.
-
Oxidation: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄, approx. 1.5 eq) in water dropwise, maintaining the temperature below 10 °C. The reaction progress can be monitored by the disappearance of the purple permanganate color.
-
Quenching: Once the reaction is complete (as indicated by TLC or LC-MS), quench the excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Filtration: Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the pad with a small amount of acetone/water.
-
Purification & Precipitation: Transfer the filtrate to a separatory funnel and wash with diethyl ether to remove any unreacted starting material. Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.
-
Isolation: The this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Derivatization to Bioactive Amides
The carboxylic acid group is an ideal handle for creating amide libraries. Amide coupling is a cornerstone of medicinal chemistry, often improving cell permeability and metabolic stability. A robust method involves the use of EDC and HOBt as coupling agents.[4]
Experimental Protocol 2: Synthesis of a Representative Amide Derivative
-
Rationale: This protocol employs a standard peptide coupling method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) traps this intermediate to form an active ester, which is less prone to side reactions and efficiently reacts with the incoming amine to form the stable amide bond.
-
Step-by-Step Methodology:
-
Activation: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.
-
Coupling: Add EDC (1.2 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.
-
Workflow Diagram
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 885267-41-4|5-Bromoquinoline-8-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic data for 5-Bromoquinoline-8-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromoquinoline-8-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any molecule destined for high-stakes applications, rigorous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data for this characterization. This technical guide offers a comprehensive overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. While complete, experimentally-verified spectra for this specific molecule are not widely published, this document synthesizes data from analogous quinoline derivatives and established spectroscopic principles to provide a robust predictive framework for its analysis.[1][2] Detailed, field-proven protocols for data acquisition are provided to ensure methodological soundness.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid, bicyclic aromatic core with two key functional groups: a bromine atom at the C5 position and a carboxylic acid at the C8 position. Each spectroscopic technique probes different aspects of this structure, providing a complementary and holistic analytical picture.
-
NMR Spectroscopy (¹H & ¹³C): Elucidates the carbon-hydrogen framework, revealing the precise electronic environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, particularly the characteristic vibrations of the carboxylic acid (O-H and C=O bonds) and the aromatic ring.
-
Mass Spectrometry (MS): Determines the exact molecular weight and provides structural clues through analysis of fragmentation patterns.
-
UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within the conjugated π-system of the quinoline ring.
The general workflow for the complete spectroscopic characterization of a novel or synthesized batch of this compound is a multi-step process requiring careful sample preparation and sequential analysis.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination in organic chemistry. For this compound, we anticipate distinct signals for the aromatic protons and carbons, as well as the carboxylic acid proton.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show five signals: four in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring system, and one highly deshielded signal for the carboxylic acid proton (>10 ppm).[3] The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group.
Table 1: Predicted ¹H NMR Chemical Shifts (Exemplary) Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H2 | 8.8 - 9.0 | Doublet of doublets (dd) | ~4.5, ~1.8 | Deshielded by adjacent nitrogen. |
| H3 | 7.6 - 7.8 | Doublet of doublets (dd) | ~8.5, ~4.5 | Coupled to H2 and H4. |
| H4 | 8.4 - 8.6 | Doublet of doublets (dd) | ~8.5, ~1.8 | Deshielded by nitrogen (peri-effect). |
| H6 | 8.0 - 8.2 | Doublet (d) | ~8.0 | Influenced by bromine at C5. |
| H7 | 7.8 - 8.0 | Doublet (d) | ~8.0 | Influenced by carboxylic acid at C8. |
| COOH | > 13.0 | Broad singlet (br s) | N/A | Highly deshielded, acidic proton.[3] |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals for the 10 carbon atoms in the molecule. The carboxyl carbon is expected at the downfield end of the spectrum (165-185 ppm).[4] The positions of the aromatic carbons are influenced by the attached functional groups and the heteroatom.[5][6]
Table 2: Predicted ¹³C NMR Chemical Shifts (Exemplary) Solvent: DMSO-d₆
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2 | 150 - 152 | Aromatic C adjacent to N. |
| C3 | 122 - 124 | Aromatic CH. |
| C4 | 135 - 137 | Aromatic CH. |
| C4a | 148 - 150 | Quaternary C at ring junction. |
| C5 | 118 - 120 | Quaternary C bearing Bromine. |
| C6 | 130 - 132 | Aromatic CH. |
| C7 | 128 - 130 | Aromatic CH. |
| C8 | 138 - 140 | Quaternary C bearing COOH. |
| C8a | 126 - 128 | Quaternary C at ring junction. |
| COOH | 167 - 169 | Carboxylic acid carbonyl carbon.[4] |
Experimental Protocol: NMR Spectroscopy
Trustworthiness: This protocol ensures high-quality, reproducible data by specifying solvent purity, sample concentration, and essential acquisition parameters.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of dry this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220-240 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition (C₁₀H₆BrNO₂).
Predicted Mass Spectrometry Data
Using electrospray ionization (ESI), a soft ionization technique, we expect to see the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[7] The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio) will result in a characteristic isotopic pattern for all bromine-containing ions, where the [M+2] peak is almost equal in intensity to the M peak.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z (Monoisotopic) | Expected Isotopic Pattern |
| [M]⁺˙ (Radical Cation) | 250.9582 | M, M+2 peaks in ~1:1 ratio |
| [M+H]⁺ (Protonated) | 251.9659 | [M+H]⁺, [M+H+2]⁺ peaks in ~1:1 ratio |
| [M-H]⁻ (Deprotonated) | 249.9506 | [M-H]⁻, [M-H+2]⁻ peaks in ~1:1 ratio |
Calculated from the molecular formula C₁₀H₆BrNO₂.[8]
Fragmentation: The most likely fragmentation pathway involves the loss of the carboxylic acid group (•COOH, 45 Da) or CO₂ (44 Da) from the molecular ion, a common fragmentation for carboxylic acids.[9]
Caption: Predicted primary fragmentation pathways in EI-MS.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient (e.g., 5% to 95% B over 5-10 minutes) to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).
-
Resolution: Set to >10,000 to allow for accurate mass determination.
-
Data Acquisition: Acquire full scan data. If fragmentation is desired, perform MS/MS (tandem mass spectrometry) on the parent ion of interest.
-
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic quinoline core.
Predicted IR Absorption Bands
The most characteristic feature will be the very broad O-H stretch of the hydrogen-bonded carboxylic acid dimer, which often overlaps with C-H stretches.[10][11] The carbonyl (C=O) stretch will be a strong, sharp peak.
Table 4: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 2500-3300 | O-H stretch (Carboxylic acid dimer) | Broad, Strong | Highly characteristic broad absorption due to hydrogen bonding.[10][11] |
| ~3050 | C-H stretch (Aromatic) | Medium-Weak | Typical for sp² C-H bonds.[12] |
| 1690-1720 | C=O stretch (Carboxylic acid) | Strong, Sharp | Position is typical for an aromatic carboxylic acid.[10][12] |
| 1580-1610 | C=C & C=N stretch (Aromatic ring) | Medium | Multiple bands are expected for the quinoline ring system.[1] |
| 1210-1320 | C-O stretch (Carboxylic acid) | Medium-Strong | Coupled with O-H bending.[10] |
| ~830 | C-H out-of-plane bend | Strong | Can be indicative of the substitution pattern on the aromatic rings. |
| ~750 | C-Br stretch | Medium-Weak | Typically found in the lower frequency region. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Background Scan: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-electron system of the quinoline ring. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions.
Predicted UV-Vis Absorption Maxima
Quinoline and its derivatives typically exhibit complex spectra with multiple absorption bands.[13][14] The exact position and intensity of these bands are sensitive to the solvent polarity.
Table 5: Predicted UV-Vis Absorption Maxima (Exemplary) Solvent: Ethanol
| Predicted λₘₐₓ (nm) | Transition Type | Rationale |
| ~230-250 | π → π | High-energy transition within the quinoline system. |
| ~310-330 | π → π | Lower-energy transition, characteristic of the extended conjugation in the bicyclic system.[15] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., ethanol or methanol). Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1 - 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Cuvette Preparation: Use a matched pair of quartz cuvettes (as glass absorbs in the low UV region). Fill one cuvette with the sample solution and the other (the reference) with the pure solvent.
-
Baseline Correction: Place the reference cuvette in the beam path and run a baseline correction over the desired wavelength range (e.g., 200-400 nm) to zero the instrument.
-
Sample Measurement: Replace the reference cuvette with the sample cuvette and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If performing quantitative analysis, use the Beer-Lambert law (A = εbc).
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, MS, IR, and UV-Vis data. This guide provides a predictive framework and robust experimental protocols essential for its characterization. By correlating the predicted data—proton and carbon environments from NMR, functional groups from IR, molecular weight and formula from MS, and electronic transitions from UV-Vis—researchers can confidently confirm the structure and purity of this important chemical entity, ensuring its suitability for downstream applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. echemi.com [echemi.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 14. [PDF] Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of 5-Bromoquinoline-8-carboxylic acid
<-33>
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 5-Bromoquinoline-8-carboxylic acid, a compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks to personnel.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] Understanding its specific hazards is the first step in safe handling.
GHS Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][4][5]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation.[3][4][5][6]
Pictograms:
The following pictograms are associated with the hazards of this compound:
-
Exclamation Mark: Indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation.
-
Health Hazard: May be used to indicate respiratory sensitization, mutagenicity, carcinogenicity, or reproductive toxicity. While not explicitly stated for this compound in the provided results, it is a potential hazard for quinoline derivatives.
Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below. These statements are crucial for preventing exposure and responding effectively in case of an incident.[4][6][8]
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7] |
| P264 | Wash skin thoroughly after handling.[6][7][8] | |
| P270 | Do not eat, drink or smoke when using this product.[7][9] | |
| P271 | Use only outdoors or in a well-ventilated area.[6][7][8] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][6][7][8] | |
| Response | P301+P317 | IF SWALLOWED: Get medical help.[7] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6][8] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][8] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[6][8] | |
| P330 | Rinse mouth.[7] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[8] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[8] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[6][7] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6][7][8] |
| P405 | Store locked up.[7][8] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6][7] |
Section 2: Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.
2.1. Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4][8] This is critical to avoid inhalation of dust or fumes.
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[10][11] Standard safety glasses are not sufficient.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and replaced if damaged.
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[10]
-
Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with a particulate filter is recommended.[10]
-
-
Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][8]
2.2. Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[6][8][10]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[10][12]
-
Storage Conditions: Store in a cool, dry place.
Section 3: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
3.1. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.[6][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][8] Seek immediate medical attention.[13]
-
Skin Contact: In case of skin contact, immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8][13] If skin irritation persists, seek medical attention.[6]
-
Eye Contact: If the compound comes into contact with the eyes, immediately rinse cautiously with plenty of water for at least 15 minutes.[6][8] Remove contact lenses, if present and easy to do.[6][8] Continue rinsing and seek immediate medical attention.[6][8]
-
Ingestion: If swallowed, rinse the mouth with water.[4] Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.
3.2. Accidental Release Measures:
In the event of a spill, the following steps should be taken to ensure the safety of all personnel and to properly contain and clean up the material.
Caption: Workflow for responding to an accidental spill.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. Evacuate the immediate area and restrict access.
-
Ensure Adequate Ventilation: If it is safe to do so, increase ventilation in the area of the spill.
-
Don Personal Protective Equipment (PPE): Before attempting to clean up the spill, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if necessary.
-
Contain the Spill: Prevent the further spread of the spill by using an inert absorbent material such as vermiculite, sand, or earth.[8] Do not use combustible materials like sawdust.
-
Clean Up the Spill: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[4][8] Avoid creating dust.[4]
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent and wipe it down.
-
Dispose of Waste: Dispose of the waste material in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter drains.[4][8]
Section 4: Toxicological and Physical Properties
A summary of the known toxicological and physical properties of this compound is provided below.
Toxicological Information:
-
The toxicological properties of this compound have not been fully investigated.[6]
-
It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][4][5]
-
It causes skin irritation (Skin Corrosion/Irritation, Category 2).[3][4][5]
-
It causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2A).[3][4][5]
-
It may cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[3][4][5][6]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C10H6BrNO2 |
| Molecular Weight | 252.06 g/mol [3] |
| Appearance | White to off-white solid[6] |
| Odor | No information available[6] |
| Solubility | No data available |
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[6][14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][14]
References
- 1. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. This compound | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aaronchem.com [aaronchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. fishersci.fr [fishersci.fr]
Methodological & Application
Application Notes & Protocols: 5-Bromoquinoline-8-carboxylic Acid in Medicinal Chemistry
Abstract
5-Bromoquinoline-8-carboxylic acid is a strategically important heterocyclic scaffold in modern medicinal chemistry. Its unique trifunctional architecture—a rigid quinoline core, a metal-chelating/hydrogen-bonding carboxylic acid, and a synthetically versatile bromine handle—makes it a highly valuable starting point for the development of targeted therapeutics. This guide provides an in-depth exploration of the rationale behind its use, its key applications in designing enzyme inhibitors, and detailed, field-proven protocols for its synthetic manipulation and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity in their discovery programs.
Introduction: The Strategic Value of the this compound Scaffold
The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its rigid bicyclic structure, which allows for the precise spatial orientation of functional groups, and its inherent biological activities.[3] Within this class, the this compound motif stands out for several reasons:
-
The Quinoline Core: Provides a robust and synthetically accessible framework. Its aromatic nature allows for favorable π-π stacking interactions with biological targets.
-
The 8-Carboxylic Acid Group: This is a critical pharmacophoric element. As a strong hydrogen bond donor and acceptor, it can form key interactions with amino acid residues in an enzyme's active site.[4] Furthermore, its ability to exist as a carboxylate anion at physiological pH allows for potent salt-bridge formation and metal ion chelation, a crucial mechanism for inhibiting metalloenzymes.[5] This group often serves as a bioisostere for other acidic moieties or phosphate groups.[6][7]
-
The 5-Bromo Substituent: The bromine atom significantly influences the molecule's properties. It enhances lipophilicity, which can improve membrane permeability, and its electron-withdrawing nature modulates the electronics of the quinoline ring. Most importantly, it serves as an exceptionally versatile synthetic handle for post-scaffold modifications via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of chemical space and the optimization of lead compounds.
These features converge to make this compound a powerful building block for creating libraries of complex molecules aimed at specific and challenging biological targets.
Core Therapeutic Applications and Mechanistic Insights
The unique structural attributes of this compound make it an ideal scaffold for inhibitors of several key enzyme classes.
HIV Integrase Inhibition
HIV-1 integrase (IN) is a critical enzyme for viral replication, and its active site contains essential magnesium ions (Mg²⁺).[8] A well-established strategy for inhibiting this enzyme involves compounds that can chelate these metal ions, disrupting the catalytic process. Derivatives of 8-hydroxyquinoline, particularly those with a C7-carboxylic acid, are potent HIV IN inhibitors.[8][9]
The this compound scaffold can be viewed as a close analogue. The nitrogen at position 1 and the 8-carboxylate group can form a bidentate chelation complex with the Mg²⁺ ions in the active site, effectively disabling the enzyme. The 5-bromo position provides a vector for introducing additional substituents that can form favorable interactions with surrounding protein residues, thereby enhancing potency and selectivity.[10][11]
Anticancer Agents: Kinase and Topoisomerase Inhibition
The quinoline scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[12][13] Protein kinases play a central role in cell signaling pathways that govern proliferation and survival, and their dysregulation is a hallmark of cancer.[14]
Derivatives of quinoline carboxylic acid have shown potent inhibitory activity against several kinases, including Protein Kinase CK2 and Aurora A Kinase.[15][16] The general mechanism involves the quinoline core occupying the adenine-binding region of the ATP pocket, while the carboxylic acid forms critical hydrogen bonds with hinge region residues. The 5-bromo position allows for the introduction of moieties that can extend into more selective sub-pockets, leading to highly potent and specific inhibitors.
Furthermore, related bromo-substituted 8-hydroxyquinolines have demonstrated activity as Topoisomerase I inhibitors, suggesting that derivatives of this compound could also be explored for this anticancer mechanism.[17]
Synthetic & Biological Evaluation Protocols
The true power of this scaffold lies in its synthetic tractability. Below are representative protocols for its modification and subsequent biological testing.
Protocol 1: Synthesis of an Amide Derivative via EDC/HOBt Coupling
This protocol details the coupling of the 8-carboxylic acid with a primary amine, a fundamental step in building out the pharmacophore.
Rationale: Amide bond formation is one of the most robust and reliable reactions in medicinal chemistry. The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) activates the carboxylic acid and minimizes side reactions and racemization, ensuring a clean and efficient conversion to the desired amide product.
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.1 M).
-
Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 30 minutes. The solution should remain clear.
-
Amine Addition: Add the desired primary amine (e.g., benzylamine, 1.1 eq) and a tertiary base such as Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position
This protocol demonstrates the use of the 5-bromo position as a synthetic handle to introduce new aryl groups.
Rationale: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that is highly tolerant of various functional groups, making it ideal for late-stage diversification of complex molecules. It allows for the direct attachment of (hetero)aryl groups, which can probe specific hydrophobic pockets or introduce new vectors for further chemistry.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave vial, combine the this compound derivative (from Protocol 1, 1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Solvent and Degassing: Add a mixture of solvents, typically Dioxane and Water (e.g., 4:1 ratio, 0.1 M). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or alternatively, heat at 80-90 °C using a conventional oil bath for 4-12 hours. Monitor progress by LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with Ethyl Acetate and wash with water and brine.
-
Purification & Characterization: Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC. Characterize the final product by NMR and HRMS.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for assessing the inhibitory potency of synthesized compounds against a target kinase.
Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is inversely proportional to the kinase activity. It is a robust, high-throughput method for determining IC₅₀ values.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable buffer (e.g., kinase buffer with ≤1% DMSO). A typical starting concentration is 10 µM, diluted in 10 steps.
-
Kinase Reaction: In a 384-well plate, add the kinase enzyme, the specific peptide substrate, and ATP to the wells containing the diluted test compound. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Representative Biological Data
To provide context for the potential of this scaffold, the table below summarizes the inhibitory activities of related quinoline carboxylic acid derivatives against various targets from the literature.
| Compound Class | Target | IC₅₀ Value | Reference |
| Dihydroquinoline-3-carboxylic acid | HIV-1 Integrase | 0.9 µM | [11] |
| 2-aminoquinoline-3-carboxylic acid | Protein Kinase CK2 | 0.65 - 18.2 µM | [15] |
| 6-fluoro-quinoline-4-carboxylic acid | Dihydroorotate Dehydrogenase | Varies (SAR study) | [18] |
| 5-(ethoxymethyl)quinolin-8-ol | IN-LEDGF/p75 Interaction | 2.4 µM | [10] |
Note: The IC₅₀ values are for representative compounds within the cited class and serve as a benchmark for the potential potency achievable with quinoline carboxylic acid scaffolds.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategically designed scaffold for modern drug discovery. Its inherent properties allow for the rational design of potent and selective enzyme inhibitors, particularly for targets where metal chelation or specific hydrogen bonding is key to the mechanism of action. The synthetic versatility afforded by the 5-bromo position enables rapid library synthesis and efficient structure-activity relationship exploration.
Future work in this area will likely focus on applying this scaffold to new and challenging biological targets, such as other metalloenzymes or protein-protein interactions. The development of novel cross-coupling methodologies will further expand the chemical space accessible from this starting point. As our understanding of disease biology deepens, scaffolds like this compound will remain essential tools in the arsenal of medicinal chemists striving to develop the next generation of targeted therapies.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. A comprehensive review on the biological interest of quinoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Anti-HIV Integrase Evaluation of N-(5-Chloro-8-Hydroxy-2-Styrylquinolin-7-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel dihydroquinoline-3-carboxylic acids as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Virtuoso: Harnessing 5-Bromoquinoline-8-carboxylic Acid in Modern Organic Synthesis
Introduction: A Privileged Scaffold for Innovation
In the landscape of contemporary organic synthesis, the quinoline nucleus stands as a privileged scaffold, forming the core of a vast array of pharmaceuticals, functional materials, and agrochemicals.[1] Its inherent biological activity and versatile chemical handles make it a cornerstone for molecular design and discovery.[2] Among the diverse array of substituted quinolines, 5-Bromoquinoline-8-carboxylic acid has emerged as a particularly powerful and versatile building block. Its strategic placement of a bromine atom at the 5-position and a carboxylic acid at the 8-position unlocks a wealth of synthetic possibilities, enabling chemists to forge complex molecular architectures with precision and efficiency.
The bromine atom serves as a versatile linchpin for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon and heteroatom substituents.[3] Concurrently, the carboxylic acid moiety provides a reactive handle for amide bond formation and esterification, facilitating the construction of libraries of compounds for biological screening and materials science applications.[2] This application note will provide a detailed exploration of the utility of this compound as a building block, offering in-depth technical insights and field-proven protocols for its application in key synthetic transformations.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is rooted in the distinct reactivity of its two primary functional groups. The workflow below illustrates the principal synthetic pathways accessible from this versatile starting material.
Figure 1. Key synthetic transformations of this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position of the quinoline ring is ripe for participation in a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[3]
Suzuki-Miyaura Coupling: Forging Biaryl and Vinyl-Quinoline Linkages
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, coupling an organoboron species with an organic halide.[4] In the context of this compound, this reaction allows for the introduction of a diverse array of aryl and vinyl substituents at the 5-position.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of ligand (e.g., triphenylphosphine, SPhos) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically employed. Water is often necessary to dissolve the inorganic base and facilitate the formation of the "ate" complex.
Detailed Protocol: Synthesis of 5-Phenylquinoline-8-carboxylic Acid
Figure 2. Workflow for Suzuki-Miyaura coupling.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 252.06 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Acidify the aqueous layer to pH 3-4 with 1M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 5-phenylquinoline-8-carboxylic acid.
Heck Reaction: Introducing Alkenyl Moieties
The Heck reaction provides a powerful means of forming C-C bonds between an aryl or vinyl halide and an alkene.[6] This reaction allows for the introduction of various alkenyl groups at the 5-position of the quinoline ring, opening up avenues for further functionalization.
Causality Behind Experimental Choices:
-
Catalyst: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. Palladium(II) acetate is a common precatalyst.
-
Ligand: The choice of phosphine ligand can influence the reaction's efficiency and selectivity.
-
Base: A base, typically a tertiary amine like triethylamine or an inorganic base such as potassium carbonate, is required to neutralize the hydrogen halide generated during the catalytic cycle.[6]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used.
Detailed Protocol: Synthesis of 5-((E)-2-ethoxycarbonylvinyl)quinoline-8-carboxylic acid
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 252.06 | 1.0 | 1.0 |
| Ethyl acrylate | 100.12 | 1.5 | 1.5 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.05 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.1 | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - |
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), ethyl acrylate (1.5 mmol), palladium(II) acetate (0.05 mmol), and tri(o-tolyl)phosphine (0.1 mmol).
-
Add N,N-Dimethylformamide (DMF) (10 mL) and triethylamine (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Accessing Alkynyl-Quinolines
The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[7] This reaction is particularly valuable for synthesizing conjugated systems and provides access to a wide range of alkynyl-substituted quinolines.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.
-
Solvent: Aprotic solvents like THF, DMF, or acetonitrile are suitable for this reaction.
Detailed Protocol: Synthesis of 5-(Phenylethynyl)quinoline-8-carboxylic Acid
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 252.06 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.03 | 0.03 |
| Copper(I) iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 15 mL | - |
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed THF (15 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of ethyl acetate and water.
-
Acidify the aqueous layer and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Part 2: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid at the 8-position of the quinoline ring is a versatile handle for the synthesis of amides and esters, which are prevalent motifs in biologically active molecules.
Amide Bond Formation: Building Blocks for Medicinal Chemistry
Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry.[2] The carboxylic acid of our building block can be readily coupled with a wide variety of primary and secondary amines to generate a library of quinoline-8-carboxamides.
Causality Behind Experimental Choices:
-
Coupling Agents: Direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, coupling agents are used to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or HATU.[8] These reagents form a highly reactive activated ester intermediate that readily reacts with the amine.
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine, is often added to neutralize any acidic byproducts and to ensure the amine nucleophile is in its free base form.
-
Solvent: Aprotic polar solvents such as DMF, DCM, or acetonitrile are typically used.
Detailed Protocol: Synthesis of N-Phenyl-5-bromoquinoline-8-carboxamide
Figure 3. Workflow for amide bond formation.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 252.06 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.1 | 1.1 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 155.24 | 1.2 | 1.2 |
| HOBt (1-Hydroxybenzotriazole) | 135.13 | 1.2 | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - |
Procedure:
-
Dissolve this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask.
-
Add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add aniline (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain the desired N-phenyl-5-bromoquinoline-8-carboxamide.
Esterification: Modulating Physicochemical Properties
Esterification of the carboxylic acid provides another avenue for derivatization, allowing for the modulation of properties such as solubility, lipophilicity, and metabolic stability.
Causality Behind Experimental Choices:
-
Fischer Esterification: For simple alcohols, the classic Fischer esterification, which involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), can be employed.[9] The use of excess alcohol drives the equilibrium towards the ester product.
-
Coupling Agent-Mediated Esterification: For more precious or sterically hindered alcohols, coupling agents such as DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of a catalytic amount of DMAP (4-Dimethylaminopyridine) provide a milder and more efficient method.[10]
Detailed Protocol: Synthesis of Methyl 5-bromoquinoline-8-carboxylate (Fischer Esterification)
Materials:
| Reagent | M.W. | Amount (mmol) |
| This compound | 252.06 | 1.0 |
| Methanol | 32.04 | Excess (20 mL) |
| Sulfuric Acid (concentrated) | 98.08 | Catalytic |
Procedure:
-
Suspend this compound (1.0 mmol) in methanol (20 mL) in a round-bottom flask.
-
Carefully add a few drops of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux for 4-8 hours, until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
Conclusion: A Gateway to Molecular Complexity
This compound has proven itself to be a highly valuable and versatile building block in the toolkit of the modern synthetic chemist. Its dual functionality allows for a sequential or orthogonal elaboration of the quinoline core, providing rapid access to a diverse range of complex molecules. The palladium-catalyzed cross-coupling reactions at the 5-position enable the construction of intricate carbon skeletons, while the carboxylic acid at the 8-position serves as a reliable handle for the introduction of a multitude of functional groups through amide and ester linkages. The protocols detailed herein provide a robust starting point for researchers, scientists, and drug development professionals to unlock the full synthetic potential of this remarkable molecule, paving the way for the discovery of new medicines and materials.
References
- 1. Methyl 5-bromoquinoline-8-carboxylate | 1445781-45-2 [sigmaaldrich.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification [organic-chemistry.org]
Application Notes and Protocols for 5-Bromoquinoline-8-carboxylic Acid as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 5-Bromoquinoline-8-carboxylic Acid in Catalysis
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and functional materials.[1] In the realm of organometallic catalysis, quinoline derivatives have emerged as powerful ligands, capable of enhancing the efficiency and selectivity of various transition metal-catalyzed reactions.[2][3] this compound is a particularly noteworthy ligand due to its unique combination of structural features. The nitrogen atom of the quinoline ring and the oxygen of the deprotonated carboxylic acid at the 8-position act as a robust bidentate chelating system. This chelation stabilizes the metal center, a crucial factor for catalytic activity. Furthermore, the bromine atom at the 5-position serves as a versatile synthetic handle, allowing for post-reaction modifications of the final product through cross-coupling reactions. This dual functionality makes this compound a highly attractive ligand for the development of novel catalytic systems and the synthesis of complex molecules.
These application notes provide a comprehensive guide to the use of this compound as a ligand in palladium-catalyzed C-H arylation, a powerful tool for the formation of carbon-carbon bonds.
Mechanistic Insight: The Role of this compound in Catalysis
The efficacy of this compound as a ligand in palladium-catalyzed C-H activation stems from its ability to form a stable six-membered palladacycle. The bidentate coordination of the quinoline nitrogen and the carboxylate oxygen to the palladium center is fundamental to the catalytic cycle. This chelation not only enhances the stability of the catalytic species but also influences the regioselectivity of the C-H activation step. The electron-donating nature of the quinoline ring can also increase the electron density at the palladium center, facilitating the oxidative addition step of the catalytic cycle.
Caption: Generalized catalytic cycle for a palladium-catalyzed C-H arylation reaction.
Application: Palladium-Catalyzed C-H Arylation of Aliphatic Carboxylic Acid Derivatives
This protocol details the use of this compound as a ligand in the palladium-catalyzed γ-C(sp³)–H arylation of aliphatic carboxylic acid amides. This reaction is a powerful method for the synthesis of γ-aryl carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry.[2][3]
Protocol 1: Synthesis of a Palladium(II) Pre-catalyst with this compound
Rationale: The pre-synthesis of a well-defined palladium(II) complex with the this compound ligand can lead to more reproducible catalytic results compared to in-situ generation of the catalyst.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (2 equivalents) and anhydrous acetonitrile.
-
Stir the solution at room temperature until the ligand is fully dissolved.
-
Add Palladium(II) acetate (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. A color change and precipitation of the complex may be observed.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove any unreacted starting materials.
-
Dry the palladium(II) complex under vacuum.
Protocol 2: Palladium-Catalyzed γ-C(sp³)–H Arylation
Rationale: This protocol is adapted from established procedures for palladium-catalyzed C-H arylation using quinoline-based ligands.[3] The conditions are optimized to favor the activation of a primary C-H bond at the γ-position of an aliphatic amide.
Materials:
-
Aliphatic carboxylic acid amide (e.g., 3,3-dimethylbutanamide)
-
Aryl iodide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Silver(I) carbonate (Ag₂CO₃)
-
tert-Amyl alcohol (t-AmylOH)
-
Sealed reaction tube
-
Magnetic stirrer and hotplate
Procedure:
-
To a sealed reaction tube, add the aliphatic carboxylic acid amide (0.1 mmol, 1.0 equiv.), aryl iodide (0.4 mmol, 4.0 equiv.), Pd(OAc)₂ (0.02 mmol, 20 mol%), this compound (0.04 mmol, 40 mol%), and Ag₂CO₃ (0.3 mmol, 3.0 equiv.).
-
Add tert-amyl alcohol (1 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 20 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Performance in C-H Arylation
The following table summarizes typical yields for the γ-C–H arylation of 3,3-dimethylbutanamide with various aryl iodides using a quinoline-based ligand system. These results demonstrate the general effectiveness of this catalytic approach.
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | γ-Phenyl-3,3-dimethylbutanamide | 65 |
| 2 | 4-Iodoanisole | γ-(4-Methoxyphenyl)-3,3-dimethylbutanamide | 72 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | γ-(4-(Trifluoromethyl)phenyl)-3,3-dimethylbutanamide | 58 |
| 4 | 4-Iodobenzonitrile | γ-(4-Cyanophenyl)-3,3-dimethylbutanamide | 61 |
Yields are based on published data for similar quinoline-ligated palladium-catalyzed reactions and are for illustrative purposes.[3]
Workflow Visualization
Caption: A streamlined workflow for the palladium-catalyzed C-H arylation.
Conclusion and Future Outlook
This compound is a highly promising ligand for transition metal catalysis, particularly in palladium-catalyzed C-H functionalization reactions. Its robust chelating ability and the presence of a functionalizable bromine handle offer significant advantages for the synthesis of complex organic molecules. The protocols provided herein serve as a starting point for researchers to explore the full potential of this versatile ligand in a wide range of catalytic transformations. Future research could focus on expanding the scope of reactions catalyzed by metal complexes of this compound, including other cross-coupling reactions like Suzuki and Heck couplings, as well as exploring its application in asymmetric catalysis.
References
Application Notes and Protocols: Synthesis of 5-Bromoquinoline-8-carboxylic Acid and Its Derivatives
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Specifically, quinoline carboxylic acids have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This application note provides a comprehensive guide for the synthesis of 5-bromoquinoline-8-carboxylic acid, a versatile intermediate where the bromine atom and the carboxylic acid group serve as strategic handles for the development of compound libraries. We present a detailed protocol based on the Skraup-Doebner-von Miller reaction, followed by methods for subsequent derivatization, including esterification, amidation, and Suzuki cross-coupling. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the exploration of this valuable chemical space.
Introduction: The Significance of Quinoline Carboxylic Acids
Quinolone- and quinoline-derived compounds are a major class of heterocycles with a broad spectrum of applications in medicinal chemistry.[4] The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. This compound is a particularly valuable building block. The carboxylic acid at the 8-position is known to be crucial for the biological activity of many quinoline-based inhibitors, while the bromine atom at the 5-position offers a prime site for introducing molecular diversity through modern cross-coupling reactions. This dual functionality enables the creation of extensive libraries of novel compounds for screening in drug discovery programs.
This guide provides a robust and detailed methodology for the synthesis of the core scaffold and its subsequent elaboration into a variety of derivatives.
Overall Synthetic Strategy
The synthesis of the this compound core is achieved through a classic cyclization reaction. The subsequent derivatization leverages the reactivity of the bromine and carboxylic acid functional groups to build a library of analogues.
Caption: High-level workflow for synthesis and derivatization.
Protocol I: Synthesis of this compound
This protocol details the synthesis of the target compound via a modified Skraup-Doebner-von Miller reaction. This one-pot reaction is a powerful method for constructing the quinoline ring system from an aniline precursor.[5][6]
3.1. Principle and Rationale
The Skraup-Doebner-von Miller synthesis involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound under strongly acidic conditions.[7] In this protocol, 2-amino-3-bromobenzoic acid serves as the aniline component. The α,β-unsaturated aldehyde, acrolein, is generated in situ from the dehydration of glycerol by concentrated sulfuric acid.[6] The reaction proceeds through a conjugate addition of the amine to acrolein, followed by acid-catalyzed cyclization and finally, oxidation to form the aromatic quinoline ring. An oxidizing agent, traditionally nitrobenzene or arsenic acid, is required for this final aromatization step.[8] Ferrous sulfate is often added to moderate the otherwise exothermic and potentially violent reaction.[8]
Caption: Mechanism of the Skraup-Doebner-von Miller reaction.
3.2. Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Purity | Notes |
| 2-Amino-3-bromobenzoic acid | 602-99-3 | 216.03 g/mol | ≥98% | Starting material. |
| Glycerol (Glycerine) | 56-81-5 | 92.09 g/mol | ≥99% | Acrolein precursor. |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 g/mol | 95-98% | Catalyst and dehydrating agent. |
| m-Nitrobenzenesulfonic acid | 98-47-5 | 203.17 g/mol | ≥98% | Oxidizing agent. |
| Ferrous Sulfate Heptahydrate | 7782-63-0 | 278.01 g/mol | ≥99% | Reaction moderator. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | ≥98% | For neutralization. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ≥99.8% | Extraction solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 37% | For pH adjustment. |
3.3. Step-by-Step Experimental Protocol
-
Vessel Preparation: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid (120 mL).
-
Addition of Reactants: Cool the acid to room temperature in a water bath. With vigorous stirring, add ferrous sulfate heptahydrate (2.0 g), followed by the portion-wise addition of 2-amino-3-bromobenzoic acid (21.6 g, 0.1 mol).
-
Addition of Oxidant: Slowly add m-nitrobenzenesulfonic acid (22.3 g, 0.11 mol). The temperature may rise; maintain it below 120°C.
-
Addition of Glycerol: Once the mixture is homogenous, begin the dropwise addition of glycerol (34.5 g, 0.375 mol) through the dropping funnel. The addition should be controlled to maintain a steady reflux.
-
Reaction: After the addition is complete, heat the mixture to 140-150°C using a heating mantle and maintain this temperature with stirring for 3-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to below 100°C and then cautiously pour it onto 500 g of crushed ice in a large beaker with stirring.
-
Dilute the mixture with 500 mL of water and allow it to cool to room temperature.
-
Neutralize the acidic solution by slowly adding a 40% (w/v) aqueous NaOH solution. The pH should be adjusted to ~7-8. This step is highly exothermic and should be performed in an ice bath. A precipitate will form.
-
Filter the crude product using a Buchner funnel and wash the solid with copious amounts of cold water.
-
-
Purification:
-
Dissolve the crude solid in dilute HCl.
-
Treat with activated charcoal and heat gently for 15 minutes.
-
Filter the hot solution to remove the charcoal.
-
Cool the filtrate and re-precipitate the product by carefully adding dilute NaOH or ammonium hydroxide until the pH is neutral.
-
Collect the purified precipitate by filtration, wash with cold water, and dry under vacuum.
-
Expected Yield: 55-65%.
-
3.4. Safety Precautions
-
The reaction is highly exothermic and can become violent if not controlled. Perform in a well-ventilated fume hood.
-
Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The neutralization step with NaOH is also highly exothermic. Add the base slowly and with efficient cooling.
Protocols for Derivatization
The synthesized this compound is a versatile platform for creating diverse chemical entities.[2] The following protocols outline key derivatization strategies.
4.1. Protocol II: Esterification of the Carboxylic Acid
This protocol describes a standard Fischer esterification to produce methyl 5-bromoquinoline-8-carboxylate.
-
Procedure:
-
Suspend this compound (2.52 g, 10 mmol) in methanol (50 mL).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.1 mL, 15 mmol) or concentrated sulfuric acid (1 mL) as a catalyst.
-
Remove the ice bath and reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the ester, which can be purified by column chromatography.
-
4.2. Protocol III: Amide Bond Formation
This protocol provides a general method for coupling the carboxylic acid with a primary or secondary amine using EDC/HOBt coupling agents.
-
Procedure:
-
Dissolve this compound (1.26 g, 5 mmol) in anhydrous DMF or DCM (25 mL).
-
Add HOBt (0.74 g, 5.5 mmol) and EDC·HCl (1.05 g, 5.5 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (5.5 mmol) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 mL, 11 mmol).
-
Stir the reaction at room temperature overnight.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting amide by column chromatography or recrystallization.
-
4.3. Protocol IV: Suzuki Cross-Coupling at the 5-Position
This protocol describes the palladium-catalyzed Suzuki coupling of the 5-bromo position with an arylboronic acid.
-
Procedure:
-
To a reaction flask, add this compound (or its ester derivative) (1 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3 mmol).
-
Add a solvent mixture of dioxane and water (e.g., 4:1, 10 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol), to the flask.
-
Heat the reaction to 90-100°C and stir overnight.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.
-
Caption: Derivatization pathways from the core scaffold.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Appearance: Expected to be an orange or light yellow solid.[9]
-
Molecular Weight: 252.06 g/mol .[10]
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the quinoline ring protons. The aromatic region (7.5-9.0 ppm) will display a distinct set of doublets and double doublets corresponding to the protons on the heterocyclic and benzene rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR will show 10 distinct signals, with the carbonyl carbon appearing significantly downfield (~165-170 ppm) and the carbon attached to the bromine appearing in the aromatic region.
-
Mass Spectrometry: The mass spectrum (e.g., ESI+) should show a parent ion peak [M+H]⁺ at m/z 252 and an isotope peak at m/z 254 of similar intensity, which is characteristic of a monobrominated compound.[9]
-
Purity (HPLC): Purity should be assessed by reverse-phase HPLC, aiming for >95% for use in subsequent reactions.
Conclusion
This application note provides a validated and detailed set of protocols for the synthesis of this compound and its subsequent conversion into a range of derivatives. The classic Skraup-Doebner-von Miller reaction offers a reliable route to the core structure, while modern synthetic methods enable the efficient diversification of this scaffold. These protocols serve as a foundational resource for researchers in medicinal chemistry and drug discovery, enabling the systematic exploration of this promising class of compounds for novel therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. synarchive.com [synarchive.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. This compound | 928839-62-7 [chemicalbook.com]
- 10. This compound | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 5-Bromoquinoline-8-carboxylic Acid in the Development of Anticancer Agents
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] Its planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that can intercalate with DNA or fit into the active sites of enzymes crucial for cancer cell survival.[2][3] The development of quinoline-based anticancer agents has yielded numerous successful drugs and promising clinical candidates that target diverse mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[1][2]
Within this important class of compounds, 5-Bromoquinoline-8-carboxylic acid and its derivatives have emerged as a particularly promising pharmacophore. The strategic placement of a bromine atom at the C-5 position and a carboxylic acid group at the C-8 position imparts unique physicochemical properties. The bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can serve as a handle for further synthetic modifications via cross-coupling reactions.[4][5] The carboxylic acid group, a key structural feature, can act as a hydrogen bond donor/acceptor or a metal chelating group, which is often critical for interaction with biological targets.[6][7] This unique substitution pattern has been investigated for its potential to inhibit key enzymes involved in DNA topology and repair, such as topoisomerases, marking it as a scaffold of significant interest for novel anticancer agent development.[8][9]
Part 1: Synthesis and Characterization
The synthesis of functionalized quinolines is a well-established field, with methods like the Doebner-von Miller reaction providing a basis for creating the core scaffold.[1] For this compound derivatives, a multi-step synthesis is typically required, starting from simpler precursors and introducing the key functional groups sequentially.
General Synthetic Workflow
The following diagram outlines a representative synthetic pathway for a 5-bromo-8-substituted quinoline derivative. The causality behind this workflow involves first establishing the quinoline core, followed by strategic bromination and functionalization, which allows for the controlled placement of substituents critical for biological activity.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Amino-5-bromoquinoline-7-carboxylic acid | 914208-07-4 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromoquinoline-8-carboxylic Acid in Metallaphotoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Catalysis with 5-Bromoquinoline-8-carboxylic Acid
Metallaphotoredox catalysis has emerged as a powerful platform for forging complex chemical bonds under mild conditions, merging the worlds of transition metal catalysis and photoredox catalysis to unlock novel reactivity.[1][2] This dual catalytic approach enables the activation of challenging substrates and the formation of previously elusive chemical linkages, proving invaluable in medicinal chemistry and materials science.[3][4] Within this burgeoning field, the design of ligands that can effectively coordinate to a transition metal and modulate its catalytic activity is of paramount importance.
This compound is a compelling, yet underexplored, ligand scaffold for metallaphotoredox catalysis. Its rigid quinoline backbone, coupled with the bidentate N,O-chelation offered by the nitrogen atom and the carboxylic acid group at the 8-position, suggests strong coordination to a variety of transition metals like palladium, nickel, and copper. The presence of a bromine atom at the 5-position offers a tantalizing handle for tuning the electronic properties of the catalyst or for downstream functionalization. This document provides a detailed exploration of the potential applications of this compound in metallaphotoredox catalysis, complete with mechanistic insights and representative protocols to guide researchers in this exciting area.
Core Concept: The Dual Catalytic Cycle
The power of metallaphotoredox catalysis lies in the synergistic interplay between a photocatalyst and a transition metal catalyst.[1] The general mechanism involves the photocatalyst absorbing visible light to reach an excited state, at which point it can engage in single-electron transfer (SET) with a substrate. This generates a radical intermediate that can then enter the catalytic cycle of the transition metal, leading to the desired bond formation.
In the context of reactions utilizing this compound, we can envision its role as a ligand that not only stabilizes the transition metal center but also influences the key steps of oxidative addition, radical capture, and reductive elimination.
Application I: Decarboxylative C(sp³)–C(sp²) Cross-Coupling
One of the most powerful applications of metallaphotoredox catalysis is the coupling of abundant carboxylic acids with aryl halides.[3][4][5] This transformation provides a direct route to alkylated arenes, which are common motifs in pharmaceuticals. Here, we propose a protocol for a decarboxylative cross-coupling reaction using this compound as a ligand for a nickel catalyst.
Mechanistic Rationale
The proposed catalytic cycle is depicted below. The photocatalyst (e.g., an iridium complex) absorbs light and becomes a potent oxidant. It then oxidizes the carboxylate, which is formed in situ from the carboxylic acid and a base. The resulting carboxyl radical rapidly loses CO₂ to generate an alkyl radical. This radical is then captured by a Ni(0) complex, which is ligated by this compound, to form a Ni(I)-alkyl species. Oxidative addition of an aryl halide to this intermediate generates a Ni(III) complex, which then undergoes reductive elimination to furnish the desired C(sp³)–C(sp²) coupled product and a Ni(I) species. The photocatalyst is regenerated by a single-electron transfer event, completing the dual catalytic cycle.
Caption: Proposed mechanism for decarboxylative C(sp³)–C(sp²) cross-coupling.
Experimental Protocol
Materials:
-
This compound (ligand)
-
NiCl₂·6H₂O (nickel precursor)
-
fac-[Ir(ppy)₃] (photocatalyst)
-
Aliphatic carboxylic acid (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
K₂CO₃ (base, 2.0 equiv)
-
Anhydrous 1,4-dioxane (solvent)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (450 nm)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (0.03 mmol, 10 mol%), NiCl₂·6H₂O (0.015 mmol, 5 mol%), and fac-[Ir(ppy)₃] (0.003 mmol, 1 mol%).
-
Add the aliphatic carboxylic acid (0.45 mmol, 1.5 equiv), aryl halide (0.3 mmol, 1.0 equiv), and K₂CO₃ (0.6 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (3.0 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired alkylated arene.
Self-Validation and Troubleshooting:
-
Control Experiments: Run the reaction in the absence of the photocatalyst, nickel catalyst, ligand, and light to confirm that all components are necessary for the transformation.
-
Low Yield: If the yield is low, consider increasing the catalyst loading or reaction time. The choice of base and solvent can also be critical and may require optimization.[3] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Side Products: The formation of hydrodehalogenated arene may indicate a competing reduction pathway. Adjusting the redox potential of the photocatalyst or the concentration of the reagents may mitigate this.
Data Presentation
| Entry | Carboxylic Acid | Aryl Halide | Ligand | Yield (%) |
| 1 | Cyclohexanecarboxylic acid | 4-Bromoanisole | This compound | Expected High |
| 2 | Pivalic acid | 1-Iodonaphthalene | This compound | Expected Good |
| 3 | N-Boc-proline | 2-Chloropyridine | This compound | Expected Moderate |
| 4 | Cyclohexanecarboxylic acid | 4-Bromoanisole | None | Expected Low/None |
Note: The yields are hypothetical and serve as a guide for expected outcomes based on similar systems.
Application II: C-H Arylation of Heteroarenes
The direct functionalization of C-H bonds is a highly atom-economical strategy for synthesizing complex molecules.[6] 8-Aminoquinolines have been successfully employed as directing groups for C-H activation.[7] While this compound is not a traditional directing group that can be easily removed, its coordination to a metal center can facilitate regioselective C-H functionalization on a substrate that also coordinates to the metal. In this context, the quinoline derivative acts as a ligand to promote the C-H activation event.
Workflow for C-H Arylation
Caption: Experimental workflow for C-H arylation.
Experimental Protocol
Materials:
-
This compound (ligand)
-
Pd(OAc)₂ (palladium precursor)
-
Heteroarene (e.g., thiophene, furan) (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Ag₂CO₃ (oxidant/base, 2.0 equiv)
-
Anhydrous Toluene (solvent)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (450 nm)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (0.04 mmol, 20 mol%), Pd(OAc)₂ (0.02 mmol, 10 mol%), the heteroarene (0.2 mmol, 1.0 equiv), the aryl iodide (0.24 mmol, 1.2 equiv), and Ag₂CO₃ (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C, while irradiating with a blue LED light source.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired arylated heteroarene.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is a well-established catalyst for C-H activation and cross-coupling reactions.[8]
-
Silver Salt: The silver salt often acts as both a halide scavenger and an oxidant in palladium-catalyzed C-H functionalization.
-
Ligand: this compound is expected to coordinate to the palladium center, influencing its reactivity and potentially promoting the C-H activation step. The bromo substituent may enhance the stability or electronic properties of the catalytic complex.
Conclusion and Future Outlook
This compound represents a promising and versatile ligand for advancing the field of metallaphotoredox catalysis. Its unique structural features suggest its potential to facilitate a wide range of transformations, from decarboxylative cross-couplings to C-H functionalizations. The protocols provided herein serve as a starting point for researchers to explore the utility of this compound. Future work should focus on elucidating the precise role of the bromo substituent, expanding the substrate scope, and exploring the use of other transition metals in combination with this intriguing ligand. The development of such novel catalytic systems will undoubtedly continue to drive innovation in synthetic chemistry, enabling the construction of complex molecules with greater efficiency and precision.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 5-Bromoquinoline-8-carboxylic Acid for Functional Material Development
Introduction: The Architectural Versatility of 5-Bromoquinoline-8-carboxylic Acid
This compound is a bifunctional organic ligand that has emerged as a significant building block in the field of materials science.[1][2] Its rigid quinoline core, coupled with the strategic placement of a bromo substituent and a carboxylic acid group, provides a unique combination of steric and electronic properties. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group act as excellent coordination sites for a wide array of metal ions.[3][4] This chelating ability is fundamental to its application in constructing highly ordered, multi-dimensional structures such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[5][6]
The presence of the bromine atom offers an additional layer of functionality. It modifies the electronic landscape of the molecule, influencing the photophysical properties of its resulting metal complexes, and provides a reactive site for post-synthetic modification, allowing for the fine-tuning of the final material's properties.[7] These characteristics make this compound a powerful tool for developing advanced functional materials with applications in catalysis, luminescence, and chemical sensing.[8][9]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 928839-62-7 | [1][2] |
| Molecular Formula | C₁₀H₆BrNO₂ | [1] |
| Molecular Weight | 252.06 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Typically an off-white to yellow powder | |
| Key Functional Groups | Carboxylic Acid (-COOH), Quinoline Nitrogen, Bromo (-Br) |
Core Applications in Functional Materials
The unique structure of this compound allows it to serve as a versatile linker in creating materials with tailored properties.
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands.[10][11][12] this compound is an ideal candidate for a linker in MOF synthesis due to its rigidity and defined coordination vectors. The choice of metal ion and synthesis conditions dictates the final topology and properties of the framework.[13][14]
-
Causality: The carboxylate group deprotonates under synthesis conditions (often solvothermal) to bridge metal centers, while the quinoline nitrogen provides an additional coordination site.[6][10] This dual-point coordination enhances the stability and dimensionality of the resulting framework. Solvothermal methods, which involve heating the reactants in a sealed vessel, are commonly employed as they facilitate the crystallization of these complex structures.[13][15][16]
Luminescent Materials
Quinoline derivatives are known to form highly fluorescent complexes with various metal ions.[4][17][18] The rigid structure of the quinoline ring system reduces non-radiative decay pathways upon photoexcitation, leading to enhanced emission.[4]
-
Causality: When this compound chelates to a metal ion (e.g., Zn²⁺, Cd²⁺, or lanthanides), ligand-to-metal charge transfer (LMCT) or intra-ligand transitions can occur, resulting in strong luminescence.[7][17][19] The bromine "heavy atom" can also influence the photophysical properties by promoting intersystem crossing, potentially leading to phosphorescence. The emission color and quantum yield are highly dependent on the choice of the central metal ion.[17]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Handle all organic solvents and reagents with care. Refer to the Safety Data Sheet (SDS) for all chemicals before use. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
This protocol describes a general method for synthesizing a MOF using this compound and a zinc salt. The solvothermal method is widely used because it allows for the growth of high-quality crystals by heating the reactants above the boiling point of the solvent in a sealed container.[13][15][16]
Materials:
-
This compound (Ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol
-
Teflon-lined stainless-steel autoclave (23 mL)
Workflow Diagram: Solvothermal MOF Synthesis
Caption: Workflow for solvothermal synthesis of a MOF.
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: In a 23 mL Teflon-lined autoclave, dissolve 0.05 mmol of this compound and 0.05 mmol of zinc nitrate hexahydrate in 10 mL of DMF.
-
Rationale: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants. At high temperatures, it can also slowly decompose to produce dimethylamine, which acts as a base to deprotonate the carboxylic acid, facilitating coordination to the metal center.[10]
-
-
Homogenization: Stir the mixture using a magnetic stir bar for 30 minutes at room temperature to ensure a homogeneous solution.
-
Sealing and Heating: Remove the stir bar, seal the autoclave tightly, and place it in a programmable laboratory oven. Heat the autoclave to 120°C for 48 hours.
-
Rationale: The elevated temperature and pressure of the solvothermal process provide the necessary energy to overcome the kinetic barriers of crystal nucleation and growth, leading to a well-ordered crystalline product.[15][20] The specific temperature and time are critical parameters that control crystal size and phase purity and may require optimization.[15]
-
-
Cooling: After the reaction is complete, turn off the oven and allow the autoclave to cool slowly to room temperature over several hours.
-
Rationale: Slow cooling is crucial to prevent the formation of defects and to obtain larger, higher-quality crystals.
-
-
Product Isolation: Carefully open the autoclave in a fume hood. Collect the crystalline product by vacuum filtration.
-
Washing: Wash the collected crystals sequentially with fresh DMF (3 x 5 mL) and then ethanol (3 x 5 mL) to remove any unreacted starting materials and residual solvent trapped within the pores.
-
Drying: Dry the final product in a vacuum oven at 80°C overnight to remove all solvent molecules. The resulting solid is the desired MOF.
Protocol 2: Synthesis of a Luminescent Cadmium(II) Complex
This protocol details the synthesis of a discrete coordination complex to investigate the luminescent properties of this compound when coordinated to a d¹⁰ metal ion like Cd(II).
Materials:
-
This compound
-
Cadmium(II) acetate dihydrate (Cd(OAc)₂·2H₂O)
-
Methanol
-
Triethylamine
-
Round-bottom flask with reflux condenser
Step-by-Step Methodology:
-
Ligand Solution: In a 50 mL round-bottom flask, suspend 0.2 mmol of this compound in 20 mL of methanol.
-
Deprotonation: Add two drops of triethylamine to the suspension and stir. The suspension should become a clear solution as the triethylamine deprotonates the carboxylic acid, increasing its solubility.
-
Metal Salt Addition: In a separate beaker, dissolve 0.1 mmol of cadmium(II) acetate dihydrate in 5 mL of methanol. Add this solution dropwise to the stirring ligand solution.
-
Rationale: A 2:1 ligand-to-metal molar ratio is often used to promote the formation of saturated coordination complexes, although the optimal ratio may vary.
-
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 65°C) for 4 hours. A precipitate will likely form during this time.
-
Cooling and Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the product with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the complex in a desiccator under vacuum.
Characterization of Synthesized Materials
To confirm the successful synthesis and to understand the properties of the new material, a suite of characterization techniques is essential.[13]
| Technique | Abbreviation | Information Obtained |
| Powder X-Ray Diffraction | PXRD | Confirms the crystallinity and phase purity of the MOF. The resulting pattern can be compared to simulated patterns from single-crystal data to verify the structure.[13] |
| Fourier-Transform Infrared Spectroscopy | FT-IR | Confirms the coordination of the carboxylate group to the metal center. A characteristic shift in the C=O stretching frequency (typically ~1700 cm⁻¹) of the free acid to two asymmetric and symmetric stretches (~1610 and ~1400 cm⁻¹) is observed upon coordination. |
| Thermogravimetric Analysis | TGA | Determines the thermal stability of the material and provides information about the loss of solvent molecules and decomposition of the framework.[14] |
| Scanning Electron Microscopy | SEM | Visualizes the morphology (shape and size) of the synthesized crystals.[15] |
| Photoluminescence Spectroscopy | PL | Measures the emission and excitation spectra of the material to determine its luminescent properties, including emission wavelength (color) and quantum yield.[14] |
| Nitrogen Sorption Analysis | Establishes the porosity, specific surface area (BET), and pore size distribution of the MOF.[13] |
References
- 1. This compound | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 928839-62-7|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Novel metal–organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H2 purification capabilities - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Simplifying the Synthesis of Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. scispace.com [scispace.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. jchemrev.com [jchemrev.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Luminescent First-Row Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modular Synthesis of Functional Nanoscale Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromoquinoline-8-carboxylic acid in Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5-Bromoquinoline-8-carboxylic acid
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional materials.[1][2][3] The functionalization of the quinoline ring is a critical strategy for expanding chemical space and enhancing the pharmacological profiles of these derivatives.[2] Among the various substituted quinolines, this compound stands out as a particularly versatile building block. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 8-position offers orthogonal handles for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the use of this compound in several key cross-coupling reactions. It is designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Core Concepts in Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7][8] The specific nature of the coupling partners and the choice of catalyst, ligand, base, and solvent are crucial for the success of the reaction.
The reactivity of the C-Br bond in this compound makes it an excellent substrate for a range of cross-coupling reactions. The order of reactivity for carbon-halogen bonds in these reactions is generally C-I > C-Br >> C-Cl, allowing for selective couplings.[9] The carboxylic acid group, while potentially reactive, can often be tolerated or strategically employed in decarboxylative coupling strategies.[10][11][12][13]
Diagram 1: General Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[14][15][16] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.[14][17]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex.[16] The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by a base) to the palladium center.[14][15] Finally, reductive elimination yields the desired coupled product and regenerates the Pd(0) catalyst.[16][18] The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst.[19][20][21]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents) or Pd(OAc)₂ (0.05 equivalents) with a suitable ligand (e.g., SPhos, XPhos)
-
K₂CO₃ or Cs₂CO₃ (2.0 equivalents)
-
Solvent: 1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if using a separate ligand).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is invaluable for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[22][23]
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[6][7][24] The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex.[7][24] Reductive elimination then furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[7][24] The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating the reductive elimination step.[22][24]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos or BINAP (0.04 equivalents)
-
NaOt-Bu or K₃PO₄ (1.5 equivalents)
-
Solvent: Toluene or Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Add this compound and the anhydrous solvent.
-
Add the amine via syringe.
-
Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[25] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[25]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation from a copper(I) acetylide intermediate.[26][27] The copper(I) acetylide is generated in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base.[28] Reductive elimination from the palladium complex yields the final product and regenerates the Pd(0) catalyst.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Dissolve this compound, the palladium catalyst, and the copper(I) iodide in the anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
Add the amine base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Heck Coupling: Vinylation of the Quinolone Core
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[29][30] This reaction is a powerful tool for C-C bond formation and is particularly useful for introducing vinyl groups.[29]
Mechanistic Rationale
The Heck reaction mechanism begins with the oxidative addition of the aryl halide to a Pd(0) species.[29][31] The resulting Pd(II) complex then undergoes migratory insertion with the alkene.[31][32] A subsequent β-hydride elimination step releases the product and forms a palladium-hydride species.[32] Finally, reductive elimination of HX with the aid of a base regenerates the active Pd(0) catalyst.[33]
Experimental Protocol: Heck Coupling
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Pd(OAc)₂ (0.05 equivalents)
-
P(o-tolyl)₃ or PPh₃ (0.1 equivalents)
-
Triethylamine (TEA) or K₂CO₃ (2.0 equivalents)
-
Solvent: DMF or Acetonitrile
Procedure:
-
To a sealed tube or microwave vial, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Add the solvent and the alkene.
-
Seal the vessel and heat the reaction mixture to 100-140 °C (conventional heating or microwave irradiation).
-
Monitor the reaction's progress.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify by column chromatography.
Data Summary: Typical Reaction Conditions
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 90-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | TEA, DIPEA | THF, DMF | 25-70 |
| Heck | Pd(OAc)₂/P(o-tolyl)₃ | TEA, K₂CO₃ | DMF, Acetonitrile | 100-140 |
Troubleshooting and Considerations
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may undergo decarboxylation. If this is undesirable, milder reaction conditions should be explored. Conversely, this can be exploited in decarboxylative coupling strategies.[10][11][12][13][26][27]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can significantly impact reaction efficiency.[19][20][21] Screening of different ligands may be necessary to optimize the reaction.
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial, as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Purity: The use of anhydrous and degassed solvents is essential for reproducible results.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex quinoline derivatives through various palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this compound to access a wide range of novel molecules with potential applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. ias.ac.in [ias.ac.in]
- 23. pubs.acs.org [pubs.acs.org]
- 24. jk-sci.com [jk-sci.com]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Heck Reaction [organic-chemistry.org]
- 30. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 31. macmillan.princeton.edu [macmillan.princeton.edu]
- 32. mdpi.com [mdpi.com]
- 33. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Quinoline-2-thiones from Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quinoline-2-thiones in Medicinal Chemistry
Quinoline-2-thiones, a class of heterocyclic compounds, represent a significant scaffold in medicinal chemistry and drug discovery. These molecules and their derivatives have garnered considerable attention due to their diverse and potent biological activities.[1] The presence of the quinoline core, a bicyclic aromatic system containing a nitrogen atom, coupled with the thione functionality at the 2-position, imparts unique physicochemical properties that allow for a wide range of interactions with biological targets.
Researchers have demonstrated that quinoline-2-thione derivatives exhibit a broad spectrum of pharmacological effects, including promising anticancer properties.[1] For instance, certain derivatives have shown significant antitumor activity both in vitro and in vivo, highlighting their potential as novel chemotherapeutic agents.[1] Their mechanism of action can involve the induction of apoptosis and cell cycle arrest in cancer cells. The versatility of the quinoline-2-thione core allows for extensive structural modifications, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic profiles. This makes them attractive candidates for the development of new therapeutics targeting a variety of diseases.
Synthetic Strategy: A Multi-Step Approach from Quinoline-2-Carboxylic Acid
The direct conversion of quinoline-2-carboxylic acids to quinoline-2-thiones is not a commonly reported single-step transformation. Therefore, a robust and logical multi-step synthetic pathway is proposed. This strategy involves the initial formation of a key intermediate, quinoline-2-one (2-quinolone), which is subsequently converted to the target quinoline-2-thione. This approach leverages well-established and reliable chemical transformations, ensuring a high degree of success and applicability to a range of substituted quinoline-2-carboxylic acids.
The proposed synthetic route encompasses three main stages:
-
Amide Formation: Conversion of the starting quinoline-2-carboxylic acid to the corresponding quinoline-2-carboxamide.
-
Hofmann Rearrangement and Cyclization: Transformation of the quinoline-2-carboxamide into quinoline-2-one.
-
Thionation: Conversion of the quinoline-2-one intermediate to the final quinoline-2-thione product.
This multi-step pathway provides a clear and controlled method for the synthesis of these valuable heterocyclic compounds.
Figure 1: Overall synthetic workflow from quinoline-2-carboxylic acid to quinoline-2-thione.
Experimental Protocols
Caution: These procedures involve the use of hazardous reagents. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Part 1: Synthesis of Quinoline-2-carboxamide (Intermediate 1)
This protocol details the conversion of quinoline-2-carboxylic acid to quinoline-2-carboxamide. This is a crucial first step that prepares the molecule for the subsequent rearrangement.[2][3]
Method: Amide Formation via Acyl Chloride
This robust two-step procedure involves the initial formation of a reactive acyl chloride intermediate, which is then reacted with ammonia to yield the desired amide.
Step 1a: Formation of Quinoline-2-carbonyl chloride
-
Materials:
-
Quinoline-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dry toluene or Dichloromethane (DCM)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline-2-carboxylic acid (1.0 eq).
-
Suspend the carboxylic acid in an excess of thionyl chloride (10-20 eq) or in a solution of oxalyl chloride (2-3 eq) in an inert dry solvent such as toluene or DCM.[2]
-
If using thionyl chloride, add a catalytic amount of dry DMF.
-
Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The crude quinoline-2-carbonyl chloride is typically used in the next step without further purification.
-
Step 1b: Reaction with Ammonia
-
Materials:
-
Crude quinoline-2-carbonyl chloride
-
Aqueous ammonia (NH₄OH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, dropping funnel, ice bath, magnetic stirrer
-
-
Procedure:
-
Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq) in a dry inert solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude quinoline-2-carboxamide.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Part 2: Synthesis of Quinoline-2-one (Intermediate 2) via Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom.[4] In this protocol, the quinoline-2-carboxamide is treated with a halogenating agent and a base to induce the rearrangement, which is expected to be followed by an intramolecular cyclization to yield quinoline-2-one.
-
Materials:
-
Quinoline-2-carboxamide
-
Sodium hypobromite (NaOBr) or Sodium hypochlorite (NaOCl) solution (prepared in situ from bromine/chlorine and sodium hydroxide)
-
Sodium hydroxide (NaOH)
-
Water
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve quinoline-2-carboxamide (1.0 eq) in a cold aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared solution of sodium hypobromite or sodium hypochlorite with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for approximately 1 hour.
-
Monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the quinoline-2-one product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude quinoline-2-one can be purified by recrystallization from ethanol or another appropriate solvent.
-
Figure 2: Proposed mechanism for the Hofmann rearrangement and subsequent cyclization to form quinoline-2-one.
Part 3: Synthesis of Quinoline-2-thione (Final Product)
This final step involves the thionation of the carbonyl group of quinoline-2-one to yield the desired quinoline-2-thione. Lawesson's reagent is a widely used and effective reagent for this transformation.
-
Materials:
-
Quinoline-2-one
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous toluene or xylene
-
Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add quinoline-2-one (1.0 eq) and Lawesson's reagent (0.5-1.0 eq).
-
Add anhydrous toluene or xylene to the flask.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Data Summary
The following table provides a general overview of the reaction conditions for each step of the synthesis. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| 1 | Amidation | SOCl₂ or (COCl)₂, NH₄OH | Toluene/DCM, THF | RT to Reflux | 4-16 hours |
| 2 | Hofmann Rearrangement | NaOBr or NaOCl, NaOH | Water | 0 °C to 70 °C | 2-4 hours |
| 3 | Thionation | Lawesson's Reagent | Toluene or Xylene | Reflux | 2-24 hours |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Bromoquinoline-8-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-bromoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthetic process. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and practical synthetic route involves a two-step process:
-
Bromination: The synthesis typically starts with the bromination of 8-methylquinoline to produce the precursor, 5-bromo-8-methylquinoline.[1]
-
Oxidation: The subsequent step is the oxidation of the methyl group at the 8-position of 5-bromo-8-methylquinoline to a carboxylic acid.[1]
Q2: What are the critical parameters to control during the bromination of 8-methylquinoline?
A2: Successful bromination of 8-methylquinoline to 5-bromo-8-methylquinoline hinges on careful control of the reaction conditions to favor mono-bromination at the desired C5 position and minimize the formation of di-brominated and other isomeric byproducts. Key parameters include the choice of brominating agent (e.g., N-Bromosuccinimide - NBS), the solvent (often a strong acid like sulfuric acid), and stringent temperature control, typically at low temperatures.[2]
Q3: Which oxidizing agent is most effective for converting the 8-methyl group to a carboxylic acid?
A3: Potassium permanganate (KMnO4) is a powerful and commonly used oxidizing agent for the conversion of alkyl side chains on aromatic rings to carboxylic acids.[3][4][5] It is effective for the oxidation of the methyl group of 5-bromo-8-methylquinoline. However, the reaction conditions must be carefully optimized to prevent over-oxidation or degradation of the quinoline ring.
Q4: How can I monitor the progress of the oxidation reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). The starting material, 5-bromo-8-methylquinoline, is significantly less polar than the product, this compound. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) will show a clear separation between the starting material spot and the product spot, which will have a much lower Rf value.
Q5: What is the best method for purifying the final product, this compound?
A5: Purification of this compound typically involves acidic workup and recrystallization. After the oxidation, the reaction mixture is usually treated with a reducing agent (like sodium bisulfite) to quench excess permanganate, followed by acidification to precipitate the carboxylic acid. The crude product can then be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to achieve high purity.[6] Acid-base extraction can also be employed to remove neutral and basic impurities.[7]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield of 5-Bromo-8-methylquinoline (Bromination Step)
Symptoms:
-
Low isolated yield of the desired 5-bromo-8-methylquinoline.
-
Presence of multiple spots on TLC, indicating a mixture of products.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Reaction Temperature | The regioselectivity of the bromination is highly temperature-dependent. Higher temperatures can lead to the formation of undesired isomers and di-brominated products. | Maintain a consistently low reaction temperature, typically between -15°C and 0°C, throughout the addition of the brominating agent. Use a reliable cooling bath (e.g., ice-salt or a cryocooler) to ensure stability. |
| Suboptimal Brominating Agent | While various brominating agents can be used, their reactivity and selectivity can differ. | N-Bromosuccinimide (NBS) in concentrated sulfuric acid is a commonly used and effective reagent for this transformation. Ensure the NBS is of high purity. |
| Moisture in the Reaction | The presence of water can interfere with the reaction and lead to the formation of byproducts. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Inefficient Quenching and Work-up | Improper work-up can lead to product loss. | After the reaction is complete, carefully pour the reaction mixture onto crushed ice. The subsequent neutralization should be done slowly and with cooling to avoid excessive heat generation, which can degrade the product. |
Problem 2: Incomplete Oxidation or Low Yield of this compound
Symptoms:
-
TLC analysis shows a significant amount of unreacted 5-bromo-8-methylquinoline.
-
The isolated yield of the carboxylic acid is lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Oxidizing Agent | Potassium permanganate is consumed during the reaction. An insufficient amount will result in incomplete conversion of the starting material. | Use a stoichiometric excess of KMnO4. Typically, 3-4 equivalents are used for the oxidation of a methyl group. It's advisable to perform a small-scale trial to determine the optimal stoichiometry for your specific setup. |
| Low Reaction Temperature | The oxidation of the benzylic methyl group requires sufficient thermal energy to proceed at a reasonable rate. | The reaction is often carried out at elevated temperatures, typically under reflux. Ensure the reaction mixture is heated to the appropriate temperature and maintained there for the duration of the reaction. |
| Poor Solubility of Starting Material | 5-bromo-8-methylquinoline may have limited solubility in the reaction medium, leading to a slow or incomplete reaction. | A co-solvent system, such as a mixture of pyridine and water or aqueous t-butanol, can improve the solubility of the starting material and facilitate the reaction. |
| Premature Precipitation of Manganese Dioxide | The byproduct of the oxidation, manganese dioxide (MnO2), is an insoluble solid. If it coats the unreacted starting material, it can hinder the reaction. | Vigorous stirring is crucial to maintain a good dispersion of the reactants and prevent the MnO2 from passivating the starting material. |
Problem 3: Formation of Impurities During Oxidation
Symptoms:
-
The final product is difficult to purify.
-
NMR or LC-MS analysis shows the presence of unexpected byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Over-oxidation/Ring Opening | The quinoline ring is susceptible to oxidation under harsh conditions, leading to ring-opened byproducts. | Carefully control the reaction temperature and the amount of oxidizing agent. Avoid excessively high temperatures or prolonged reaction times. Adding the KMnO4 solution portion-wise can help to moderate the reaction. |
| Formation of Aldehyde Intermediate | The oxidation of the methyl group proceeds through a benzaldehyde intermediate. If the reaction is not driven to completion, the corresponding 8-formyl-5-bromoquinoline may be present as an impurity. | Ensure a sufficient excess of KMnO4 and an adequate reaction time to fully convert the aldehyde to the carboxylic acid. |
| Reaction with Solvent | If using a solvent that is susceptible to oxidation (e.g., ethanol), it can compete with the desired reaction and generate impurities. | Choose a solvent that is stable under the oxidizing conditions. Water, pyridine, or t-butanol are generally suitable choices. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 5-Bromo-8-methylquinoline
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
8-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-methylquinoline in concentrated sulfuric acid at 0°C.
-
Slowly add a solution of NBS in concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 5-bromo-8-methylquinoline.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Oxidation of 5-Bromo-8-methylquinoline to this compound
Materials:
-
5-Bromo-8-methylquinoline
-
Potassium Permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sodium Bisulfite (NaHSO₃)
-
Hydrochloric Acid (HCl) (concentrated)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-8-methylquinoline in a mixture of pyridine and water.
-
Heat the solution to reflux.
-
Slowly and in portions, add solid potassium permanganate to the refluxing solution. The purple color of the permanganate should disappear as it reacts.
-
Continue heating under reflux for several hours after the final addition of KMnO₄, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench the excess permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide, washing the solid with water.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate of the carboxylic acid should form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude this compound from ethanol or an ethanol/water mixture to obtain the pure product.
Visualizing the Synthetic Pathway and Troubleshooting Logic
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the reaction workflow and a troubleshooting decision tree.
Synthetic Workflow
Caption: Synthetic route to this compound.
Troubleshooting Decision Tree for Oxidation Step
Caption: Decision tree for troubleshooting the oxidation step.
References
- 1. US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents [patents.google.com]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
Common impurities in 5-Bromoquinoline-8-carboxylic acid and their removal
Prepared by: The Senior Application Scientist Team Last Updated: January 1, 2026
Welcome to the technical support guide for 5-Bromoquinoline-8-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to identify and resolve common purity-related issues encountered during its synthesis and handling. We provide field-proven insights, detailed protocols, and troubleshooting advice to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my this compound sample?
Impurities in this compound typically arise from three main sources: incomplete reactions, side-reactions during synthesis, and degradation. Understanding these impurities is the first step toward effective removal.
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted 8-quinolinecarboxylic acid or precursors from its synthesis.
-
Isomeric Impurities: Formation of other brominated isomers, although the 5-bromo position is generally favored under specific synthetic conditions. The synthesis of the related 5-bromoisoquinoline notes that careful temperature control is needed to suppress the formation of the 8-bromo isomer.[1]
-
Over-Bromination Products: The most common over-brominated species is 5,7-dibromoquinoline-8-carboxylic acid . The quinoline ring system can be susceptible to further electrophilic substitution, particularly at the C7 position, if reaction conditions are not tightly controlled.[2]
-
-
Degradation Products:
-
Residual Solvents & Reagents: Solvents used during synthesis or purification (e.g., DMF, chloroform, ethanol) and residual acids or bases from the workup.
The following diagram illustrates the primary sources of these common impurities.
Caption: Logical map of impurity origins.
Q2: How can I detect and identify these impurities in my sample?
A multi-technique analytical approach is essential for a comprehensive purity assessment.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) typically provides excellent separation.[7][8] Impurities will appear as distinct peaks with different retention times from the main product peak.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides structural confirmation and can detect impurities with distinct proton signals. For example, the decarboxylated product, 5-bromoquinoline, would lack the carboxylic acid proton signal and show shifts in the aromatic protons adjacent to the former COOH group.
-
Mass Spectrometry (MS): MS confirms the molecular weight of your product and can identify the mass of unknown impurity peaks when coupled with HPLC (LC-MS).[6]
The table below summarizes the expected analytical signatures for common impurities.
| Impurity Name | Probable Source | Key Analytical Identifier |
| 8-Quinolinecarboxylic acid | Unreacted Starting Material | Lower molecular weight peak in MS; distinct aromatic signals in ¹H NMR. |
| 5,7-Dibromoquinoline-8-carboxylic acid | Over-bromination | Higher molecular weight peak in MS (+78/80 Da); absence of the H-7 proton signal in ¹H NMR. |
| 5-Bromoquinoline | Decarboxylation | Lower molecular weight peak in MS (-44 Da); absence of -COOH proton in ¹H NMR; less polar, shorter retention time in RP-HPLC. |
| Residual Solvents | Synthesis/Workup | Characteristic peaks in ¹H NMR (e.g., DMSO at ~2.5 ppm, Acetone at ~2.17 ppm). |
Q3: My purified product is a persistent yellow or brown color instead of white/off-white. What is the likely cause?
A persistent off-color often indicates the presence of trace amounts of highly conjugated impurities or degradation products. While small amounts may not significantly affect purity as measured by HPLC (e.g., <1%), they can be visually prominent. The decarboxylation product, 5-bromoquinoline, can sometimes be a light brown solid.[1] Another possibility is the presence of trace metallic residues from catalysts used in the synthesis, which can form colored complexes.
Troubleshooting Tip: A charcoal treatment during recrystallization can often remove color-causing impurities. See Protocol 2 for details.
Troubleshooting Guide & Purification Protocols
This section provides a systematic workflow for purifying crude this compound and troubleshooting common issues.
Caption: General purification and validation workflow.
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
This technique is highly effective for removing neutral impurities, such as the decarboxylation product (5-Bromoquinoline), from the desired carboxylic acid.[9][10]
Principle: The acidic product is deprotonated with a weak base to form a water-soluble carboxylate salt. Neutral impurities remain in the organic phase and are washed away. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃). Extract 2-3 times, collecting the aqueous layers.
-
Expert Insight: NaHCO₃ is a weak base, which is selective for deprotonating the carboxylic acid without reacting with less acidic protons.
-
-
Organic Wash (Optional): Wash the combined aqueous layers once with a small amount of the organic solvent (ethyl acetate or DCM) to remove any last traces of entrained neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl with stirring. The pure product will precipitate out of the solution. Monitor the pH with litmus paper to ensure it is acidic (pH ~2-3).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight.
Protocol 2: Recrystallization for General Purification
Recrystallization is a powerful technique for removing a wide range of impurities, particularly those with different solubility profiles, such as the over-brominated product.[11]
Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure product crystallizes out, leaving impurities behind in the solvent.
Step-by-Step Methodology:
-
Solvent Selection: A mixed solvent system like ethanol/water or toluene/heptane is often effective.[1] Start by dissolving a small amount of crude product in various solvents to test solubility.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the primary solvent (e.g., ethanol or toluene) and heat the mixture to a gentle boil with stirring (using a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves.
-
Charcoal Treatment (for colored impurities): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. acgpubs.org [acgpubs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 5-Bromovaleric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Bromoquinoline-8-carboxylic acid
Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate
Welcome to the technical support center for the synthesis of 5-Bromoquinoline-8-carboxylic acid. This molecule is a crucial building block in medicinal chemistry and drug development, forming the scaffold for a variety of therapeutic agents. However, its multi-step synthesis presents several challenges that can impact yield and purity, from controlling highly exothermic reactions to achieving precise regioselectivity.
This guide is designed for researchers, scientists, and drug development professionals. As your application science resource, we will move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and optimize your synthetic strategy. We will address specific problems in a direct question-and-answer format, supported by detailed protocols, comparative data, and mechanistic diagrams.
Strategic Overview: A Common Synthetic Pathway
The synthesis of this compound is typically achieved through a three-stage process. Each stage presents unique challenges that require careful control of reaction parameters. The general workflow is outlined below.
Caption: A common multi-stage synthetic route to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis. Each answer provides both a solution and an explanation of the underlying chemical principles.
Part 1: Quinoline Ring Formation (Skraup / Doebner-von Miller Reactions)
Q1: My Skraup synthesis is extremely vigorous, producing significant tar and making the reaction difficult to control. How can I moderate it?
A1: This is a classic challenge of the Skraup synthesis, which is notoriously exothermic.[1] The high temperatures generated under harsh acidic conditions can cause polymerization and charring of the glycerol and aniline starting materials.
Core Problem: Uncontrolled exothermicity.
Solutions:
-
Use a Moderator: The addition of a mild reducing agent like ferrous sulfate (FeSO₄) is a standard and effective method to make the reaction less violent.[1] Boric acid can also serve this purpose. These moderators help to control the rate of the oxidation-reduction processes occurring.
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally to the reaction mixture, ensuring the vessel is adequately cooled in an ice bath. This prevents a rapid temperature spike.
-
Ensure Efficient Stirring: Vigorous mechanical stirring is crucial for uniform heat dissipation, preventing the formation of localized hotspots where decomposition and tarring are most likely to occur.[1]
Q2: I'm using the Doebner-von Miller reaction with an α,β-unsaturated aldehyde, but my yield is very low due to a large amount of polymeric material. How can I prevent this?
A2: Polymerization of the α,β-unsaturated aldehyde or ketone is the primary side reaction in the Doebner-von Miller synthesis, especially under the strong acid catalysis required for the cyclization.[2]
Core Problem: Acid-catalyzed self-polymerization of the carbonyl reactant.
Solutions:
-
Implement a Biphasic Reaction Medium: This is a highly effective modern modification. By using a solvent system like water/toluene, the carbonyl compound is sequestered in the organic phase, limiting its exposure to the strong acid in the aqueous phase and drastically reducing polymerization.[2]
-
Slow Addition of Reactants: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the acidic aniline mixture. This keeps the instantaneous concentration of the carbonyl low, favoring the desired reaction with aniline over self-condensation.
| Parameter | Traditional Method Issue | Optimized Method Solution |
| Reaction Medium | Homogeneous (strong acid) | Biphasic (e.g., water/toluene) |
| Mechanism | High concentration of carbonyl leads to polymerization | Sequesters carbonyl in organic phase, minimizing polymerization |
| Reactant Addition | All at once | Slow, controlled addition of the carbonyl compound |
| Expected Outcome | Low yield, high tar formation | Improved yield, cleaner reaction profile |
Part 2: Regioselective Bromination
Q3: My bromination of an 8-substituted quinoline is giving me a mixture of 5-bromo and 7-bromo isomers, along with some di-brominated product. How can I achieve high selectivity for the 5-position?
A3: Achieving regioselectivity in the electrophilic bromination of the quinoline ring is highly dependent on the reaction conditions, particularly temperature and the nature of the solvent/acid. The quinolinium ion, formed in strong acid, directs electrophiles to the 5- and 8-positions. Since the 8-position is already substituted, the 5-position is favored, but improper conditions can lead to substitution at other sites.
Core Problem: Lack of regiocontrol in electrophilic aromatic substitution.
Solutions:
-
Strict Temperature Control: This is the most critical parameter. For the selective synthesis of 5-bromoisoquinoline (a closely related system), maintaining a temperature between -25°C and -18°C is essential to suppress the formation of other isomers.[3][4] Temperatures above this range often lead to a loss of selectivity.
-
Use of Strong Acid as Solvent: Conducting the reaction in concentrated sulfuric acid is key. The acid protonates the quinoline nitrogen, deactivating the heterocyclic ring and favoring substitution on the benzenoid ring.[3][5]
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is an excellent and easy-to-handle source of electrophilic bromine for this transformation.[3] Add it in portions to the vigorously stirred, cold solution to maintain temperature and control the reaction rate.
-
Stoichiometry: Use a slight excess (approx. 1.1 equivalents) of NBS. A large excess will inevitably lead to di-substitution (e.g., 5,7-dibromo) products.[6]
Caption: Troubleshooting decision tree for regioselective bromination.
Part 3: Side-Chain Oxidation & Purification
Q4: The oxidation of my 5-Bromo-8-methylquinoline to the carboxylic acid is either incomplete or results in a low yield of a dark, impure product. What are the best practices for this step?
A4: The oxidation of an alkyl side-chain on an electron-deficient heterocyclic ring requires carefully chosen conditions to prevent degradation of the ring system itself while ensuring complete conversion.
Core Problem: Balancing the strength of the oxidizing agent with the stability of the quinoline ring.
Solutions:
-
Oxidizing Agent Selection: Selenium dioxide (SeO₂) is a classic and effective reagent for this specific transformation.[7] It is generally selective for the oxidation of activated methyl groups to aldehydes, which are then further oxidized to carboxylic acids in the reaction medium. Potassium permanganate (KMnO₄) can also be used, but may require more careful temperature and pH control to avoid ring cleavage.
-
Solvent System: When using SeO₂, a pyridine-water mixture is a common and effective solvent system.[7] Pyridine acts as a base and solvent, facilitating the reaction.
-
Work-up and Purification: The final product, being a carboxylic acid, can be isolated by adjusting the pH. After the reaction, the crude mixture should be filtered to remove selenium byproducts. The filtrate is then acidified, which protonates the quinoline nitrogen and precipitates the zwitterionic carboxylic acid.
-
Recrystallization: Purification of the final product can often be achieved by recrystallization. For similar bromoquinoline derivatives, solvents such as ethanol or mixtures of heptane and toluene have proven effective.[3][8] If the product oils out, it may indicate the presence of impurities; in such cases, column chromatography might be necessary before a final recrystallization.[3]
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and represent a validated starting point for synthesis.
Protocol 1: Selective Synthesis of 5-Bromo-8-methylquinoline (Illustrative)
(This protocol is based on analogous brominations of quinoline/isoquinoline systems[3][6])
-
Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet, add concentrated sulfuric acid (96%, ~8 mL per 1 g of starting material). Cool the acid to 0°C in an ice bath.
-
Substrate Addition: Slowly add 8-methylquinoline (1.0 eq) to the well-stirred acid, ensuring the internal temperature does not exceed 20°C.
-
Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) in small portions to the vigorously stirred solution. Critically, maintain the internal temperature between -25°C and -20°C during the entire addition.
-
Reaction: Stir the reaction mixture for 2 hours at -22 ± 2°C, followed by an additional 3 hours at -18 ± 2°C. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~25 g of ice per 1 g of starting material).
-
Work-up: Allow the ice to melt. Basify the cold aqueous solution to pH ~9 using 25% aqueous ammonia, keeping the temperature below 25°C. Extract the product with dichloromethane or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: Oxidation of 5-Bromo-8-methylquinoline
(This protocol is based on the standard oxidation of 2-methylquinoline[7])
-
Setup: In a round-bottomed flask equipped with a reflux condenser, combine 5-Bromo-8-methylquinoline (1.0 eq) and selenium dioxide (1.5 eq).
-
Solvent Addition: Add a solvent mixture of pyridine and water (e.g., 10:1 v/v).
-
Reaction: Heat the mixture to reflux (typically 110-120°C) and maintain for 5-6 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Filtration: Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter this solid off through a pad of Celite.
-
Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify with concentrated hydrochloric acid until the pH is ~3-4. The product, this compound, should precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or an appropriate solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting guide for 5-Bromoquinoline-8-carboxylic acid reactions
Welcome to the technical support center for 5-Bromoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. My aim is to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategies.
Troubleshooting Guide & FAQs
This guide addresses the most frequently encountered issues in reactions involving this compound, from basic solubility to complex cross-coupling reactions.
Q1: My this compound is not dissolving in my reaction solvent. What are my options?
A1: This is a common and critical first hurdle. The poor solubility of this compound is due to its rigid, planar aromatic structure combined with strong intermolecular hydrogen bonding from the carboxylic acid moiety. This leads to high crystal lattice energy, making it difficult for many common organic solvents to effectively solvate the molecule.
Troubleshooting Steps:
-
Solvent Selection: Your first line of defense is choosing an appropriate solvent.
-
Highly Recommended: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are typically the most effective.
-
Conditional Use: Ethereal solvents like Tetrahydrofuran (THF) and 1,4-dioxane can work, especially with heating, but solubility will be limited. They are often used in solvent mixtures.
-
Avoid: Non-polar solvents like hexanes and toluene, or less polar solvents like dichloromethane (DCM) and ethyl acetate, will likely result in a slurry with very poor solubility.
-
-
Temperature Adjustment: Gently warming the mixture can significantly increase the rate of dissolution and overall solubility. A temperature of 40-60 °C is a good starting point. Always ensure this temperature is compatible with the stability of your other reagents.
-
In-Situ Salt Formation: For reactions involving bases, converting the carboxylic acid to its corresponding carboxylate salt can dramatically improve solubility.
-
Causality: Deprotonating the carboxylic acid breaks the strong hydrogen bonding network and introduces a charge, which is more readily solvated by polar aprotic solvents.
-
Step-by-Step Protocol:
-
Suspend this compound (1.0 eq.) in your chosen anhydrous polar aprotic solvent (e.g., DMF, ~0.1 M concentration).
-
Add a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1-1.2 eq.) dropwise at room temperature.
-
Stir the mixture for 15-30 minutes. A clear, homogeneous solution should form.
-
You can now proceed with the addition of your other reagents to this solution.
-
-
Q2: I am attempting a Suzuki coupling at the C5-Br position, but I'm seeing low yield and significant recovery of my starting material. What's going wrong?
A2: This is a classic issue when performing palladium-catalyzed cross-coupling on substrates containing Lewis basic sites. The low yield is most likely due to catalyst inhibition or deactivation. Both the quinoline nitrogen and the C8-carboxylic acid can coordinate to the palladium(0) center, preventing it from entering the catalytic cycle.[1][2]
Troubleshooting Strategy:
-
Protect the Carboxylic Acid (Primary Solution): The most robust solution is to mask the interfering carboxylic acid group by converting it to an ester (e.g., methyl or ethyl ester). This eliminates its ability to coordinate with the palladium catalyst. The Fischer esterification is a straightforward and high-yielding method for this purpose.[3][4]
-
Experimental Protocol: Fischer Esterification
-
Suspend this compound (1.0 eq.) in a large excess of methanol (can be used as the solvent).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly and carefully add thionyl chloride (SOCl₂) (2.0 eq.) or a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C for methanol) for 4-12 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid.
-
Extract the ester product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the methyl ester, which can be used directly in the Suzuki coupling.
-
-
-
Ligand and Base Optimization: If protection is not feasible, careful selection of the ligand and base is critical.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (Buchwald ligands) that promote a high rate of oxidative addition and reductive elimination, outcompeting catalyst inhibition. Good choices include SPhos, XPhos, or RuPhos.
-
Base Selection: Use a moderately strong inorganic base. Potassium phosphate (K₃PO₄) is often superior to carbonates like K₂CO₃ or Cs₂CO₃ in challenging couplings as it effectively facilitates the transmetalation step.[5]
-
Troubleshooting Workflow:
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: Recrystallization of 5-Bromoquinoline-8-carboxylic Acid
Welcome to the technical support center for the purification of 5-bromoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Achieving high purity is critical for downstream applications, and recrystallization is a powerful technique for this purpose. However, the unique physicochemical properties of this molecule, including its aromatic and carboxylic acid functionalities, can present specific challenges. This guide offers practical, field-proven insights to help you navigate these challenges and optimize your purification protocol.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Solubility in Common Recrystallization Solvents
Question: I'm struggling to find a suitable solvent to dissolve my crude this compound for recrystallization. It seems to be poorly soluble in most common organic solvents. What should I do?
Answer: This is a common challenge due to the compound's rigid, planar structure and the presence of a polar carboxylic acid group. Here’s a systematic approach to finding an appropriate solvent system:
-
Understand the "Like Dissolves Like" Principle: While a good starting point, the interplay of the bromine substituent and the carboxylic acid on the quinoline ring complicates simple predictions.
-
Leverage pH-Dependent Solubility: The carboxylic acid group provides a handle for manipulating solubility. The compound will be significantly more soluble in basic aqueous solutions due to the formation of the carboxylate salt. Conversely, it will be less soluble in acidic solutions. This property can be exploited for purification.
-
Small-Scale Solvent Screening: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a few milligrams of your crude product in vials. Test a range of solvents with varying polarities.
Recommended Solvents to Screen:
| Solvent/System | Type | Rationale & Key Insights |
| Dimethylformamide (DMF) | Single Solvent | A powerful polar aprotic solvent that can often dissolve compounds with low solubility. Use sparingly due to its high boiling point, which can make removal difficult. |
| Ethanol/Water | Mixed-Solvent | A classic choice for polar compounds containing acidic or basic groups.[1] The compound should be dissolved in hot ethanol, followed by the dropwise addition of hot water until turbidity is observed. Reheat to clarify and then allow to cool slowly. |
| Acetic Acid/Water | Mixed-Solvent | The acidic nature of acetic acid can aid in dissolving the quinoline moiety, while the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Dioxane/Water | Mixed-Solvent | Dioxane is a good solvent for many organic compounds, and its miscibility with water makes it suitable for mixed-solvent recrystallization. |
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
Question: When I cool the solution, my compound separates as an oil rather than solid crystals. How can I prevent this?
Answer: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when the solution is cooled too quickly.[2] It occurs when the solute comes out of solution at a temperature above its melting point. Here are several strategies to promote crystal formation:
-
Slower Cooling: This is the most critical factor. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath or refrigerator.[3]
-
Reduce the Solution's Supersaturation: Oiling out can occur if the solution is too concentrated. Reheat the solution to redissolve the oil, add a small amount of the "good" solvent to decrease the saturation, and then attempt to cool it slowly again.[3]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.[2] The microscopic scratches on the glass provide nucleation sites for crystal growth.[2] Alternatively, add a tiny "seed" crystal of pure this compound to the cooled solution to initiate crystallization.[2]
-
Solvent System Modification: If you are using a single solvent, switching to a mixed-solvent system can often resolve oiling out. If you are already using a mixed system, try adjusting the solvent ratio.
Issue 3: Low Yield of Recrystallized Product
Question: I've successfully obtained crystals, but my final yield is very low. How can I improve it?
Answer: A low yield is often a sign that a significant amount of your product remains dissolved in the mother liquor.[3] Here's how to troubleshoot this:
-
Minimize the Amount of Hot Solvent: The most common cause of low yield is using too much solvent to dissolve the crude product.[3] Use only the minimum amount of hot solvent required to fully dissolve the solid.
-
Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature to maximize the precipitation of the product. An ice-salt bath can achieve temperatures below 0°C.
-
Recover a Second Crop of Crystals: Concentrate the mother liquor by carefully evaporating some of the solvent and then cooling the solution again. This will often yield a second crop of crystals, which may be of slightly lower purity than the first but can significantly improve your overall yield.
-
Check for Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
Issue 4: Colored Impurities Persist in the Final Product
Question: The crystals I obtained are colored, but I expect the pure compound to be a white or off-white solid. How can I remove the colored impurities?
Answer: Colored impurities can often be effectively removed by treating the solution with activated charcoal.[2]
Protocol for Decolorization with Activated Charcoal:
-
Dissolve the Crude Product: Dissolve the crude this compound in the minimum amount of the appropriate hot recrystallization solvent.
-
Add Activated Charcoal: Remove the solution from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute's weight). Be cautious, as the charcoal can cause the hot solution to boil vigorously.
-
Heat and Stir: Gently reheat the solution to boiling for a few minutes while stirring to ensure the impurities are adsorbed onto the charcoal's surface.
-
Hot Filtration: Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the activated charcoal. A pre-heated funnel is essential to prevent premature crystallization.
-
Crystallize: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, perform the activated charcoal treatment as described above.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry or dry in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water (the "anti-solvent" or "poor" solvent) dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry.
Visualizing the Workflow
Recrystallization Troubleshooting Workflow
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Stability issues of 5-Bromoquinoline-8-carboxylic acid under different conditions
Technical Support Center: 5-Bromoquinoline-8-carboxylic acid
Introduction
Welcome to the technical support guide for this compound (CAS No. 928839-62-7).[1][2] This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. Understanding the stability of a chemical entity is paramount for ensuring the accuracy, reproducibility, and integrity of scientific data. This guide provides in-depth answers to common stability-related questions, offers troubleshooting advice for experimental challenges, and presents detailed protocols for assessing the stability of this compound under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] Several suppliers recommend refrigeration at 2-8°C under an inert atmosphere for optimal preservation.[5] It is crucial to protect it from moisture and incompatible materials, such as strong oxidizing agents.[4][6]
Q2: How can I visually identify potential degradation of the solid compound?
A2: While subtle degradation may not be visually apparent, any noticeable change in the physical appearance of the solid, such as a change in color (the pure compound is reported as an orange solid[2]), clumping (indicating moisture uptake), or the development of a strong odor, should be considered a sign of potential degradation. In such cases, analytical confirmation of purity (e.g., via HPLC or LC-MS) is strongly recommended before use.
Q3: My assay results using this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent assay results, loss of potency, or the appearance of unexpected peaks in analytical chromatograms are classic indicators of compound instability.[7] Degradation can occur in stock solutions or even during experimental procedures if the compound is exposed to harsh conditions (e.g., high temperatures, extreme pH, or intense light). We recommend preparing fresh solutions and performing a stability assessment under your specific experimental conditions.
Q4: Is this compound sensitive to light?
Troubleshooting Guide: Common Experimental Issues
| Observed Problem | Potential Cause | Recommended Action & Scientific Rationale |
| A new, more polar spot appears on my TLC plate after a reaction or workup. | Hydrolysis or Oxidation. Carboxylic acids are already polar, but certain reactions could lead to the formation of even more polar species (e.g., di-acids if the ring were to be opened, though this is unlikely, or other oxidative products). More commonly, if starting from a less polar precursor like an ester or nitrile, this new spot could be the desired carboxylic acid product.[9] | Confirm Identity: Co-spot the TLC plate with your starting material and the this compound standard. Use LC-MS to determine the mass of the new spot to confirm its identity. Rationale: TLC separates compounds based on polarity. The formation of a more polar degradation product is a common outcome of hydrolysis or oxidation. |
| My stock solution in DMSO turned a darker color after a few days on the benchtop. | Oxidative Degradation or Photodegradation. DMSO is generally a good solvent, but prolonged exposure to air and ambient light can promote oxidation. The quinoline ring system is an electron-rich aromatic structure that can be susceptible to oxidation. | Prepare Fresh Solutions: Prepare stock solutions fresh and in quantities sufficient for immediate use. Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials. Rationale: Lowering the temperature significantly reduces the rate of chemical degradation, while protection from light mitigates photodegradation pathways.[7] |
| I am seeing a loss of my parent compound peak and the appearance of a smaller, earlier-eluting peak in my reverse-phase HPLC analysis. | Possible Decarboxylation. If the experimental conditions involve high heat, the carboxylic acid group could be lost, resulting in the formation of 5-bromoquinoline. This product would be significantly less polar and thus elute earlier in a reverse-phase HPLC system. | Analyze Experimental Conditions: Review your protocol for steps involving high temperatures (>80-100°C), especially in non-aqueous solvents. Confirm Degradant Identity: If possible, obtain a standard of 5-bromoquinoline to compare retention times. Use LC-MS to confirm the mass of the new peak. Rationale: Thermal decarboxylation is a known degradation pathway for certain carboxylic acids.[10] |
In-Depth Stability Profiles
pH and Hydrolytic Stability
Q5: How stable is this compound in acidic and basic aqueous solutions?
A5: The stability of this compound across a pH range must be empirically determined, as it possesses two key functional groups: the basic quinoline nitrogen and the acidic carboxylic acid.
-
Acidic Conditions: The synthesis of this compound involves oxidation in a mixture of sulfuric acid and water at 90°C, which suggests the core structure is robust under these specific hot, acidic, and oxidative conditions.[2] However, in other acidic environments, particularly over long durations, degradation could still occur. The quinoline nitrogen will be protonated, which may alter the electron distribution of the aromatic system and its susceptibility to other reactions.
-
Basic Conditions: In basic solutions, the carboxylic acid group will be deprotonated to form a carboxylate salt. This salt form is often more water-soluble but may have different stability characteristics. Strong bases, especially at elevated temperatures, could potentially catalyze other reactions, although quinolines are generally stable.
-
Recommendation: A forced degradation study (see Protocol 1) under acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions is essential to determine the specific degradation kinetics and products for your application.[7]
Thermal Stability
Q6: What happens if I heat this compound? Is decarboxylation a concern?
A6: Yes, thermal decarboxylation is a potential degradation pathway for aromatic carboxylic acids, although the temperature required can vary significantly based on the structure. Heating the compound, especially above its melting point or in certain solvents, could lead to the loss of carbon dioxide to form 5-bromoquinoline. While some synthetic procedures for related quinoline carboxylic acids can tolerate high temperatures (e.g., refluxing in ethanol), this is not a guarantee of stability.[11][12][13]
-
Solid State: Heating the solid compound should be done with caution. Use techniques like thermogravimetric analysis (TGA) to determine the decomposition temperature accurately.
-
In Solution: The rate of thermal degradation in solution can be solvent-dependent. It is crucial to evaluate thermal stability in the specific solvent system used in your experiments. The forced degradation protocol (Protocol 1) includes a thermal stress test to assess this vulnerability.[7]
Photostability
Q7: What specific risks are associated with exposing this compound to light?
A7: Exposure to light, particularly in the UV range, can induce photochemical reactions in aromatic molecules. For this compound, potential photodegradation pathways could include:
-
Photo-oxidation: The excited state of the molecule can react with oxygen, leading to oxidized products.
-
Radical Reactions: The carbon-bromine bond can be labile under UV irradiation, potentially leading to de-bromination or other radical-mediated reactions.
-
ICH Guideline Q1B: For rigorous assessment, photostability testing should follow the ICH Q1B guideline, which specifies exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV energy.[8][14] A dark control sample must always be analyzed in parallel to differentiate between thermal and light-induced degradation.[14]
Solution Stability in Common Solvents
Q8: What is the recommended solvent for preparing stock solutions, and how long are they stable?
A8: The choice of solvent is critical and depends on the intended application.
-
Aprotic Polar Solvents: DMSO and DMF are commonly used to dissolve compounds for biological screening due to their high solubilizing power. However, stock solutions in DMSO should be stored frozen (-20°C or -80°C), aliquoted to avoid repeat freeze-thaw cycles, and protected from moisture, as water content can affect stability.
-
Alcohols: Solvents like ethanol or methanol can also be used. Carboxylic acids can undergo esterification if heated in an alcohol solvent, especially under acidic conditions.[15]
-
Aqueous Solutions: The solubility of this compound in neutral water is expected to be low.[16] Solubility can be increased at higher pH by forming the carboxylate salt. The stability of aqueous solutions must be verified, as water can participate in hydrolytic or photolytic degradation.
Stability Summary Table
| Condition | Potential Risk | Mitigation Strategy |
| Storage (Solid) | Moisture uptake, slow degradation | Store at 2-8°C, tightly sealed, under inert gas.[3][4] |
| pH < 4 | Potential for unknown degradation | Empirically test; buffer solutions if necessary. |
| pH > 8 | Potential for unknown degradation | Empirically test; buffer solutions if necessary. |
| High Temperature | Decarboxylation, accelerated degradation | Avoid unnecessary heating; perform thermal stress test. |
| Light Exposure | Photodegradation (oxidation, dehalogenation) | Store and handle in amber vials or protect from light.[14] |
| Solution (DMSO) | Slow oxidation, water absorption | Aliquot and store at -20°C or below; use anhydrous DMSO. |
| Solution (Alcohols) | Esterification (if heated with acid) | Prepare fresh; avoid prolonged heating. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions. A stability-indicating analytical method (e.g., HPLC-UV) is required to quantify the parent compound and its degradants.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
2. Application of Stress Conditions:
-
For each condition, prepare a sample in a clear vial and a corresponding control sample. The "Time Zero" sample is an aliquot of the stock solution, diluted to the final concentration and analyzed immediately.
-
Acid Hydrolysis:
-
Base Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
- Incubate at 60°C.
- Withdraw aliquots at the same time points.
- Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.[7]
-
Oxidative Degradation:
- Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
- Keep at room temperature, protected from light.
- Monitor at the specified time points.[7]
-
Thermal Degradation (in solution):
- Place a sealed vial of the stock solution in an oven at 60-80°C.[7]
- Place a control vial at room temperature.
- Sample at the specified time points.
-
Photolytic Degradation:
- Place a solution of the compound in a photochemically transparent container (e.g., quartz or borosilicate glass).
- Expose it to a light source compliant with ICH Q1B guidelines.[8]
- Simultaneously, place a "dark control" sample, wrapped completely in aluminum foil, in the same environment to measure thermal degradation in parallel.[14]
- Analyze after the specified total irradiation dose.
3. Sample Analysis:
-
Dilute all samples (including neutralized and control samples) to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound to the Time Zero sample. Identify and quantify any major degradation products.
Protocol 2: Conceptual Guide for Stability-Indicating HPLC Method Development
A stability-indicating method is one that can separate the active pharmaceutical ingredient (in this case, this compound) from its degradation products, ensuring that the quantification of the active compound is not affected by any degradants.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (provides sharp peaks for the carboxylic acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Start with a high percentage of A and gradually increase B (e.g., 5% to 95% B over 20 minutes).
-
-
Detection: The quinoline ring system has a strong UV chromophore. Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 220-400 nm) to identify the optimal wavelength for detection and to check for peak purity.
-
Method Validation: The method must be validated by analyzing the stressed samples from the forced degradation study. The goal is to demonstrate baseline separation between the parent peak and all significant degradation product peaks.
Visualizations
Forced Degradation Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
References
- 1. This compound | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 928839-62-7 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. Decarboxylation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. q1scientific.com [q1scientific.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
HPLC and TLC method development for 5-Bromoquinoline-8-carboxylic acid
As a Senior Application Scientist, I've designed this technical support guide to provide you with both foundational methods and practical troubleshooting advice for the analysis of 5-Bromoquinoline-8-carboxylic acid using HPLC and TLC. This guide is structured to address common challenges and explain the rationale behind each methodological choice, ensuring robust and reliable results in your laboratory.
Understanding Your Analyte: this compound
Before initiating method development, it's crucial to understand the physicochemical properties of the analyte. These properties dictate its behavior in chromatographic systems and guide our selection of columns, mobile phases, and detection parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Chromatography |
|---|---|---|
| Structure | C₁₀H₆BrNO₂ | The quinoline ring is a strong chromophore, ideal for UV detection. The carboxylic acid and bromine add polarity. |
| Molecular Weight | 252.06 g/mol [1] | Standard molecular weight, suitable for conventional HPLC and TLC. |
| XLogP3 (calc.) | 2.4[1] | Indicates moderate hydrophobicity, making it well-suited for reversed-phase HPLC. |
| pKa (estimated) | ~2-3 (Carboxylic Acid), ~4-5 (Quinoline N) | The presence of acidic and basic functional groups means its ionization state is pH-dependent. Mobile phase pH control is critical to ensure a single ionic form for good peak shape. |
| Solubility | Soluble in DMSO, Methanol[2] | Good solubility in common organic solvents simplifies sample and standard preparation. |
High-Performance Liquid Chromatography (HPLC) Method Development
Reversed-phase HPLC (RP-HPLC) is the recommended starting point for this molecule due to its moderate hydrophobicity. The primary goal is to achieve a sharp, symmetrical peak with a reasonable retention time.
Frequently Asked Questions (FAQs) - HPLC
Q1: Where do I start with HPLC method development for this compound?
A1: A systematic approach is key. Begin with a generic gradient method on a C18 column to determine the approximate retention time and assess peak shape. The carboxylic acid group is the most critical factor to address; its ionization must be suppressed to prevent peak tailing.
Here is a robust starting protocol based on common methods for quinoline carboxylic acids.[3][4][5]
Experimental Protocol: Initial RP-HPLC Method
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a working concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[4]
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 2 as a starting point. The low pH of the mobile phase (due to 0.1% formic acid) ensures the carboxylic acid group is protonated (non-ionized), which is essential for minimizing interactions with residual silanols on the column packing and achieving a symmetrical peak shape.[6]
-
Table 2: Recommended Starting HPLC Parameters
| Parameter | Condition | Rationale & Expertise |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard column for moderately polar compounds. Provides good retention and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier suppresses the ionization of the carboxylic acid, preventing peak tailing.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 10% to 90% B over 10 min | A scouting gradient to quickly determine the elution conditions. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Elevated temperature can improve peak shape and reduce run time, but start near ambient. |
| Detection (UV) | 245 nm | The quinoline ring system typically shows strong absorbance in this region. A full UV scan is recommended to find the λmax. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
This initial run will provide the data needed for further optimization, as illustrated in the workflow diagram below.
Caption: HPLC Method Development Workflow.
HPLC Troubleshooting Guide
Q2: My peak is tailing significantly. What is the cause and how do I fix it?
A2: Peak tailing for acidic compounds like yours is almost always caused by secondary interactions between the deprotonated (negatively charged) carboxylic acid and active sites (residual silanols) on the silica-based column packing.[7]
-
Primary Cause: The mobile phase pH is not low enough to fully suppress the ionization of the carboxylic acid.
-
Solution 1 (Most Effective): Lower the mobile phase pH. Formic acid (pKa ~3.75) is a good start, but if tailing persists, switch to an acidifier with a lower pKa, such as trifluoroacetic acid (TFA) at 0.1%. A phosphate buffer at pH 2.5-3.0 is also an excellent choice for robust pH control.
-
Solution 2: Use a high-purity, end-capped column. Modern columns have fewer accessible silanol groups, reducing the opportunity for these secondary interactions.
-
Solution 3: Reduce the injection mass. Overloading the column can saturate the primary retention sites and highlight secondary interactions, leading to tailing.[8] Try diluting your sample 5- or 10-fold.
Q3: My peak is coming out too early (low retention). How can I increase its retention time?
A3: Low retention means the analyte is not interacting sufficiently with the C18 stationary phase and is spending too much time in the mobile phase.
-
Solution 1 (Isocratic): Decrease the percentage of the organic solvent (acetonitrile) in the mobile phase. This makes the mobile phase more polar, forcing the moderately nonpolar analyte to interact more with the stationary phase.
-
Solution 2 (Gradient): Lower the starting percentage of Mobile Phase B in your gradient program. For example, instead of starting at 10% B, start at 5% B. You can also make the gradient slope shallower (e.g., run the gradient over 15 or 20 minutes instead of 10).
Q4: I am observing a split or shouldered peak. What's wrong?
A4: Split peaks suggest that the analyte is experiencing two different environments as it passes through the column.[8][9]
-
Cause 1: Column Void/Contamination: A void at the head of the column can create a dual flow path. Similarly, a partially plugged column inlet frit can disrupt the sample band.
-
Solution: First, try reversing and flushing the column with a strong solvent (be sure to check the manufacturer's instructions). If this fails, replace the column. Using a guard column can prevent this issue.[6]
-
-
Cause 2: Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% DMSO or Acetonitrile), it can cause the sample band to spread improperly upon injection.
-
Solution: Dissolve your sample in the initial mobile phase composition whenever possible.[9] If you must use a stronger solvent, keep the injection volume as small as possible (< 5 µL).
-
Thin-Layer Chromatography (TLC) Method Development
TLC is an invaluable tool for rapid analysis, reaction monitoring, and determining starting conditions for column chromatography. For this compound, a normal-phase TLC on silica gel is appropriate.
Frequently Asked Questions (FAQs) - TLC
Q1: How do I find a good solvent system for TLC analysis?
A1: The goal is to find a solvent system that moves the analyte off the baseline but not to the solvent front, ideally to an Rf value between 0.3 and 0.5.[10] Given the polarity of your compound, start with a moderately polar solvent system and adjust as needed.
Experimental Protocol: TLC Method Development
-
Plate Preparation: Use a silica gel 60 F₂₅₄ plate. The "F₂₅₄" indicates a fluorescent indicator is included, allowing visualization under a 254 nm UV lamp.
-
Sample Application:
-
Development:
-
Place the plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline.[12] Cover the chamber to maintain a saturated atmosphere.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Observe the plate under a UV lamp (254 nm). The compound should appear as a dark spot against a fluorescent green background. Circle the spot with a pencil.
-
Calculate the Retention Factor (Rf): Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Table 3: Recommended Scouting Solvent Systems for TLC
| System (v/v) | Polarity | Expected Rf | Comments |
|---|---|---|---|
| 70:30 Hexane:Ethyl Acetate | Moderate | ~0.2 - 0.4 | A good starting point for many aromatic acids. |
| 95:5 Dichloromethane:Methanol | Moderate-High | ~0.3 - 0.5 | Offers different selectivity compared to ethyl acetate systems. |
| 98:2 Ethyl Acetate:Acetic Acid | Moderate (Acidified) | ~0.4 - 0.6 | The acid suppresses deprotonation of the carboxylic acid, reducing streaking. |
TLC Troubleshooting Guide
Caption: TLC Troubleshooting Logic Diagram.
Q2: My spot is a long, vertical streak instead of a tight circle. Why?
A2: Streaking is a very common issue in the TLC of polar, ionizable compounds.[13][14]
-
Cause 1: Sample Overloading: You have applied too much sample to the plate. The stationary phase becomes saturated, and the excess material smears up the plate.
-
Solution: Dilute your sample solution or apply less to the baseline.[12]
-
-
Cause 2: Highly Polar/Ionized Analyte: The carboxylic acid group can interact very strongly with the polar silica gel, especially if it's in its ionized (carboxylate) form. This strong binding leads to poor migration and streaking.
-
Solution: Add a small amount (0.5-2%) of a competing acid, like acetic acid or formic acid, to your mobile phase. This keeps your analyte in its protonated, less polar form, resulting in a more compact spot and more consistent migration.
-
Q3: My spot is either stuck on the baseline (Rf ≈ 0) or at the solvent front (Rf ≈ 1). How do I fix this?
A3: This is a problem of incorrect mobile phase polarity. The eluting power of the solvent is either too weak or too strong.[15]
-
If Rf is too low (at baseline): Your mobile phase is not polar enough to move the analyte off the highly polar stationary phase.
-
Solution: Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 70:30 to 50:50).
-
-
If Rf is too high (at solvent front): Your mobile phase is too polar. The analyte is spending all its time dissolved in the mobile phase and not interacting with the stationary phase.
-
Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 70:30 to 90:10).
-
Q4: I don't see any spots under the UV lamp after developing the plate.
A4: This can be frustrating but is usually simple to resolve.
-
Cause 1: Sample is too dilute. The amount of compound on the plate is below the limit of detection.
-
Cause 2: Solvent level was too high. If the solvent level in the chamber is above your spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[12][16]
-
Solution: Re-run the experiment, ensuring the solvent is well below the baseline.
-
-
Cause 3 (Unlikely for this compound): The compound is not UV active. While the quinoline ring is a strong chromophore, if for some reason UV is not working, an alternative visualization method is needed.
-
Solution: Place the dried TLC plate in a sealed chamber with a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[11]
-
By applying these principles and troubleshooting steps, you will be able to develop robust, reliable, and validated analytical methods for this compound, adhering to the standards outlined by pharmacopeias and regulatory bodies.[17][18][19][20]
References
- 1. This compound | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. mastelf.com [mastelf.com]
- 9. bvchroma.com [bvchroma.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 13. silicycle.com [silicycle.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. bitesizebio.com [bitesizebio.com]
- 17. usp.org [usp.org]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Technical Support Center: Column Chromatography Purification of 5-Bromoquinoline-8-carboxylic Acid
Welcome to the technical support center for the purification of 5-Bromoquinoline-8-carboxylic acid via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this molecule. This compound, with its heterocyclic aromatic structure, bromine substituent, and acidic carboxylic acid group, presents a unique set of purification challenges, including potential for strong interaction with the stationary phase, peak tailing, and limited solubility in common solvents. This document provides in-depth, field-proven insights and troubleshooting strategies to enable efficient and successful purification.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or "tailing" on the TLC plate and column?
A1: Tailing is a common issue when purifying acidic compounds like this compound on silica gel.[1] The acidic nature of the silica surface can lead to strong interactions with the carboxylic acid group of your compound, causing it to elute slowly and as a broad, streaking band.[1] This is due to the strong hydrogen bonding between the carboxylic acid and the silanol groups (Si-OH) on the silica surface.[1] To mitigate this, it is highly recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase.[1] The added acid protonates the carboxylate, reducing its interaction with the silica gel and resulting in a more defined, less tailed spot on the TLC and a sharper peak during column chromatography.
Q2: My compound is not moving from the baseline on the TLC plate, even with a highly polar solvent system like 100% ethyl acetate. What should I do?
A2: This indicates a very strong interaction with the stationary phase. For highly polar compounds, standard solvent systems may not be sufficient.[2] You can try a more polar mobile phase, such as a mixture of dichloromethane and methanol.[3] A starting point could be 5% methanol in dichloromethane, with the methanol percentage gradually increased.[2] If tailing is also an issue, remember to include a small amount of acetic or formic acid in these more polar solvent systems.
Q3: I'm having trouble dissolving my crude this compound to load it onto the column. What are my options?
A3: Poor solubility in the chosen mobile phase can be a significant hurdle. If your compound has limited solubility, you can use a "dry loading" technique.[4] To do this, dissolve your crude product in a suitable solvent in which it is soluble (e.g., methanol or dichloromethane), add a small amount of silica gel to this solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder containing your adsorbed compound can then be carefully added to the top of your packed column.[4]
Q4: Would reversed-phase chromatography be a better option for purifying this compound?
A4: Yes, reversed-phase chromatography is often an excellent choice for purifying polar and ionizable compounds like this compound.[5][6] In reversed-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (typically water and acetonitrile or methanol).[5][6] The addition of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase is crucial to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[5][6]
Troubleshooting Guides
This section provides a more detailed breakdown of potential problems and their solutions for both normal-phase and reversed-phase chromatography.
Normal-Phase Chromatography (Silica Gel)
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Severe Peak Tailing | Strong interaction between the carboxylic acid group and acidic silanol groups on the silica surface.[1] | Add 0.1-1% acetic acid or formic acid to the mobile phase to suppress ionization of the carboxylic acid.[1] |
| Compound Stuck at the Origin | The mobile phase is not polar enough to elute the compound. | Increase the polarity of the mobile phase. Try gradients of methanol in dichloromethane. A starting point could be 1-5% methanol in dichloromethane. |
| Poor Separation of Compound from Impurities | The chosen solvent system does not provide adequate resolution. | Systematically screen different solvent systems using TLC. Try combinations of ethyl acetate/hexanes, dichloromethane/methanol, or toluene with acetone or ethyl acetate.[3] |
| Compound Decomposition on the Column | The compound may be sensitive to the acidic nature of the silica gel. | Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-3%), though this is less common for acidic compounds.[4] Alternatively, switch to a less acidic stationary phase like alumina. |
| Irreproducible Results | Inconsistent mobile phase composition or column packing. | Ensure accurate and consistent preparation of the mobile phase. Pack the column carefully to avoid channels and cracks. |
Reversed-Phase Chromatography (C18 Silica)
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Retention (Compound Elutes in the Void Volume) | The mobile phase is too non-polar (high organic content), or the compound is ionized. | Increase the polarity of the mobile phase by increasing the water content. Ensure an acidic modifier (0.1% TFA or formic acid) is present to suppress ionization of the carboxylic acid.[5][6] |
| Broad Peaks | Secondary interactions with residual silanols on the stationary phase, or poor mass transfer. | Ensure the mobile phase pH is low enough to fully protonate the carboxylic acid. A pH of 2-3 is generally recommended for carboxylic acids.[7][8] |
| Poor Separation | Inadequate selectivity of the mobile phase. | Optimize the gradient of the organic solvent (acetonitrile or methanol) in water. A shallow gradient often improves resolution. |
| Column Overloading | Too much sample has been loaded onto the column. | Reduce the amount of sample injected or use a larger diameter preparative column. |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a 1:1 mixture of ethyl acetate and hexanes, with 0.5% acetic acid added.[3]
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.[3] Other systems to try include dichloromethane/methanol (e.g., 95:5) with 0.5% acetic acid.
-
-
Column Preparation:
-
Choose an appropriately sized glass column and plug the bottom with cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Pipette this solution directly onto the top layer of sand.
-
Dry Loading: Dissolve the crude product in a solvent, add silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and apply gentle pressure to begin elution.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Protocol 2: Reversed-Phase Column Chromatography
-
Method Development (Optional, can use analytical HPLC):
-
If available, use an analytical HPLC with a C18 column to develop a separation method.
-
A typical mobile phase would be a gradient of acetonitrile (with 0.1% TFA) in water (with 0.1% TFA).
-
-
Column Preparation:
-
Use a pre-packed C18 flash chromatography column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 water/acetonitrile with 0.1% TFA).
-
-
Sample Preparation and Loading:
-
Dissolve the crude sample in a minimal amount of a suitable solvent, such as methanol or DMF.
-
Inject the sample onto the column.
-
-
Elution and Fraction Collection:
-
Run a gradient from a highly aqueous mobile phase to a more organic mobile phase (e.g., 5% to 95% acetonitrile in water with 0.1% TFA).
-
Collect fractions and monitor by TLC or analytical HPLC.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. teledyneisco.com [teledyneisco.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 5-Bromoquinoline-8-carboxylic acid: NMR and Mass Spectrometry
This guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation and purity assessment of 5-Bromoquinoline-8-carboxylic acid. As a key heterocyclic building block, unambiguous characterization of this compound is paramount for researchers in medicinal chemistry and materials science. This document moves beyond mere procedural outlines to explain the causality behind experimental choices, offering a framework for robust analytical validation.
Introduction to this compound
This compound (C₁₀H₆BrNO₂) is a derivative of quinoline, a heterocyclic aromatic compound ubiquitous in biologically active molecules and functional materials.[1][2] Its structure, featuring a bromine substituent and a carboxylic acid group on the quinoline scaffold, presents a unique analytical challenge that requires complementary spectroscopic methods for full characterization. The precise determination of its chemical structure and the identification of any potential impurities are critical for ensuring the reliability and reproducibility of downstream applications.[3] NMR spectroscopy provides unparalleled insight into the molecular framework and the chemical environment of each atom, while mass spectrometry confirms the molecular weight and offers clues to the structure through fragmentation analysis.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone technique for the structural determination of organic molecules in solution.[4] It operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, will align in an external magnetic field and absorb radiofrequency radiation at unique frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment, providing a detailed map of the molecule's connectivity and stereochemistry.[6]
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on established chemical shift principles and data for analogous quinoline structures.[7][8] The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the carboxylic acid and allows for the observation of the acidic proton.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the five aromatic protons and the single carboxylic acid proton. The aromatic region (typically 7.0-9.0 ppm) will display a complex pattern of doublets and triplets arising from spin-spin coupling between adjacent protons. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield shift (>12 ppm) due to deshielding and hydrogen bonding.[8]
¹³C NMR Spectroscopy: The proton-decoupled ¹³C spectrum should display ten distinct signals, one for each carbon atom in the molecule, as there is no molecular symmetry. The carboxyl carbon is the most deshielded, appearing around 165-185 ppm.[8] The aromatic carbons will resonate in the 115-150 ppm range, with carbons directly attached to bromine or nitrogen showing characteristic shifts.
Table 1: Predicted NMR Data for this compound
| Analysis | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ~13.0 (broad s, 1H) | Carboxylic acid proton (-COOH). |
| 7.5 - 9.0 (m, 5H) | Aromatic protons on the quinoline ring. Specific multiplicity (d, dd, t) depends on coupling. | |
| ¹³C NMR | ~168 | Carbonyl carbon (C=O) of the carboxylic acid. |
| ~150 | C-N carbon in the quinoline ring. | |
| ~140 | Quaternary carbon attached to the carboxylic acid. | |
| 120 - 138 | Aromatic CH carbons. | |
| ~118 | Quaternary carbon attached to bromine. |
Experimental Protocol: NMR Analysis
This protocol provides a generalized procedure for acquiring high-quality NMR data for small organic molecules like this compound.[9][10]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.
-
Acquire a 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.[6]
-
(Optional) Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign proton-proton and proton-carbon correlations, respectively.[6]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak as a reference.
NMR Analysis Workflow
The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using NMR spectroscopy.
Caption: A logical workflow for structure elucidation using NMR spectroscopy.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For a compound like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal, as it minimizes in-source fragmentation and typically produces intact molecular ions.[11][12] This allows for precise mass determination, confirming the elemental composition.
Expected Mass Spectrum and Fragmentation
The molecular weight of this compound (C₁₀H₆BrNO₂) is approximately 252.06 g/mol .[13] A key feature in its mass spectrum will be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for every bromine-containing ion.
-
Negative Ion Mode (ESI-): Carboxylic acids readily deprotonate, making negative ion mode highly effective. The primary ion observed will be the deprotonated molecular ion, [M-H]⁻.
-
Positive Ion Mode (ESI+): The quinoline nitrogen can be protonated, leading to the [M+H]⁺ ion.
Fragmentation Analysis: Collision-induced dissociation (CID) of the molecular ion can provide structural information. A common fragmentation pathway for carboxylic acids is the neutral loss of CO₂ (44 Da) or the loss of the entire carboxyl group as a radical (•COOH, 45 Da).[14][15]
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Mode | Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Notes |
| ESI (-) | [M-H]⁻ | 249.95 | 251.95 | Deprotonated molecular ion. Expected base peak. |
| [M-H-CO₂]⁻ | 205.95 | 207.95 | Fragment from loss of carbon dioxide. | |
| ESI (+) | [M+H]⁺ | 251.97 | 253.97 | Protonated molecular ion. |
| [M+H-H₂O]⁺ | 233.96 | 235.96 | Fragment from loss of water. | |
| [M-COOH]⁺ | 206.96 | 208.96 | Fragment from loss of the carboxyl group. |
Experimental Protocol: ESI-MS Analysis
This protocol outlines the steps for analyzing a sample using ESI-MS, often coupled with liquid chromatography (LC-MS).[11][16]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture, typically methanol or acetonitrile with a small percentage of water and a modifier like formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.
-
Infusion/Injection: The sample can be directly infused into the mass spectrometer using a syringe pump or injected into a liquid chromatography system for separation prior to MS analysis.
-
Instrument Setup:
-
Set the ESI source parameters, including spray voltage (~3-5 kV), sheath gas flow, auxiliary gas flow, and capillary temperature. These parameters must be optimized for the specific analyte and solvent system.[11]
-
Set the mass analyzer to scan over a relevant m/z range (e.g., 100-500 Da).
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) by selecting the molecular ion peak as the precursor, subjecting it to collision-induced dissociation (CID), and acquiring the spectrum of the resulting fragment ions.[12]
-
-
Data Analysis: Analyze the resulting spectra to confirm the molecular weight, check the isotopic pattern for bromine, and interpret the fragmentation pattern to support the proposed structure.
Mass Spectrometry Analysis Workflow
The diagram below outlines the typical workflow for sample analysis by ESI-MS.
Caption: A standard workflow for molecular analysis using ESI-Mass Spectrometry.
Comparison with Alternative Analytical Techniques
While NMR and MS are primary tools for structural elucidation, other techniques provide complementary information, particularly for purity assessment and functional group analysis.
Table 3: Comparison of Analytical Techniques
| Technique | Primary Information Provided | Strengths for this Compound | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry. | Unambiguously determines the complete atomic framework.[4] | Requires a relatively pure sample (>95%) and larger sample amount (mg). |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity (µg to ng), confirms molecular formula, Br isotopic pattern is definitive.[5] | Does not provide detailed connectivity information on its own; isomers can be difficult to distinguish. |
| HPLC (High-Performance Liquid Chromatography) | Purity, quantification, separation of mixtures. | Excellent for determining the purity of the synthesized compound and identifying impurities.[3] | Does not provide structural information about the primary compound or impurities. |
| FTIR (Fourier-Transform Infrared) Spectroscopy | Presence of functional groups. | Quickly confirms the presence of the carboxylic acid (broad O-H and C=O stretches).[8] | Provides limited information on the overall molecular skeleton; spectrum can be complex. |
Conclusion
The comprehensive analysis of this compound relies on the synergistic use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). NMR provides the definitive blueprint of the molecular structure, while MS confirms the elemental composition and molecular weight with high precision. When supplemented with chromatographic techniques like HPLC for purity assessment and FTIR for rapid functional group confirmation, these methods form a self-validating system. This multi-technique approach ensures the unambiguous identification and characterization of the target compound, providing the trustworthy and authoritative data required by researchers in drug development and chemical sciences.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. benchchem.com [benchchem.com]
- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. This compound | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to the Biological Activity of 5-Bromoquinoline-8-carboxylic Acid and Its Analogs
In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, consistently serving as a foundation for the development of novel therapeutic agents. Its inherent biological activities, coupled with the potential for diverse functionalization, have made it a focal point of extensive research. This guide provides an in-depth comparative analysis of the biological activity of 5-Bromoquinoline-8-carboxylic acid and its structurally related analogs. By examining the impact of specific structural modifications on anticancer and antimicrobial efficacy, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) within this promising class of compounds.
Introduction to this compound: A Scaffold of Interest
This compound is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the C5 position and a carboxylic acid group at the C8 position. This particular arrangement of functional groups has garnered attention due to the established biological significance of both quinoline and its halogenated and carboxylated derivatives. Quinolines are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a bromine atom can enhance lipophilicity and modulate electronic properties, often leading to improved biological potency. The carboxylic acid moiety can participate in crucial interactions with biological targets, such as hydrogen bonding with enzyme active sites.
This guide will systematically explore how modifications to these key positions on the quinoline ring influence the compound's biological profile. We will delve into the comparative analysis of analogs where the bromine atom is replaced by other halogens and where the carboxylic acid group is derivatized, providing a clear rationale for experimental design in the pursuit of more potent and selective drug candidates.
Comparative Analysis of Anticancer Activity
The proliferation of cancer cells often relies on specific enzymatic pathways that can be targeted by small molecule inhibitors. Quinoline derivatives have emerged as a promising class of anticancer agents, and understanding their SAR is crucial for optimizing their therapeutic potential.
The Role of the C5-Halogen Substituent
The nature of the halogen atom at the C5 position of the quinoline ring can significantly impact anticancer activity. While direct comparative data for a complete series of 5-halo-quinoline-8-carboxylic acids is limited in publicly available literature, insights can be drawn from studies on related quinoline scaffolds. Generally, the electronegativity and size of the halogen influence the compound's ability to interact with target proteins and penetrate cell membranes.
For instance, studies on other classes of quinolines have shown that fluorine substitution can enhance binding affinity and metabolic stability. Chlorine and bromine, being larger and more lipophilic, can also contribute to potent activity, though often with different selectivity profiles.
Modification of the C8-Carboxylic Acid Group
The carboxylic acid group at the C8 position is a critical pharmacophore. It is often involved in forming salt bridges or hydrogen bonds with key amino acid residues in the active sites of target enzymes, such as dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[1][2]
Derivatization of the carboxylic acid to esters or amides can serve multiple purposes, including improving cell permeability and acting as a prodrug strategy. However, this often comes at the cost of reduced direct interaction with the target, potentially lowering the intrinsic activity.[3]
Table 1: Comparative Anticancer Activity of this compound Analogs (Hypothetical Data Based on General SAR Principles)
| Compound | C5-Substituent | C8-Substituent | Target Cancer Cell Line | IC50 (µM) | Reference |
| This compound | -Br | -COOH | MCF-7 (Breast) | [Hypothetical Value] | N/A |
| Analog A | -F | -COOH | MCF-7 (Breast) | [Hypothetical Value] | N/A |
| Analog B | -Cl | -COOH | MCF-7 (Breast) | [Hypothetical Value] | N/A |
| Analog C | -Br | -COOCH3 (Methyl Ester) | MCF-7 (Breast) | [Hypothetical Value] | N/A |
| Analog D | -Br | -CONH2 (Amide) | MCF-7 (Breast) | [Hypothetical Value] | N/A |
Comparative Analysis of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Quinoline-based compounds have a long history as antimicrobial agents, with the fluoroquinolones being a prominent example.
Impact of C5-Halogen Substitution on Antibacterial and Antifungal Efficacy
The presence and nature of a halogen at the C5 position can significantly influence the antimicrobial spectrum and potency. The substitution at this position is vital for antibacterial activity.[4] The introduction of a fluorine atom, for instance, is a hallmark of the potent fluoroquinolone class of antibiotics.[4]
The Essential Role of the Carboxylic Acid Group in Antimicrobial Action
For many quinolone-based antibacterial agents, the carboxylic acid group is essential for their mechanism of action, which often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] This functional group is crucial for binding to the enzyme-DNA complex.
Table 2: Comparative Antimicrobial Activity of this compound and Its Analogs (Hypothetical Data Based on General SAR Principles)
| Compound | C5-Substituent | C8-Substituent | Target Microorganism | MIC (µg/mL) | Reference |
| This compound | -Br | -COOH | S. aureus | [Hypothetical Value] | N/A |
| Analog A | -F | -COOH | S. aureus | [Hypothetical Value] | N/A |
| Analog B | -Cl | -COOH | S. aureus | [Hypothetical Value] | N/A |
| Analog C | -Br | -COOCH3 (Methyl Ester) | S. aureus | [Hypothetical Value] | N/A |
| Analog D | -Br | -CONH2 (Amide) | S. aureus | [Hypothetical Value] | N/A |
| This compound | -Br | -COOH | E. coli | [Hypothetical Value] | N/A |
| Analog A | -F | -COOH | E. coli | [Hypothetical Value] | N/A |
| Analog B | -Cl | -COOH | E. coli | [Hypothetical Value] | N/A |
| Analog C | -Br | -COOCH3 (Methyl Ester) | E. coli | [Hypothetical Value] | N/A |
| Analog D | -Br | -CONH2 (Amide) | E. coli | [Hypothetical Value] | N/A |
Experimental Protocols
To ensure the reliability and reproducibility of the biological data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of quinoline derivatives.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
References
- 1. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative and Methodological Guide to the X-ray Crystallography of 5-Bromoquinoline-8-carboxylic Acid Derivatives
This guide provides an in-depth technical comparison and methodological overview for the crystallographic analysis of 5-Bromoquinoline-8-carboxylic acid and its derivatives. Designed for researchers in crystallography, medicinal chemistry, and materials science, this document moves beyond simple data reporting to explain the causal relationships between molecular structure, intermolecular interactions, and crystal packing. We will explore how derivatization of the parent molecule can systematically modify its supramolecular architecture and provide authoritative protocols for researchers to conduct their own investigations.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized as "privileged structures" due to their ability to bind to a wide range of biological targets.[1] The introduction of a bromine atom at the 5-position and a carboxylic acid at the 8-position creates a versatile building block, this compound (C₁₀H₆BrNO₂).[2] The bromine atom can engage in halogen bonding, while the carboxylic acid is a prime site for forming hydrogen bonds and can be readily converted into esters, amides, and metal complexes.[3][4]
X-ray crystallography is the definitive technique for elucidating the three-dimensional structure of these molecules at the atomic level.[5] Such precise structural information is not merely descriptive; it is predictive, enabling rational drug design and the engineering of crystalline materials with desired physicochemical properties.[5] This guide will compare how different functional groups, installed at the carboxylic acid position, influence the intricate network of intermolecular interactions that define the final crystal structure.
Comparative Analysis of Supramolecular Interactions
The crystal packing of quinoline derivatives is governed by a subtle interplay of non-covalent interactions.[6] By analyzing derivatives, we can understand how to tune these interactions. The primary interactions at play are hydrogen bonding, π-π stacking, and halogen bonding.
The Role of Hydrogen Bonding
The carboxylic acid moiety of the parent compound is a potent hydrogen bond donor and acceptor. In the solid state, it is expected to form strong O-H···O or O-H···N synthons, often leading to dimeric or catemeric (chain-like) structures.
-
Amide Derivatives: Replacing the carboxylic acid with an amide group (–CONHR) introduces an additional N-H donor, significantly altering the hydrogen-bonding landscape. This often results in robust N-H···O interactions, which can compete with or complement the quinoline nitrogen as an acceptor.[7] For instance, in the related N-(5-Bromoquinolin-8-yl)benzamide, the amide functionality dictates the primary intermolecular connections.[8]
-
Ester Derivatives: Esterification removes the strong hydroxyl proton donor, eliminating the possibility of O-H···O bonds. The crystal packing then becomes more reliant on weaker C-H···O interactions and other forces like π-π stacking or halogen bonds.[9]
π-π Stacking and Aromatic Interactions
The planar quinoline ring system is prone to forming π-π stacking interactions, which are crucial for stabilizing the crystal lattice. These can manifest in face-to-face or offset arrangements. The nature of the derivative can influence the geometry of this stacking. Bulky substituents may hinder close packing, while the electronic effects of the substituent can modulate the quadrupole moment of the aromatic system, favoring specific stacking geometries.
Halogen Bonding
The bromine atom at the 5-position is an effective halogen bond donor. It can participate in C-Br···O or C-Br···N interactions, where the electropositive region on the bromine (the σ-hole) interacts with a Lewis base. This directional and specific interaction provides a powerful tool for crystal engineering, allowing for the programmed assembly of molecules into predictable architectures.[3]
The following table provides an illustrative comparison of crystallographic data from related quinoline structures to demonstrate how derivatization impacts key parameters.
| Compound/Derivative Type | Formula | Space Group | Key Intermolecular Interactions | Rationale for Structural Change | Reference |
| 5-Acetyl-8-hydroxyquinoline (Hydroxy Analogue) | C₁₁H₉NO₂ | P2₁/c | O-H···N, π-π stacking | The hydroxyl group acts as a strong H-bond donor, often forming chains with the quinoline nitrogen. | [10] |
| N-(phenyl)quinoline-2-carboxamide (Amide Analogue) | C₁₆H₁₂N₂O | P2₁/c | N-H···N, C-H···O, π-π stacking | The amide N-H group provides a strong directional vector, creating robust synthons that often dominate the packing arrangement. | [11] |
| Zinc(II) Complex with 5-Bromo-phenol ligand (Metal Complex Analogue) | C₁₃H₁₈BrCl₂N₃OZn | P2/n | N-H···Cl, O-H···Cl, Coordination bonds | The geometry is dictated by the coordination preferences of the metal center (tetrahedral for Zn), completely altering the packing from the free ligand. | [12] |
| 5-Nitro-8-hydroxyquinoline Metal Complexes (Metal Complex Analogue) | C₁₈H₁₄MnN₄O₈ | P2₁/n | O-H···O, π-π stacking, Coordination bonds | Metal coordination to the nitrogen and hydroxyl oxygen creates stable octahedral complexes which then pack via weaker interactions. | [13] |
Authoritative Experimental Protocols
Achieving high-quality single crystals and solving their structures requires meticulous experimental technique. The protocols described below are self-validating systems, incorporating checks and balances to ensure data integrity.
Synthesis of an Amide Derivative: N-benzyl-5-bromoquinoline-8-carboxamide
This protocol details a standard and reliable method for amide bond formation.[14]
Rationale: The conversion of the carboxylic acid to an acyl chloride is a classic activation step. Thionyl chloride is chosen as it is effective and its byproducts (SO₂ and HCl) are gaseous, simplifying purification. The use of a base like triethylamine is critical to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile.
Step-by-Step Protocol:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 mmol) in thionyl chloride (5 mL). Add a catalytic drop of DMF.
-
Reflux the mixture for 2 hours. The solution should become clear.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is used directly in the next step.
-
Amidation: Dissolve the acyl chloride in 10 mL of dry dichloromethane (DCM).
-
In a separate flask, dissolve benzylamine (1.1 mmol) and triethylamine (1.5 mmol) in 10 mL of dry DCM.
-
Cool the amine solution to 0 °C in an ice bath. Slowly add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion using Thin Layer Chromatography (TLC).
-
Workup & Purification: Quench the reaction by adding 20 mL of water. Separate the organic layer, wash with 1 M HCl (2x15 mL), saturated NaHCO₃ solution (2x15 mL), and brine (1x15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane:ethyl acetate gradient) or recrystallization to yield the pure amide.
Crystallization
The growth of diffraction-quality single crystals is often the rate-limiting step in crystallography.[5] The goal is to approach supersaturation slowly.
Rationale: Slow evaporation allows molecules sufficient time to organize into a well-ordered crystal lattice. Using a solvent/anti-solvent system creates a gentle perturbation of solubility, inducing crystallization. The choice of solvents is critical; ideal solvents should be moderately volatile and the compound should have reasonable solubility.
Step-by-Step Protocol (Slow Evaporation):
-
Dissolve 5-10 mg of the purified compound in a minimal amount (1-2 mL) of a suitable solvent (e.g., ethanol, DCM, or acetone) in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes using a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor periodically for crystal growth. Once suitable crystals have formed, they can be carefully harvested.
Single-Crystal X-ray Diffraction and Structure Refinement
This workflow outlines the major steps from data collection to a validated crystal structure.[5]
Rationale: This process systematically determines the electron density distribution in the crystal, from which atomic positions are inferred. The refinement process mathematically adjusts the atomic parameters (position, displacement) to achieve the best fit between the observed diffraction data and the model, with R-factors serving as a key metric of agreement.
Step-by-Step Protocol:
-
Crystal Mounting: Carefully select a well-formed, single crystal (typically < 0.5 mm) and mount it on a cryoloop.
-
Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Data Processing: Integrate the raw diffraction spots to determine their intensities and positions. The data is then scaled and corrected for experimental factors (e.g., absorption). This step also determines the unit cell parameters and space group.
-
Structure Solution: Use direct methods or Patterson methods (e.g., using software like SHELXS) to determine the initial phases of the structure factors and generate an initial electron density map.
-
Structure Refinement: Build an atomic model into the electron density map. Refine the model against the experimental data using full-matrix least-squares (e.g., using SHELXL). This iterative process refines atomic positions, and anisotropic displacement parameters.
-
Validation: Check the final model for correctness using software like CheckCIF. Key validation metrics include the R1 factor (should typically be < 5-7% for good quality data), wR2, and the goodness-of-fit. The final structure is deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Visualizations of Workflow and Interactions
Diagrams are essential for conceptualizing complex processes and relationships.
Caption: Experimental workflow from synthesis to structural analysis.
Caption: Key intermolecular interactions in the acid and its derivatives.
Conclusion
The crystallographic analysis of this compound derivatives is a powerful strategy for understanding and engineering molecular solids. By systematically modifying the carboxylic acid functionality, researchers can directly influence the hierarchy of intermolecular interactions, thereby controlling the supramolecular assembly. This guide provides the predictive framework and robust experimental protocols necessary to explore this chemical space. The true power of this analysis lies not in characterizing a single structure, but in building a library of related structures to derive clear, actionable structure-property relationships for the rational design of new pharmaceuticals and functional materials.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. This compound | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Quinoline Carboxylic Acid Methyl Esters
This guide offers an in-depth comparative analysis of quinoline carboxylic acid methyl esters, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas. We will dissect their performance in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic promise of these molecules.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are foundational to numerous pharmaceuticals, exhibiting a broad spectrum of biological activities. The introduction of a carboxylic acid group, and its subsequent esterification to a methyl ester, can profoundly modulate the compound's physicochemical properties, such as lipophilicity, cell permeability, and metabolic stability. This guide specifically compares the biological efficacy of quinoline carboxylic acid methyl esters against their parent carboxylic acids and other alternatives, providing a clear rationale for experimental design and interpretation.
Part 1: Anticancer Activity - Targeting Proliferative Pathways
Quinoline derivatives have emerged as potent anticancer agents, often acting through specific enzymatic inhibition or by inducing apoptosis.[1][4] A notable mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for rapidly proliferating cancer cells.[5][6][7]
Comparative Performance: DHODH Inhibition and Cytotoxicity
A fascinating structure-activity relationship is observed when comparing quinoline carboxylic acids and their corresponding methyl esters. While the carboxylic acid moiety is often crucial for direct interaction and inhibition of enzymes like DHODH, the methyl ester can enhance cell permeability, leading to improved cytotoxic effects in cell-based assays.[5][6] However, this is not a universal rule, and selectivity for cancer cells over non-cancerous cells can be influenced by the pKa value, with carboxylic acids sometimes showing higher selectivity.[8]
Table 1: Comparative in vitro Anticancer Activity
| Compound ID | R1 Substituent | R2 Group | hDHODH IC50 (μM)[5] | HCT-116 IC50 (μM)[5] | Notes |
| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 | Parent carboxylic acid shows potent DHODH inhibition. |
| 15 | 2'-pyridyl | -COOCH3 | > 25 | 3.93 ± 0.65 | Methyl ester loses DHODH activity but shows increased cytotoxicity. |
| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 | Methoxy-substituted acid is highly potent against both target and cell line. |
| PC3 Target | Aryl Ester | -COOR | Not Applicable | 26 µg/mL | A quinoline-2-carboxylic acid aryl ester showed potent cytotoxicity against prostate cancer cells.[9] |
Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase[5] and a study on a quinoline-2-carboxylic acid aryl ester.[9]
Mechanism of Action: DHODH Inhibition
The enzyme DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway. By inhibiting this enzyme, quinoline derivatives starve cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. The diagram below illustrates this targeted inhibition.
Caption: Inhibition of human DHODH by quinoline derivatives blocks pyrimidine synthesis.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic potential of compounds. It relies on the metabolic activity of viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.
Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding : Cancer cells (e.g., HCT-116, PC3) are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a 37°C, 5% CO₂ incubator.[5][10]
-
Compound Application : The following day, the culture medium is replaced with fresh medium containing the quinoline carboxylic acid methyl esters at a range of concentrations (e.g., 0-100 µM).[10] A vehicle control (e.g., DMSO) is also included.
-
Incubation : Plates are incubated for a period that allows for the compound's cytotoxic effects to manifest, typically 48 or 72 hours.[5]
-
MTT Addition : After incubation, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for an additional 2-4 hours.[5]
-
Formazan Solubilization : The MTT-containing medium is carefully removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the purple formazan precipitate.[5]
-
Data Acquisition : The absorbance of the solubilized formazan is measured using a microplate spectrophotometer.
-
Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is then determined by plotting the percent inhibition against the logarithm of the compound concentration.[5]
Part 2: Antimicrobial Activity
The quinoline core is present in many well-known antibacterial agents. Research into novel quinoline carboxylic acids and their esters continues to yield compounds with significant activity against a range of pathogens.[3]
Comparative Performance: Antibacterial Efficacy
Studies have shown that certain quinoline-carboxamide methyl esters exhibit potent antibacterial activity, in some cases exceeding that of reference antibiotics.[11] The specific substitution pattern on the quinoline ring is a critical determinant of the activity spectrum and potency.
Table 2: Comparative in vitro Antimicrobial Activity
| Compound Class | Test Organism | Activity Metric | Result | Reference Compound |
| Quinoline-carboxamide methyl esters | Enterococcus faecalis | Inhibition Diameter | Larger than reference | Erythromycin, Ofloxacin[11] |
| Quinoline-2-carboxylic acid derivatives | S. aureus (Gram +) | Inhibition Zone | High activity (20-22 mm) | Amoxicillin[12] |
| Quinoline-2-carboxylic acid derivatives | E. coli (Gram -) | Inhibition Zone | High activity (20-22 mm) | Amoxicillin[12] |
Experimental Protocol: Disc Diffusion Assay for Antimicrobial Susceptibility
The disc diffusion method is a widely used qualitative technique to screen for antimicrobial activity. It provides a visual confirmation of a compound's ability to inhibit microbial growth.
Workflow: Disc Diffusion Assay
Caption: General workflow for the antimicrobial disc diffusion assay.
Detailed Steps:
-
Media Preparation : A suitable growth medium, such as Mueller-Hinton agar, is prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculum Preparation : A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Plate Inoculation : The surface of the agar plate is uniformly swabbed with the bacterial suspension.
-
Disc Application : Sterile paper discs are impregnated with a known concentration of the quinoline methyl ester solution. Positive (standard antibiotic) and negative (solvent) control discs are also prepared. The discs are then placed firmly on the inoculated agar surface.
-
Incubation : The plates are incubated at a temperature suitable for the test organism (e.g., 37°C) for 18-24 hours.
-
Data Collection : Following incubation, the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) is measured in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.
Part 3: Anti-inflammatory Activity
Derivatives of quinoline carboxylic acid are also recognized for their anti-inflammatory and analgesic properties.[13] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of the NF-κB signaling cascade.[14][15]
Mechanism of Action: NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[14] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB protein is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Quinoline derivatives can intervene at various points in this pathway to suppress the inflammatory response.
Caption: Proposed inhibition of the NF-κB inflammatory pathway by quinoline derivatives.
Experimental Protocol: Griess Assay for Nitric Oxide Production
This in vitro assay is a common method for screening compounds for anti-inflammatory activity by measuring their ability to inhibit nitric oxide (NO) production in macrophages stimulated with LPS.
Detailed Steps:
-
Cell Culture : Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium like DMEM supplemented with 10% FBS.[14]
-
Seeding : Cells are seeded into 96-well plates and allowed to adhere.
-
Treatment : Cells are pre-treated with various concentrations of the quinoline methyl ester for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation : The plates are incubated for 24 hours to allow for the production of nitric oxide.
-
Griess Reaction : After incubation, a sample of the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Measurement : The mixture is incubated at room temperature for 10-15 minutes to allow for color development (a pink/magenta azo dye). The absorbance is then measured at approximately 540 nm.
-
Analysis : The amount of nitrite (a stable product of NO) in the supernatant is quantified using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.
Part 4: Synthesis Overview
The synthesis of quinoline carboxylic acid methyl esters typically involves a multi-step process. A common and effective method is the Doebner reaction to form the quinoline carboxylic acid core, followed by a standard esterification reaction.[10]
Workflow: General Synthesis
Caption: A general synthetic pathway for quinoline-4-carboxylic acid methyl esters.
Synthetic Steps:
-
Doebner Reaction : A substituted aminobenzophenone or aniline, a substituted benzaldehyde, and pyruvic acid are refluxed in a solvent like acetic acid to construct the 2-arylquinoline-4-carboxylic acid scaffold.[10]
-
Esterification : The resulting carboxylic acid is then esterified. A common method involves reacting the acid with methyl iodide in the presence of a base like potassium carbonate in a solvent such as acetone.[10] The reaction progress is monitored by Thin Layer Chromatography (TLC), and the final product is purified.
Conclusion and Future Outlook
Quinoline carboxylic acid methyl esters represent a versatile and highly adaptable chemical scaffold for drug discovery. The comparative data presented herein highlights a critical consideration for researchers: the choice between the free carboxylic acid and its methyl ester is not trivial. While the acid may be essential for direct enzymatic inhibition (e.g., DHODH), the ester can confer superior cell penetration and overall cytotoxicity. Conversely, for antimicrobial applications, the specific substitutions and overall molecular structure appear more dominant in dictating efficacy. The anti-inflammatory potential is robust, with clear mechanisms that can be targeted.
Future research should focus on synthesizing novel analogs with diverse substitutions to fine-tune their activity and selectivity. Further exploration of their mechanisms, particularly in the context of emerging drug resistance and complex inflammatory diseases, will be crucial for translating the promise of these compounds into clinical applications.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry [medjchem.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 5-Bromoquinoline-8-carboxylic acid
Introduction
5-Bromoquinoline-8-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted quinoline scaffold is a common motif in a wide range of biologically active compounds. The strategic placement of the bromine atom at the 5-position and the carboxylic acid at the 8-position provides two reactive handles for further chemical modifications, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comparative analysis of different synthetic pathways to this important compound, offering researchers and drug development professionals the insights needed to select the most suitable route for their specific applications. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a side-by-side comparison of their respective advantages and disadvantages.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached via two primary strategies:
-
Route 1: Late-Stage Carboxylation - This approach involves the initial synthesis of a substituted quinoline core, followed by the introduction or unmasking of the carboxylic acid functionality at the 8-position.
-
Route 2: Early-Stage Carboxylation - In this strategy, the carboxylic acid group is incorporated into the quinoline ring system during its formation or is present on a precursor that is subsequently cyclized.
This guide will focus on two distinct and experimentally validated synthetic routes, each exemplifying one of these core strategies.
Route 1: Bromination Followed by Oxidation of 8-Methylquinoline
This two-step sequence represents a classical and straightforward approach starting from the commercially available 8-methylquinoline. The strategy involves the initial regioselective bromination at the C5 position, followed by the oxidation of the C8-methyl group to the desired carboxylic acid.
Mechanistic Rationale
The bromination of 8-methylquinoline is an electrophilic aromatic substitution reaction. The quinoline ring is activated towards electrophilic attack, and the presence of the methyl group at the 8-position can influence the regioselectivity. The reaction conditions are chosen to favor monosubstitution at the 5-position.
The subsequent oxidation of the methyl group is a robust transformation. Various oxidizing agents can be employed, with the choice often depending on the desired reaction conditions and the tolerance of other functional groups.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-8-methylquinoline
-
Reagents and Materials: 8-Methylquinoline, Bromine, Silver Sulfate (catalyst), Sulfuric Acid.
-
Procedure:
-
Dissolve 8-methylquinoline in concentrated sulfuric acid at room temperature.
-
Add silver sulfate as a catalyst.
-
Slowly add a solution of bromine in sulfuric acid, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the crude product, wash with water, and purify by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
-
Reagents and Materials: 5-Bromo-8-methylquinoline, Selenium Dioxide, Dioxane, Water.
-
Procedure:
-
Suspend 5-bromo-8-methylquinoline in a mixture of dioxane and water.
-
Add selenium dioxide to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove selenium byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Acidify the residue with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Filter the product, wash with cold water, and dry. Further purification can be achieved by recrystallization.
-
Visualization of Route 1
In Vitro Evaluation of 5-Bromoquinoline-8-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold and the Promise of 5-Bromoquinoline-8-carboxylic Acid
The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[4][5] This versatility has established the quinoline scaffold as a "privileged structure" in drug discovery, consistently yielding compounds with significant therapeutic potential.[6][7]
This guide focuses on the in vitro evaluation of a specific, yet underexplored, subclass: This compound derivatives . While direct and extensive experimental data for this particular family of compounds is limited in publicly accessible literature, this guide aims to provide a comprehensive framework for their evaluation. By drawing comparisons with structurally related and well-documented quinoline derivatives, we can extrapolate potential structure-activity relationships (SAR) and outline the critical in vitro assays necessary for their characterization.
We will delve into the established anticancer and antimicrobial activities of quinoline-carboxylic acids and bromo-substituted quinolines to build a predictive foundation for the therapeutic potential of this compound derivatives. This guide will provide detailed, field-tested protocols for essential in vitro assays and present comparative data from related compounds to inform future research and development in this promising area.
Comparative Analysis of Structurally Related Quinoline Derivatives
To understand the potential of this compound derivatives, we must first examine the influence of their key structural features: the quinoline core, the bromo substituent at position 5, and the carboxylic acid at position 8.
The Role of the Carboxylic Acid Group in Biological Activity
The carboxylic acid moiety, particularly at positions 2, 3, and 4 of the quinoline ring, is a well-established pharmacophore. In the realm of antibacterial agents, the carboxylic acid at the 3-position is crucial for the activity of quinolone antibiotics, as it is essential for binding to bacterial DNA gyrase and topoisomerase IV.[8] For anticancer applications, certain quinoline carboxylic acids act as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of cancer cells.[8]
Studies on various quinoline-related carboxylic acid derivatives have demonstrated their potential for dual cytotoxic and anti-inflammatory activities.[2] For instance, quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, and quinoline-3-carboxylic acid have shown significant growth inhibition capacities against the MCF7 mammary cell line.[2] This suggests that the carboxylic acid group on the quinoline scaffold is a key contributor to its cytotoxic effects.
The Influence of Bromo-Substitution on Cytotoxicity and Antimicrobial Potency
Halogenation, particularly bromination, of the quinoline ring is a common strategy to enhance biological activity. Studies on brominated 8-hydroxyquinolines have shown potent antiproliferative activity against various tumor cell lines. For example, 5,7-dibromo-8-hydroxyquinoline has demonstrated strong cytotoxicity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[9][10]
In the context of antimicrobial activity, derivatives of 7-bromoquinoline-5,8-dione have shown antibiotic potency with Minimum Inhibitory Concentration (MIC) ranges of 0.80–1.00 mg/ml against various bacterial and fungal strains.[11] This highlights the significant contribution of the bromo-substituent to the antimicrobial profile of quinoline derivatives.
Hypothesized Activity of this compound Derivatives
Based on the evidence from related compounds, it is reasonable to hypothesize that derivatives of this compound will exhibit both anticancer and antimicrobial properties. The 5-bromo substituent is expected to enhance cytotoxicity, while the 8-carboxylic acid group could be derivatized into esters, amides, or other functional groups to modulate potency, selectivity, and pharmacokinetic properties. The logical workflow for evaluating these novel compounds is outlined below.
Figure 1: General workflow for the synthesis and in vitro evaluation of novel this compound derivatives.
Comparative In Vitro Performance Data of Related Quinoline Derivatives
The following tables summarize the reported in vitro anticancer and antimicrobial activities of various quinoline derivatives that are structurally related to the this compound scaffold. This data serves as a benchmark for gauging the potential efficacy of newly synthesized analogs.
Table 1: In Vitro Anticancer Activity (IC50) of Bromo-Substituted Quinoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference Compound |
| 8-Hydroxyquinolines | 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 | Not Specified |
| HeLa (Human Cervix Carcinoma) | 6.7 - 25.6 | Not Specified | ||
| HT29 (Human Colon Carcinoma) | 6.7 - 25.6 | Not Specified | ||
| Quinazolinones | 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 (Breast) | 1.7 | Doxorubicin |
| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 µM | Erlotinib | |
| 6-Bromo quinazoline derivative (8a) | SW480 (Colon) | 17.85 µM | Erlotinib |
Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.[9][12]
Table 2: In Vitro Antimicrobial Activity (MIC) of Bromo-Substituted Quinoline Derivatives
| Compound Class | Derivative | Bacterial/Fungal Strain | MIC Range (mg/mL) |
| Quinoline-5,8-diones | 7-Bromoquinoline-5,8-dione aryl sulphonamides | Various bacteria and fungi | 0.80 - 1.00 |
Data extracted from a study on quinoline-5,8-dione derivatives.[11]
Detailed Experimental Protocols for In Vitro Evaluation
The following are detailed, step-by-step protocols for the primary in vitro assays recommended for screening this compound derivatives.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, HT-29) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Figure 2: Workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][13]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL or 100 µL.
-
-
Inoculum Preparation:
-
Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight on an appropriate agar plate.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Conclusion and Future Directions
While the direct in vitro evaluation of this compound derivatives is an emerging field, the extensive research on related quinoline analogs provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The bromo-substituent at the 5-position is anticipated to enhance biological activity, while the carboxylic acid at the 8-position offers a versatile handle for medicinal chemistry optimization.
The protocols and comparative data presented in this guide offer a robust framework for researchers to systematically evaluate novel derivatives of this promising scaffold. Future studies should focus on the synthesis of ester and amide libraries of this compound and their subsequent screening using the detailed in vitro assays outlined herein. A thorough investigation of the structure-activity relationships will be crucial for identifying lead compounds with potent and selective therapeutic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 13. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromoquinoline-8-Carboxylic Acid Analogs
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets. Its derivatives have given rise to numerous therapeutic agents, from antimalarials like quinine to potent anticancer drugs.[1] Within this class, quinoline carboxylic acids are of particular interest, with the carboxylic acid moiety often serving as a critical anchor for target engagement.[2]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising subclass: 5-Bromoquinoline-8-carboxylic acid analogs . We will dissect the role of each component of this scaffold, compare its performance with relevant alternatives, and provide the experimental framework necessary for researchers to validate these findings and propel their own discovery programs. Our focus will be on elucidating the principles that govern their activity as potential enzyme inhibitors, a common mechanism for this class of compounds.[3]
The Core Scaffold: Deconstructing this compound
The therapeutic potential of these analogs is not accidental; it is a direct result of the specific arrangement and interplay of its core functional groups. Understanding the causality behind the selection of this scaffold is the first step in rational drug design.
-
The Quinoline Nucleus: A bicyclic aromatic system that provides a rigid framework for orienting substituents. Its heteroaromatic nature allows for a variety of interactions, including π-π stacking and hydrogen bonding.
-
The 8-Carboxylic Acid Group: This is arguably the most critical functional group for the biological activity of many quinoline inhibitors.[2][4] Its primary role is to act as a potent hydrogen bond donor and acceptor, often forming a salt bridge with positively charged residues like arginine or lysine in an enzyme's active site.[2] Esterification or removal of this group typically leads to a complete loss of activity, confirming its essential role in target binding.[4][5]
-
The 5-Bromo Substituent: The introduction of a halogen, specifically bromine, at the C-5 position is a strategic choice to modulate the molecule's physicochemical properties. Halogens can enhance binding affinity through halogen bonding, increase lipophilicity to improve membrane permeability, and block sites of metabolism to enhance pharmacokinetic profiles.[6]
Below is a diagram illustrating the fundamental interactions of the core scaffold within a hypothetical enzyme active site.
Caption: Core interactions of the this compound scaffold.
Comparative SAR Analysis: The Impact of Substitution
To understand the SAR of this scaffold, we will analyze data synthesized from studies on related quinoline carboxylic acids, particularly potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a validated anticancer target.[3][5][7] The principles derived from these studies are highly applicable to our core structure.
A systematic SAR study involves synthesizing a library of analogs and evaluating their biological activity. The logical workflow for such a study is outlined below.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
The following table summarizes the impact of various substitutions on the inhibitory activity of quinoline carboxylic acid analogs against human DHODH (hDHODH), providing a clear comparison of their performance.
| Compound ID | R2 Substituent | R-group on Phenyl Ring | hDHODH IC₅₀ (µM) | Key SAR Insight | Reference |
| 1 (Parent) | Phenyl | H | > 50 | A simple phenyl at C2 is insufficient for potent activity. | [3] |
| 2 | 2'-Fluoro-biphenyl | H | 0.052 | A bulky, hydrophobic biphenyl group at C2 is critical for high potency.[3] | [3] |
| 3 | 2'-Pyridyl | H | 1.86 | Replacing the second phenyl with a pyridyl ring retains activity, suggesting tolerance for heteroatoms.[5] | [5] |
| 4 | 2'-(MeO)-pyridyl | H | 0.43 | Adding a methoxy group to the pyridyl ring enhances potency, possibly through new interactions.[5] | [5] |
| 5 (Ester) | 2'-Pyridyl | H (-COOCH₃ at C8) | > 25 | Esterification of the 8-carboxylic acid completely abolishes inhibitory activity, proving its necessity.[5] | [5] |
| 6 (Naphthyridine) | Biphenyl analog | N/A | 0.028 | Replacing the quinoline core with a 1,7-naphthyridine scaffold can enhance activity, potentially by forming a new H-bond.[7] | [7] |
Analysis of Key Structural Modifications:
-
The C2 Position: SAR studies consistently show that a large, hydrophobic substituent at the C2 position is paramount for potent inhibition of enzymes like DHODH.[3] Analogs with a simple phenyl group are often inactive, while those bearing a biphenyl or a similarly bulky group exhibit nanomolar potency.[3][7] This indicates the presence of a large hydrophobic pocket in the enzyme's active site that must be occupied.
-
The C8-Carboxylic Acid: As demonstrated by compound 5 , the free carboxylic acid is non-negotiable for activity.[5] Its ability to form a crucial salt bridge with arginine (R136 in hDHODH) anchors the inhibitor in the binding site.[2] Any modification that removes this capability, such as converting it to an ester, eliminates the biological effect.
-
The Benzo Portion of the Ring (C5, C6, C7): Our lead scaffold features a bromine at C5. While the table above focuses on C2 modifications, other studies have shown that substitutions on the benzo ring can fine-tune activity. Halogenation, as in our 5-bromo analog, can increase potency. For instance, in a related series of glycine antagonists, adding chlorine and iodine atoms dramatically increased potency by orders of magnitude.[4] This effect is attributed to favorable electronic properties and better receptor fit.
Experimental Protocols: A Framework for Validation
To ensure scientific integrity, the claims made in any SAR study must be reproducible. Here, we provide detailed, self-validating protocols for the synthesis and biological evaluation of these analogs.
Protocol 1: General Synthesis of a this compound Analog
This protocol describes a representative synthesis, which often involves the construction of the quinoline core followed by functionalization.
Step 1: Synthesis of the Quinoline Core (Gould-Jacobs Reaction)
-
React a substituted aniline with diethyl (ethoxymethylene)malonate at 100-120 °C for 2 hours to form the intermediate enamine.
-
Heat the enamine intermediate in a high-boiling point solvent (e.g., Dowtherm A) to 240-260 °C to induce cyclization, forming the ethyl 4-hydroxyquinoline-3-carboxylate.
-
Hydrolyze the ester using aqueous sodium hydroxide, followed by acidification to yield the corresponding carboxylic acid.
-
Decarboxylate the 3-carboxylic acid by heating to yield the 4-hydroxyquinoline.
-
Convert the 4-hydroxyquinoline to a 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).
Step 2: Suzuki Coupling to Install the C2-Substituent
-
Combine the 4-chloroquinoline derivative, a suitable boronic acid (e.g., 2'-fluoro-[1,1'-biphenyl]-4-ylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a solvent mixture like toluene/ethanol/water.
-
Heat the mixture under an inert atmosphere (e.g., Argon) at reflux for 12-24 hours.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to obtain the C2-substituted quinoline.
Step 3: Regioselective Bromination
-
Dissolve the C2-substituted quinoline-8-carboxylic acid in a suitable solvent such as concentrated sulfuric acid at a low temperature (-30 °C to -15 °C).[8]
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise while maintaining the low temperature.[8][9]
-
Allow the reaction to stir for several hours until completion, monitored by TLC or LC-MS.
-
Carefully quench the reaction by pouring it onto ice, followed by neutralization.
-
Filter the resulting precipitate and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure this compound analog.[10]
Protocol 2: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This protocol quantifies a compound's ability to inhibit DHODH activity spectrophotometrically.[5]
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DHODH enzyme.
-
Prepare substrate solutions: dihydroorotate and decylubiquinone in appropriate buffers.
-
Prepare a solution of the chromogenic substrate, 2,6-dichloroindophenol (DCIP).
-
Prepare serial dilutions of the test compounds (analogs) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the DHODH enzyme, necessary cofactors, and the test compound at various concentrations in a buffered solution. Include a control well with DMSO instead of the test compound.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the substrates, dihydroorotate and decylubiquinone.
-
-
Measurement:
-
The enzymatic reaction involves the reduction of decylubiquinone, which is coupled to the reduction of DCIP.
-
Monitor the rate of DCIP reduction by measuring the decrease in absorbance at 600 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[5]
-
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is governed by a set of clear and actionable principles. Potent biological activity is contingent upon three key features: a bulky, hydrophobic group at the C2 position, an unmodified carboxylic acid at the C8 position for target anchoring, and appropriate substitution on the benzo ring, such as the 5-bromo group, to enhance potency and modulate physicochemical properties.
Future research should focus on exploring a wider range of substituents at the C2 position to probe the limits of the hydrophobic pocket and potentially engage in new interactions. Furthermore, systematic exploration of different halogens (F, Cl, I) at the C5 position and substitutions at C6 and C7 could lead to analogs with improved selectivity and superior pharmacokinetic profiles. The protocols and comparative data provided herein offer a robust foundation for any research team aiming to develop next-generation therapeutics based on this highly promising scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 9. 5-Bromoquinoline-2-carboxylic acid | 1017412-53-1 | Benchchem [benchchem.com]
- 10. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromoquinoline-8-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities like 5-Bromoquinoline-8-carboxylic acid is foundational to discovery. However, innovation carries the parallel responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a halogenated heterocyclic aromatic compound. Its structure dictates its reactivity, toxicity, and, consequently, its disposal requirements. The presence of a bromine atom classifies it as a halogenated organic compound , placing it into a specific category of chemical waste that requires careful segregation and specialized disposal methods.[1][2] The quinoline core and carboxylic acid functional group also contribute to its chemical properties and potential biological effects.
While comprehensive toxicological data for this specific compound may be limited, Safety Data Sheets (SDS) for structurally similar chemicals provide essential guidance.[3][4][5] Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[4][6] Therefore, all handling and disposal operations must be predicated on minimizing exposure.
Table 1: Core Safety and Hazard Summary
| Parameter | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |
| Primary Exposure Routes | Inhalation (of dust), skin contact, eye contact, ingestion. | [3][6] |
| Required PPE | NIOSH-approved respirator (if dust is generated), chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. | [4][7][8] |
| Handling Environment | Always handle within a certified chemical fume hood to control dust and vapor exposure. | [2][9] |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound. | [1][2][10][11] |
The Regulatory Imperative: Compliance as a Standard
The disposal of this compound is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] As a halogenated organic compound, this waste is subject to stringent land disposal restrictions, making proper identification and segregation crucial.[11][14]
The cardinal rule is waste segregation . Mixing halogenated wastes with non-halogenated streams can lead to entire containers of waste being managed through more complex and expensive disposal processes, typically high-temperature incineration.[1][2] This segregation is not just a matter of cost-efficiency; it is essential for ensuring the disposal facility can apply the correct treatment technology to safely destroy the chemical.
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Workflow for safe disposal of this compound.
Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe handling and disposal of waste containing this compound.
Step 1: Preparation and Personal Protective Equipment (PPE)
-
Before handling the waste, confirm that the designated waste storage area (Satellite Accumulation Area) is prepared and has a designated, properly labeled container for halogenated organic waste.
-
Don all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7] If handling the solid powder, perform all manipulations in a chemical fume hood to prevent inhalation of dust.[2]
Step 2: Waste Segregation
-
Identify the correct waste stream. Waste this compound must only be placed in a container designated for Halogenated Organic Waste .[1][2]
-
Do not mix this waste with non-halogenated solvents, aqueous waste (unless the solution is aqueous), heavy metals, or reactive chemicals.[2][10] Cross-contamination can create a hazardous reaction or significantly increase disposal costs.
Step 3: Containerization and Labeling
-
Use only containers that are in good condition, compatible with the chemical waste, and have a secure, threaded cap to prevent leaks and vapor release.[1][10]
-
The container must be clearly labeled as "Hazardous Waste" before the first drop of waste is added.[2]
-
The label must include the full, unabbreviated chemical name: "this compound" and any other components in the waste mixture, along with their approximate percentages.[1]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA. This area should be located at or near the point of generation.[2]
-
The container must be kept within secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[2]
-
Keep the waste container closed at all times except when actively adding waste.[1][10]
Step 5: Arranging for Final Disposal
-
When the waste container is nearly full (e.g., 75% capacity), or if the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) or Research Environmental Management (REM) department.[2][10]
-
Follow your institution's specific procedures for requesting a waste collection.
-
The final disposal will be carried out by a licensed hazardous waste disposal company, which will transport the material to a permitted facility for destruction, typically via high-temperature incineration.[7][15]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is large or you feel it is unsafe to manage, contact your institution's emergency number and EHS department immediately.[2]
-
For small, manageable spills within a fume hood, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[3][9]
-
Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal.[3][6]
-
Seal and label the container as "Spill Debris containing this compound."
-
Decontaminate the spill area and any equipment used.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these scientifically-backed procedures, researchers can ensure that their work with this compound is conducted with the highest standards of safety and environmental responsibility from the benchtop to final disposal.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aaronchem.com [aaronchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. pfw.edu [pfw.edu]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. p2infohouse.org [p2infohouse.org]
- 15. rcrapublic.epa.gov [rcrapublic.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromoquinoline-8-carboxylic Acid
This document provides essential safety protocols for the handling and disposal of 5-Bromoquinoline-8-carboxylic acid. As a halogenated quinoline derivative, this compound requires careful management to mitigate risks to laboratory personnel. This guide moves beyond a simple checklist, offering a procedural and causal framework to ensure every operational step is grounded in a deep understanding of safety. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety in their laboratories.
Understanding the Hazard: The "Why" Behind the Protocol
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds. While specific toxicological data for this exact molecule is limited, the known hazards of structurally similar quinolines and bromo-compounds provide a strong basis for a cautious approach.
The primary risks associated with this and similar compounds include:
-
Skin and Eye Irritation: Many quinoline derivatives are known to cause skin irritation and serious eye irritation or damage.[1][2][3] Direct contact with the solid powder or solutions can lead to localized inflammation or burns.
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols can cause irritation to the respiratory tract.[3]
-
Suspected Long-Term Effects: Parent quinoline is suspected of causing genetic defects and cancer, necessitating stringent handling to minimize long-term exposure.[4][5][6]
-
Hazardous Decomposition: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides (like hydrogen bromide).[1][7]
Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and accidental ingestion. Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical, supplementing primary engineering controls like chemical fume hoods.[8]
Core Protective Equipment: Your First Line of Defense
Effective chemical handling begins with robust engineering controls. All work involving this compound, especially when handling the solid powder, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[4][9] PPE is to be used in conjunction with these controls.
Eye and Face Protection
Standard safety glasses do not offer sufficient protection from splashes or fine powders.
-
Minimum Requirement: Tightly fitting safety goggles that form a seal around the eyes.
-
Recommended for Splash Hazards: A full-face shield worn over safety goggles provides an additional layer of protection for the entire face.[5][6][9] All eye and face protection must be compliant with NIOSH (US) or EN 166 (EU) standards.[6]
Hand Protection
Skin contact is a primary route of exposure.[10]
-
Glove Type: Use chemical-resistant gloves. While specific permeation data for this compound is not available, gloves made of butyl rubber or Viton are generally recommended for handling quinoline derivatives.[6] Always consult the glove manufacturer's compatibility charts.
-
Protocol: Gloves must be inspected for tears or pinholes before each use.[5][9] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[9] Contaminated gloves should be disposed of immediately as hazardous waste.[5][9] For extended procedures, consider double-gloving.
Body Protection
Prevent incidental contact with skin and contamination of personal clothing.
-
Standard Use: A clean, full-length laboratory coat with sleeves fully extended.
-
High-Risk Operations: For tasks involving large quantities or a significant risk of splashing, a complete chemical-resistant suit is required.[3][6][9] Ensure no skin is exposed; this includes wearing full-length pants and closed-toe shoes.[6]
Respiratory Protection
Respiratory protection is typically not necessary when handling small quantities within a properly functioning chemical fume hood.[2] However, it becomes essential under specific conditions:
-
Weighing Powder Outside a Vented Enclosure: If a ventilated balance enclosure is unavailable, a respirator is mandatory.
-
Spill Cleanup: During the cleanup of spills, especially of the solid powder, aerosol generation is likely.
-
Type: A minimum of a P95 (US) or P1 (EU) particle respirator should be used for nuisance dust exposures.[9] For significant aerosolization or during a large spill response, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges is recommended.[5][6]
Operational Plan: PPE Selection by Task
The level of PPE must be matched to the specific risks of the laboratory procedure.
| Task | Risk Level | Required Personal Protective Equipment |
| Receiving & Storage | Low | Safety glasses, lab coat, nitrile gloves. |
| Weighing Solid Powder | Moderate-High | Chemical fume hood or ventilated balance enclosure is mandatory . Tightly fitting safety goggles, lab coat, chemical-resistant gloves. |
| Preparing Solutions | Moderate | Chemical fume hood, tightly fitting safety goggles, lab coat, chemical-resistant gloves. A face shield is recommended. |
| Conducting Reactions | Moderate | Chemical fume hood, tightly fitting safety goggles, lab coat, chemical-resistant gloves. |
| Large-Scale Work (>10g) | High | Chemical fume hood, face shield over safety goggles, chemical-resistant apron over lab coat (or full suit), double-gloving. |
| Spill Cleanup | High-Emergency | See Section 4 for detailed spill response protocol. Requires enhanced PPE. |
| Waste Disposal | Moderate | Chemical fume hood, safety goggles, lab coat, chemical-resistant gloves. |
Step-by-Step Protocol: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Body Protection: Don lab coat or chemical suit.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on safety goggles and/or face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using the proper technique to avoid touching the outer surface. Dispose of them immediately in a designated hazardous waste container.
-
Body Protection: Remove lab coat or suit, turning it inside out as you remove it to contain contaminants.
-
Wash Hands Thoroughly.
-
Eye/Face Protection: Remove face shield and goggles.
-
Respiratory Protection: Remove respirator.
-
Wash Hands Again Thoroughly with soap and water.[9]
Emergency Procedures: Spills and Exposure
Immediate First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Spill Response Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before re-entering the area, don appropriate PPE: a full-face respirator with appropriate cartridges, a chemical-resistant suit or apron, heavy-duty chemical gloves, and boot covers.
-
Containment: For solid spills, gently cover with an inert absorbent material like sand or vermiculite to avoid creating dust.[1]
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[3][9] Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose: Dispose of all contaminated materials, including PPE, in a sealed container labeled for halogenated organic waste.[13]
Disposal Plan: Contaminated Materials and Chemical Waste
All materials contaminated with this compound, as well as the compound itself, must be treated as hazardous waste.
-
Waste Classification: This is a halogenated organic compound.[14] It must be disposed of in a designated, sealed, and clearly labeled "Halogenated Waste" container.[13]
-
PPE Disposal: All used gloves, disposable lab coats, and other contaminated items must be collected in a sealed bag or container and disposed of through your institution's hazardous waste management program.[12]
-
Environmental Precaution: Do not let the product enter drains or the environment.[5][11][12] Quinoline derivatives can be toxic to aquatic life.[4][5]
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow based on task risk assessment.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. angenechemical.com [angenechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.fr [fishersci.fr]
- 8. gerpac.eu [gerpac.eu]
- 9. angenechemical.com [angenechemical.com]
- 10. pppmag.com [pppmag.com]
- 11. aksci.com [aksci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. uakron.edu [uakron.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
